Potassium 1-hydroxynaphthalene-2-sulfonate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;1-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.K/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJAILWYFFINQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061198 | |
| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, monopotassium salt | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-49-5 | |
| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, monopotassium salt | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 1-hydroxynaphthalenesulphonate | |
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Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Applications of Potassium 1-Hydroxynaphthalene-2-Sulfonate
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Potassium 1-hydroxynaphthalene-2-sulfonate (commonly referred to as 1-naphthol-2-sulfonic acid potassium salt) is a highly specialized aromatic compound that bridges the gap between industrial dye synthesis and advanced photophysical research. Characterized by the presence of adjacent hydroxyl and sulfonate groups on a naphthalene core, this molecule exhibits profound "super-photoacidic" behavior upon UV excitation. This guide deconstructs the regioselective synthesis, excited-state proton transfer (ESPT) kinetics, and industrial applications of the compound, providing self-validating protocols for laboratory implementation.
Physicochemical Profiling
Understanding the baseline properties of Potassium 1-hydroxynaphthalene-2-sulfonate is critical for predicting its behavior in both aqueous environments and supramolecular complexes. The proximity of the strongly electron-donating hydroxyl group and the electron-withdrawing sulfonate group dictates its solubility, acidity, and reactivity 1[1].
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Implication |
| IUPAC Name | Potassium 1-hydroxynaphthalene-2-sulfonate | Defines structural regiochemistry. |
| CAS Number | 832-49-5 | Primary identifier for reagent sourcing. |
| Molecular Formula | C₁₀H₇KO₄S | Indicates the monopotassium salt form. |
| Molecular Weight | 262.32 g/mol | Essential for precise stoichiometric calculations. |
| Ground-State pKₐ | ~9.4 | Weak acid in the ground state (S₀); exists primarily as a neutral hydroxyl in biological pH. |
| Excited-State pKₐ* | ~0.0 to -0.2 | Becomes a "super-photoacid" upon UV excitation, rapidly ejecting a proton. |
Regioselective Synthesis: Kinetic vs. Thermodynamic Control
Mechanistic Causality
The synthesis of 1-naphthol-2-sulfonic acid via electrophilic aromatic substitution is a textbook demonstration of kinetic versus thermodynamic control. The hydroxyl group at the 1-position strongly activates the naphthalene ring, directing incoming electrophiles (such as SO₃) to the ortho (2-) and para (4-) positions.
The 4-position is thermodynamically favored due to minimal steric hindrance, typically yielding 1-naphthol-4-sulfonic acid (Nevile-Winther acid) under standard conditions. However, to isolate the 2-sulfonate derivative, the reaction must be strictly maintained under kinetic control . By utilizing lower temperatures (< 20 °C) and restricting the equivalents of the sulfonating agent in an inert solvent, the activation energy barrier for the ortho attack is managed, preventing thermodynamic equilibration to the 4-isomer 2[2].
Experimental Protocol: Regioselective Synthesis & Isolation
This protocol is designed as a self-validating system; the temperature thresholds directly dictate the isomeric purity of the final yield.
-
Dissolution: Dissolve 1.0 equivalent of 1-naphthol in an inert solvent (e.g., o-nitrotoluene). The solvent choice is critical as it modulates the aggressive activity of the sulfonating agent.
-
Kinetic Sulfonation: Place the reaction vessel in an ice bath. Slowly add 1.5 equivalents of concentrated sulfuric acid dropwise. Crucial Step: Maintain the internal temperature between 0 °C and 20 °C. Exceeding 20 °C will provide the thermal energy required to overcome the barrier to the thermodynamically stable 4-sulfonate isomer.
-
Aqueous Quench: After 3 hours of continuous stirring, pour the reaction mixture into ice-cold water to instantly halt the electrophilic substitution.
-
Phase Separation: Separate the organic solvent layer from the aqueous layer. The target sulfonic acid is highly water-soluble and will partition entirely into the aqueous phase.
-
Cationic Precipitation: Add a saturated solution of Potassium Chloride (KCl) to the aqueous phase. The common-ion effect (K⁺) drives the selective precipitation of potassium 1-hydroxynaphthalene-2-sulfonate.
-
Purification: Filter the resulting precipitate and recrystallize from a water/ethanol gradient to remove trace amounts of the 4-sulfonate isomer.
Photophysics & Excited-State Proton Transfer (ESPT)
Potassium 1-hydroxynaphthalene-2-sulfonate is highly valued in physical chemistry as a photophysical probe. In its electronic ground state (S₀), the molecule is a weak acid (pKₐ ~9.4). However, upon UV excitation to the first singlet excited state (S₁), electron density shifts dramatically from the hydroxyl oxygen into the conjugated naphthyl ring. This electronic reorganization plummets the pKₐ* to approximately 0.0, triggering an ultrafast Excited-State Proton Transfer (ESPT) to the surrounding solvent 3[3].
The Intramolecular Hydrogen Bond Effect: Unlike other isomers, the 2-sulfonate group forms a strong intramolecular hydrogen bond with the adjacent 1-hydroxyl group. This acts as a localized energetic barrier, significantly slowing down the proton ejection rate compared to 1-naphthol-4-sulfonate. This unique delayed kinetics makes it an ideal candidate for time-resolved fluorescence spectroscopy 3[3].
Supramolecular Modulation: When introduced to an aqueous solution of β-cyclodextrin, the hydrophobic naphthyl ring is encapsulated within the cyclodextrin cavity. This shielding restricts water molecules from acting as proton acceptors, effectively suppressing the ESPT. As a result, the fluorescence quantum yield of the excited neutral form (~362 nm) doubles, while the excited anion emission (~460 nm) diminishes 4[4].
Figure 1: Jablonski diagram illustrating the Excited-State Proton Transfer (ESPT) pathway.
Industrial Applications: Azo Dye Synthesis
Beyond its photophysical utility, Potassium 1-hydroxynaphthalene-2-sulfonate is a foundational coupling component in the synthesis of water-soluble azo dyes. The sulfonate moiety guarantees aqueous solubility—a strict requirement for textile dyeing—while the hydroxyl group acts as a powerful electron-donating auxochrome. This activates the naphthalene ring, directing the electrophilic attack of a diazonium salt precisely to the unhindered 4-position 5[5].
Experimental Protocol: Standard Diazo Coupling Workflow
-
Diazotization: In a separate flask, react a primary aromatic amine with sodium nitrite (NaNO₂) in dilute HCl at 0–5 °C to generate the electrophilic diazonium salt.
-
Coupling Preparation: Dissolve Potassium 1-hydroxynaphthalene-2-sulfonate in an aqueous buffer adjusted to pH 8–10. Causality Check: Operating in a slightly alkaline medium deprotonates the hydroxyl group to form the naphtholate anion. The negative charge drastically increases the nucleophilicity of the ring, accelerating the coupling reaction.
-
Coupling Reaction: Slowly drop the cold diazonium solution into the naphtholate solution. Maintain the reaction temperature strictly below 10 °C to prevent the thermal decomposition of the diazonium salt into a phenol.
-
Isolation: Once the intense color fully develops (indicating chromophore formation), adjust the pH to neutralize the solution, salt out the resulting azo dye using NaCl, filter, and dry under a vacuum.
References
- Title: 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 Source: ChemicalBook URL
- Title: Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide Source: ResearchGate URL
- Source: eScholarship.
- Source: NIH (PubMed)
- Title: Process for the preparation of water-soluble azo dyestuffs by reacting an aromatic amine and a coupling component Source: Justia Patents URL
Sources
- 1. 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Effect of beta-cyclodextrin on the excited state proton transfer in 1-naphthol-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
Synthesis and Isolation of Potassium 1-Hydroxynaphthalene-2-Sulfonate: A Mechanistic and Methodological Guide
Executive Summary
The synthesis of Potassium 1-hydroxynaphthalene-2-sulfonate (also known as Potassium 1-naphthol-2-sulfonate) represents a classic paradigm of regiocontrol in organic chemistry. As a critical intermediate in the production of azo dyes, catalysts, and pharmaceutical precursors, its preparation relies on the precise manipulation of electrophilic aromatic substitution (EAS) dynamics. This technical guide provides an in-depth analysis of the kinetic versus thermodynamic parameters governing the sulfonation of 1-naphthol, followed by a self-validating, field-proven experimental protocol for the selective isolation of the C2-sulfonate isomer via targeted salting-out mechanisms.
Mechanistic Principles: Kinetic vs. Thermodynamic Control
The hydroxyl (-OH) group of acts as a potent activating group, donating electron density into the naphthalene ring via resonance. This directs incoming electrophiles—such as the sulfonium ion ( SO3H+ ) or sulfur trioxide ( SO3 )—preferentially to the ortho (C2) and para (C4) positions[1].
The sulfonation of 1-naphthol is a highly temperature-dependent, reversible reaction that perfectly illustrates the dichotomy between kinetic and thermodynamic control[2]:
-
Kinetic Control (Low Temperature, <60°C): At lower temperatures, the attack at the C4 position is favored due to lower steric hindrance and a lower activation energy barrier. This rapid reaction yields 1-hydroxynaphthalene-4-sulfonic acid (Nevile-Winther acid) as the primary kinetic product[2].
-
Thermodynamic Control (High Temperature, >80°C): Because the sulfonation reaction is reversible, maintaining the reaction at elevated temperatures provides the activation energy necessary for desulfonation. The equilibrium gradually shifts toward the thermodynamically more stable isomer, 1-hydroxynaphthalene-2-sulfonic acid[2]. The enhanced ground-state stability of the C2-isomer is driven by intramolecular hydrogen bonding between the C1-hydroxyl group and the adjacent C2-sulfonate group, which anchors the substituent and minimizes the system's overall energy.
Caption: Reaction pathway demonstrating kinetic vs. thermodynamic control in 1-naphthol sulfonation.
Quantitative Data Summary: Sulfonation Parameters
To ensure reproducibility, the fundamental parameters dictating the isomer distribution and isolation are summarized below.
| Parameter | Kinetic Pathway | Thermodynamic Pathway |
| Optimal Temperature | 0°C – 40°C | 80°C – 100°C |
| Primary Isomer Formed | 1-Hydroxynaphthalene-4-sulfonic acid | 1-Hydroxynaphthalene-2-sulfonic acid |
| Activation Energy ( Ea ) | Lower (Faster reaction rate) | Higher (Slower reaction rate) |
| Reaction Reversibility | Practically irreversible at low temp | Highly reversible (Equilibrium-driven) |
| Target Salting-Out Agent | Sodium Chloride (NaCl) | Potassium Chloride (KCl) |
| Resulting Salt | Sodium 1-naphthol-4-sulfonate | Potassium 1-naphthol-2-sulfonate |
Experimental Methodology: Synthesis & Isolation
The following protocol details the thermodynamically controlled sulfonation of 1-naphthol in an inert solvent, followed by the selective precipitation of the potassium salt. This methodology is designed as a self-validating system , incorporating in-process checkpoints to guarantee structural integrity and yield[3].
Reagents Required
-
1-Naphthol (High purity, >99%)
-
Concentrated Sulfuric Acid ( H2SO4 , 98%) or Sulfur Trioxide ( SO3 )
-
o-Nitrotoluene (Inert solvent)
-
Potassium Chloride (KCl, saturated aqueous solution)
-
Deionized Water
Step-by-Step Protocol
Step 1: Substrate Dissolution Suspend 1.0 molar equivalent of 1-naphthol in a reaction vessel containing 5 volumes of o-nitrotoluene. Stir the mixture at room temperature until a homogeneous solution is achieved.
-
Validation Checkpoint: Complete dissolution must be observed. Any residual solid indicates impurities in the starting material, which must be filtered prior to reagent addition.
Step 2: Electrophilic Addition Slowly add 1.5 to 1.8 molar equivalents of concentrated H2SO4 dropwise to the solution. The addition should be controlled to manage the initial exothermic kinetic reaction.
-
Validation Checkpoint: The solution will typically transition from clear to a dark amber or purple hue, indicating the formation of the intermediate sigma complex and initial kinetic sulfonic acids[4].
Step 3: Thermodynamic Maturation Equip the vessel with a reflux condenser and elevate the temperature to 85°C – 95°C. Maintain constant agitation for 3 to 4 hours. This sustained thermal energy overcomes the activation barrier for desulfonation, shifting the equilibrium entirely toward the 2-sulfonic acid isomer[3].
-
Validation Checkpoint: TLC (Thin Layer Chromatography) sampling of the organic layer should show the disappearance of the non-polar 1-naphthol spot, confirming complete conversion to the highly polar sulfonic acid.
Step 4: Aqueous Quench and Phase Separation Cool the reaction mixture to 40°C and carefully pour it into 10 volumes of ice-cold deionized water. Transfer the biphasic mixture to a separatory funnel. The unreacted o-nitrotoluene will form the organic layer, while the water-soluble 1-hydroxynaphthalene-2-sulfonic acid partitions into the aqueous phase[3].
-
Validation Checkpoint: The aqueous layer must be highly acidic (pH < 1). Extract the aqueous layer twice with a small volume of clean o-nitrotoluene to remove trace organic impurities.
Step 5: Selective Salting-Out Heat the isolated aqueous phase to 60°C. Slowly add a saturated solution of Potassium Chloride (KCl) under vigorous stirring. The common-ion effect and the specific lattice energy of the potassium salt drive the selective precipitation of Potassium 1-hydroxynaphthalene-2-sulfonate[3].
-
Validation Checkpoint: Fine, deliquescent crystals will begin to precipitate immediately upon KCl addition. If the solution remains clear, the thermodynamic equilibrium in Step 3 was not reached, or the aqueous phase is too dilute.
Step 6: Isolation and Drying Cool the suspension to 5°C in an ice bath to maximize crystallization. Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold water (to prevent product loss) followed by cold ethanol to displace residual water. Dry the crystals in a vacuum oven at 80°C to constant weight.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Analytical Validation
To ensure the scientific integrity of the final product, the isolated Potassium 1-hydroxynaphthalene-2-sulfonate must be validated against the following parameters:
-
Regiochemical Purity: 1H -NMR spectroscopy in D2O should confirm the absence of the C4-proton signal and the presence of the characteristic coupling pattern for the C2-substituted naphthalene ring.
-
Solubility Profile: The product should be slightly soluble in cold water, highly soluble in boiling water, and practically insoluble in non-polar organic solvents like ether[5].
-
Absence of Kinetic Isomer: The addition of Sodium Chloride (NaCl) to the mother liquor (filtrate from Step 6) will yield Sodium 1-naphthol-4-sulfonate if any kinetic product remains[3]. A clean filtrate indicates a highly efficient thermodynamic shift.
References
-
Cerfontain, H., et al. "Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition." Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]
-
Wikipedia Contributors. "1-Naphthol." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
DrugFuture. "1-Naphthol-2-sulfonic Acid - Monograph." Chemical Properties Database. Available at:[Link]
Sources
CAS number 832-49-5 physicochemical data
Executive Summary
In the realm of intermediate organic synthesis and photophysical research, ortho-substituted naphthols present unique mechanistic advantages. CAS 832-49-5 , chemically identified as 1-Naphthol-2-sulfonic acid potassium salt, is a highly specialized functionalized fluorophore and synthetic building block[1]. By featuring both a strongly electron-donating hydroxyl group and a bulky, water-solubilizing sulfonate group on adjacent carbons, this molecule exhibits distinct intramolecular hydrogen bonding that dictates its reactivity, solubility, and excited-state proton transfer kinetics. This whitepaper provides a comprehensive technical guide on its physicochemical properties, photophysical mechanics, and validated protocols for its application in electrophilic aromatic substitution workflows.
Molecular Architecture & Physicochemical Profile
The structural juxtaposition of the 1-hydroxyl and 2-sulfonate groups on the naphthalene core fundamentally governs the behavior of CAS 832-49-5. The potassium salt formulation ensures rapid dissociation in aqueous media, a critical requirement for both biological assays and aqueous-phase dye synthesis.
Table 1: Quantitative Physicochemical Data of CAS 832-49-5
| Property | Value / Description |
| Chemical Name | 1-Naphthol-2-sulfonic acid potassium salt |
| CAS Registry Number | 832-49-5[1] |
| Molecular Formula | C₁₀H₇KO₄S[1] |
| Molecular Weight | 262.32 g/mol [1] |
| Appearance | Brown crystalline powder[2] |
| Melting Point | 89 – 93 °C[3] |
| Solubility | Highly soluble in water (pH dependent)[3] |
| Hazard Classification | R36/37/38 (Irritant: Eyes, Respiratory, Skin)[4] |
Causality Note: The relatively low melting point for a salt (89–93 °C) is indicative of the disruption of the crystal lattice caused by the bulky sulfonate group and the internal chelation (intramolecular hydrogen bonding) between the hydroxyl proton and the sulfonate oxygen, which weakens intermolecular stacking forces.
Mechanistic Insights: Photophysics & Proton Transfer
For researchers utilizing CAS 832-49-5 in spectroscopic studies or as a fluorescent probe, understanding its excited-state dynamics is paramount.
Unlike unsubstituted 1-naphthol, the photophysical properties of 1-naphthol-2-sulfonic acid potassium salt are heavily modulated by its ortho-substitution. Research into the aqueous behavior of this molecule reveals that strong intramolecular hydrogen bonding between the 1-OH and 2-SO₃⁻ groups creates a steric and electronic barrier[5].
The Causality of Proton Dissociation: When the molecule enters an excited state, the acidity of the hydroxyl group typically increases. However, in CAS 832-49-5, the intramolecular hydrogen bond sterically hinders the reorientational motions of adjacent solvent (water) molecules required to accept the proton. Consequently, this structural feature significantly reduces both the extramolecular proton dissociation rate ( ) and the recombination rate ( ) compared to standard naphthols[5]. This makes CAS 832-49-5 an excellent model compound for studying restricted proton-transfer kinetics in constrained microenvironments, such as cyclodextrin cavities or protein binding pockets.
Synthetic Utility: Diazo Coupling Workflows
In synthetic chemistry, CAS 832-49-5 is primarily leveraged as a highly active coupling component for the synthesis of complex azo dyes, pigments, and targeted proteomics tags[6][7]. The hydroxyl group strongly activates the naphthalene ring toward electrophilic aromatic substitution. Because the C2 position is blocked by the sulfonate group, coupling is directed exclusively to the C4 position, ensuring high regioselectivity and preventing the formation of isomeric mixtures.
Standard Operating Procedure: Regioselective Azo Coupling
The following protocol outlines a self-validating system for synthesizing an azo derivative using CAS 832-49-5.
Phase 1: Preparation of the Diazonium Electrophile
-
Dissolution: Suspend 10.0 mmol of the desired primary aromatic amine in 20 mL of distilled water.
-
Acidification: Add 2.5 equivalents (25.0 mmol) of concentrated HCl. Validation: The solution must become entirely homogeneous, confirming the formation of the soluble amine hydrochloride salt.
-
Diazotization: Chill the solution to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (10.5 mmol in 5 mL water) dropwise.
-
Endpoint Verification: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating the complete conversion to the diazonium salt. Neutralize excess nitrous acid with sulfamic acid until the starch-iodide test is negative.
Phase 2: Preparation of CAS 832-49-5 (Nucleophile)
-
Dissolution: Dissolve 10.0 mmol (2.62 g) of CAS 832-49-5 in 30 mL of distilled water.
-
Activation via pH Control: Add 10% aqueous NaOH dropwise until the pH reaches 9.0–10.0. Causality: Coupling with naphthols must occur in an alkaline medium to deprotonate the hydroxyl group, forming the highly nucleophilic phenoxide/naphthoxide ion. If the pH drops below 8, the reaction rate plummets; if it exceeds 11, the diazonium salt may degrade into an unreactive diazotate.
Phase 3: Electrophilic Aromatic Substitution
-
Coupling: Maintain the CAS 832-49-5 solution at 0–5 °C. Vigorously stir and add the cold diazonium salt solution dropwise over 30 minutes.
-
pH Maintenance: Concurrently add dilute NaOH to maintain the pH strictly between 9.0 and 10.0. The formation of a deep, intensely colored solution/precipitate immediately validates successful C4 coupling.
-
Isolation: Stir for an additional 2 hours at room temperature. Adjust the pH to 7.0 to fully precipitate the dye, filter under vacuum, wash with cold ethanol, and dry in a desiccator.
Process Visualization
The following diagram maps the logical flow and critical control points of the electrophilic diazo coupling workflow described above.
Caption: Workflow of azo dye synthesis via electrophilic diazo coupling with CAS 832-49-5.
Environmental, Health, and Safety (EHS) Protocols
CAS 832-49-5 is classified under risk phrases R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin[4].
-
Handling: Must be handled in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of the fine crystalline powder.
-
PPE: Nitrile gloves, splash-proof chemical goggles, and a lab coat are mandatory.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The hygroscopic nature of potassium salts requires tightly sealed containers to prevent moisture degradation.
Sources
- 1. scbt.com [scbt.com]
- 2. 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-naphthol-2-sulfonic acid potassium salt - CAS号 832-49-5 - 摩熵化学 [molaid.com]
- 7. FR3011184A1 - PHOTOSENSITIVE CAPSULES AND THEIR USE IN COSMETICS AND PHARMACY - Google Patents [patents.google.com]
Technical Whitepaper: Physicochemical Characterization and Molecular Weight Determination of Potassium 1-Hydroxynaphthalene-2-Sulfonate
Executive Summary
Potassium 1-hydroxynaphthalene-2-sulfonate (CAS: 832-49-5), frequently referred to as potassium 1-naphthol-2-sulfonate, is a critical intermediate in the synthesis of azo dyes, optical brighteners, and pharmaceutical active ingredients[1]. As a highly polar aromatic compound, accurate characterization of its molecular weight and structural integrity is paramount for stoichiometric precision in downstream electrophilic aromatic substitution and diazonium coupling reactions. This whitepaper provides an in-depth analysis of its molecular weight, the causality behind its synthetic isolation, and the analytical frameworks required for its validation.
Structural and Physicochemical Profiling
The macroscopic behavior of a chemical intermediate is dictated by its molecular composition. Potassium 1-hydroxynaphthalene-2-sulfonate consists of a naphthalene core substituted with a hydroxyl group at the C1 position and a sulfonate group at the C2 position, neutralized by a potassium counterion.
-
Molecular Formula : C₁₀H₇KO₄S
-
Average Molecular Weight : 262.32 g/mol [2]
-
Monoisotopic Exact Mass : 261.97 Da
The Role of the Potassium Counterion
The choice of potassium over sodium or a free acid is not arbitrary. The free 1-hydroxynaphthalene-2-sulfonic acid is highly hygroscopic and difficult to isolate in a pure crystalline form. The potassium salt provides an optimal balance: it significantly lowers the solubility product ( Ksp ) of the compound in cold aqueous environments compared to the sodium salt, enabling highly selective precipitation during synthesis[3]. Furthermore, the molecular weight of 262.32 g/mol must be strictly accounted for when calculating molar equivalents for diazonium coupling, as the potassium ion contributes ~15% of the total mass (39.10 g/mol ).
Mechanistic Causality in Synthesis
The synthesis of 1-hydroxynaphthalene-2-sulfonic acid derivatives is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution[4].
When 1-naphthol is treated with sulfuric acid or chlorosulfonic acid, the sulfonium electrophile ( SO3H+ ) can attack multiple positions.
-
Kinetic Control : Attack at the C4 position (yielding 1-naphthol-4-sulfonic acid, or Nevile-Winther acid) has a lower activation energy and is favored at lower temperatures[4].
-
Thermodynamic Control/Steric Hindrance : Attack at the C2 position is sterically hindered by the adjacent C1 hydroxyl group but can be directed using specific solvent systems and stoichiometric limitations.
To selectively isolate the 2-sulfonate isomer, the reaction is performed in an inert solvent (e.g., o-nitrotoluene) using strictly less than 2 molar equivalents of sulfuric acid. Upon completion, the reaction is quenched in water. The critical isolation step relies on the addition of aqueous Potassium Chloride (KCl). Because potassium 1-naphthol-2-sulfonate has a uniquely low solubility in the presence of excess K+ ions (common ion effect), it selectively precipitates out of the matrix, leaving the unreacted 1-naphthol and the 4-sulfonate isomer in solution[3][5].
Quantitative Data Summary
The following table summarizes the critical quantitative parameters required for the analytical tracking and stoichiometric application of the compound.
| Parameter | Value | Analytical Relevance |
| IUPAC Name | Potassium 1-hydroxynaphthalene-2-sulfonate | Nomenclature standardization |
| CAS Registry Number | 832-49-5 | Database querying[1] |
| Molecular Formula | C₁₀H₇KO₄S | Elemental analysis baseline |
| Average Molecular Weight | 262.32 g/mol | Stoichiometric calculations[2] |
| Monoisotopic Mass | 261.9702 Da | High-resolution MS target |
| Anion Exact Mass [M-K]⁻ | 223.0063 Da | Negative ESI-MS tracking |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Chromatographic retention (HILIC/C18) |
| Hydrogen Bond Acceptors | 4 (Sulfonate -SO₃, Hydroxyl -O) | Solvent interaction profiling |
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the selective isolation and the molecular weight verification of Potassium 1-hydroxynaphthalene-2-sulfonate.
Protocol A: Selective Synthesis and Precipitation
Objective: Synthesize and isolate the C2-sulfonate isomer leveraging solubility differentials.
-
Dissolution : Suspend 10.0 g (69.3 mmol) of pure 1-naphthol in 100 mL of o-nitrotoluene in a round-bottom flask equipped with a mechanical stirrer and dropping funnel. Cool to 0–5°C[3].
-
Sulfonation : Slowly add 1.5 molar equivalents of concentrated sulfuric acid (98%) dropwise over 30 minutes to prevent localized heating and kinetic skewing toward the C4 position.
-
Maturation : Elevate the temperature to 40°C and stir for 3 hours to allow thermodynamic equilibration[5].
-
Phase Separation : Pour the mixture into 200 mL of ice-cold distilled water. Transfer to a separatory funnel and discard the lower organic (o-nitrotoluene) layer.
-
Selective Precipitation : To the retained aqueous phase, add a saturated solution of Potassium Chloride (KCl) dropwise under vigorous stirring until a dense precipitate forms. The common ion effect forces the potassium 1-hydroxynaphthalene-2-sulfonate out of solution[3].
-
Filtration & Drying : Vacuum filter the precipitate, wash with 20 mL of cold ethanol to remove trace organics, and dry under vacuum at 60°C to constant weight.
Protocol B: LC-MS Molecular Weight Verification
Objective: Verify the 262.32 g/mol molecular weight using Liquid Chromatography-Mass Spectrometry.
-
Sample Preparation : Dissolve 1 mg of the synthesized potassium salt in 1 mL of 50:50 Water:Acetonitrile. Note: Do not use highly acidic diluents to prevent protonation of the sulfonate group.
-
Chromatography : Inject 5 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. The highly polar nature of the sulfonate will result in early elution.
-
Ionization : Utilize Electrospray Ionization in Negative Mode (ESI-). The sulfonate group ( R−SO3− ) is inherently anionic, making negative mode exponentially more sensitive than positive mode.
-
Mass Detection : Scan from m/z 100 to 500.
-
Data Interpretation : The potassium ion dissociates in solution. The mass spectrometer will detect the free anion [M-K]⁻. Look for the base peak at m/z 223.01 . The absence of a peak at m/z 263 indicates successful dissociation of the potassium counterion, indirectly validating the 262.32 g/mol bulk molecular weight.
Workflow Visualization
The following diagram maps the logical relationship between the synthetic pathway, the isolation mechanism, and the analytical validation of the compound's molecular weight.
Caption: Synthetic workflow and analytical validation of Potassium 1-hydroxynaphthalene-2-sulfonate.
References
- ChemBK. (2024). 1-HYDROXYNAPHTHALENE-2-SULFONIC ACID POTASSIUM SALT: Molecular Formula and Molar Mass.
- ChemicalBook. (2025). 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5.
- BenchChem. (2025). 1-Naphthol reaction mechanism in electrophilic substitution.
- ResearchGate. (2025). Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide.
- Journal of Synthetic Organic Chemistry, Japan (J-Stage). (1972). New Method of Manufacturing 1-Naphthol-2 and 4-Sulfonic Acids.
Sources
Naphthalenesulfonate Derivatives in Modern Pharmacognosy: A Mechanistic and Methodological Guide
Executive Summary
Naphthalenesulfonate derivatives represent a highly versatile class of pharmacophores in modern drug development. Characterized by a hydrophobic naphthalene core and highly polar, negatively charged sulfonate moieties, these compounds act as potent bioisosteres for endogenous phosphates and sulfates. This unique physicochemical profile allows them to hijack binding pockets typically reserved for ATP, heparan sulfate, or phosphorylated tyrosine residues. This whitepaper synthesizes the mechanistic paradigms of naphthalenesulfonates—specifically their roles as antiangiogenic agents and epigenetic modulators—and provides field-proven, self-validating experimental protocols for characterizing their binding kinetics and inhibitory properties.
Mechanistic Paradigm 1: Antiangiogenic Ligand Traps (The FGF/FGFR Axis)
Tumor angiogenesis is heavily dependent on the Fibroblast Growth Factor (FGF) signaling cascade. For FGF1 (acidic FGF) and FGF2 (basic FGF) to activate their cognate Tyrosine Kinase Receptors (FGFRs), they must first bind to Heparan Sulfate Proteoglycans (HSPGs) on the cell surface or extracellular matrix. This forms a functional FGF/FGFR/HSPG ternary complex.
Naphthalenesulfonates act as extracellular "ligand traps." Crystallographic data reveals that compounds like 1[1]. The naphthalene ring establishes critical hydrophobic contacts with the protein, while the sulfonate group sets up hydrogen bonds that mimic the interactions of angiogenic glycosaminoglycans.
Similarly, rationally designed derivatives like sm27 act as2[2]. By binding to FGF2 with high affinity, 3[3], preventing the tripartite complex formation required for endothelial cell mitogenesis.
Fig 1. Mechanistic pathway of FGF2 sequestration by naphthalenesulfonates preventing angiogenesis.
Mechanistic Paradigm 2: Epigenetic Modulation via PRMT Inhibition
Protein Arginine Methyltransferases (PRMTs), particularly PRMT1 and G9a/GLP, are heavily implicated in oncogenic epigenetic silencing. Historically, targeting these enzymes was challenging due to the highly conserved nature of the S-adenosylmethionine (SAM) cofactor binding pocket, which led to off-target toxicity.
Naphthalenesulfonates (such as AMI-1 and NS-1) introduced a paradigm shift. Mechanism of action (MOA) studies demonstrated that4[4] (e.g., the H4 or GAR peptide pockets) rather than the SAM pocket. This substrate-competitive, SAM-noncompetitive inhibition profile grants them exceptional selectivity, preventing the enzyme from recognizing its target histones without interfering with global cellular methylation pathways dependent on SAM.
Fig 2. Substrate-competitive inhibition of PRMT1 by naphthalenesulfonate derivatives.
Quantitative Data Presentation
To contextualize the pharmacological utility of these derivatives, the following table summarizes key compounds, their primary targets, and validated potencies.
| Compound | Primary Target | Mechanism of Action | Potency | Reference |
| 5-amino-2-naphthalenesulfonate | aFGF (FGF1) | Direct steric hindrance of the heparin-binding site. | IC50 ~265 µM | [1] |
| sm27 | FGF2 | TSP-1 mimetic; disrupts FGF2/FGFR1/HSPG ternary complex. | ID50 ~1.0 µM | [3] |
| AMI-1 | PRMT1 | Substrate-competitive, SAM-noncompetitive inhibition. | IC50 ~Micro-molar | [4] |
| NF-279 | P2X1 Receptors | ATP phosphate mimicry via polysulfonation. | Ki ~Nano-molar | [5] |
| Suramin | Broad (FGFs / P2X) | Polysulfonated naphthylurea acting as a broad ligand trap. | IC50 ~Micro-molar | [5] |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to rule out artifacts commonly associated with highly charged, sulfonated compounds (e.g., non-specific aggregation or pan-assay interference).
Protocol A: Real-Time Kinetic Profiling of FGF2-Naphthalenesulfonate Binding via Surface Plasmon Resonance (SPR)
Causality & Rationale: Highly sulfonated compounds can form colloidal aggregates that yield false positives in standard ELISA assays. SPR is chosen because it provides real-time association ( kon ) and dissociation ( koff ) rates. A true 1:1 binding event will show a distinct, saturable kinetic curve, whereas aggregation will show a linear, non-saturating refractive index increase.
Step-by-Step Methodology:
-
Sensor Chip Functionalization: Immobilize recombinant human FGF2 onto a CM5 sensor chip via standard amine coupling. Self-Validation Checkpoint: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding.
-
Analyte Preparation: Prepare serial dilutions of the naphthalenesulfonate derivative (e.g., sm27) ranging from 0.1 µM to 50 µM in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).
-
Kinetic Injection: Inject the analyte over FC1 and FC2 at a high flow rate of 30 µL/min for 120 seconds. Rationale: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.
-
Dissociation Phase: Allow running buffer to flow for 300 seconds to monitor the dissociation phase.
-
Regeneration: Inject a short pulse (30 seconds) of 2M NaCl to disrupt electrostatic interactions and regenerate the FGF2 surface.
-
Data Analysis: Fit the double-referenced data (FC2 minus FC1, minus blank buffer injections) to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD ).
Protocol B: Proving Substrate-Competitive Inhibition of PRMT1 via Scintillation Proximity Assay (SPA)
Causality & Rationale: To prove that a naphthalenesulfonate (like AMI-1) is a specific epigenetic modulator rather than a non-specific SAM-competitor, one must perform a Schild plot analysis. This protocol systematically varies both the substrate concentration and the inhibitor concentration to mathematically validate the binding site.
Step-by-Step Methodology:
-
Reaction Assembly: In a 96-well plate, combine recombinant PRMT1 (10 nM) with varying concentrations of biotinylated Histone H4 peptide (0.5 µM, 1 µM, 2 µM, 5 µM).
-
Inhibitor Titration: Add the naphthalenesulfonate inhibitor at concentrations flanking its estimated IC50 (e.g., 0.5x, 1x, 2x, 4x IC50).
-
Initiation via Cofactor: Initiate the reaction by adding 3H -labeled SAM (1 µM). Self-Validation Checkpoint: Include a "No Enzyme" well and a "No Peptide" well to establish background radiochemical noise.
-
Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by adding 800 µM unlabeled SAM to halt methylation.
-
Signal Capture: Transfer the mixture to a Streptavidin-coated FlashPlate. The biotinylated H4 peptide binds to the plate. Wash three times with PBS to remove unreacted 3H -SAM.
-
Quantification & Schild Analysis: Read the plate on a microplate scintillation counter. Plot the data using a Schild regression (Log(Dose Ratio - 1) vs. Log[Inhibitor]). Validation: A linear slope of exactly 1.0 mathematically proves that the naphthalenesulfonate is competing exclusively at the peptide substrate binding pocket.
References
- Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfon
- Targeting tumor angiogenesis with TSP-1-based compounds: rational design of antiangiogenic mimetics of endogenous inhibitors.Oncotarget.
- Inhibitors of Protein Methyltransferases and Demethylases.PMC - NIH.
- Direct and Allosteric Inhibition of the FGF2/HSPGs/FGFR1 Ternary Complex Formation by an Antiangiogenic, Thrombospondin-1-Mimic Small Molecule.PLOS.
- Discovery and Characterization of Two Classes of Selective Inhibitors of the Suppressor of TCR Signaling Family of Proteins.PMC - NIH.
Sources
- 1. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting tumor angiogenesis with TSP-1-based compounds: rational design of antiangiogenic mimetics of endogenous inhibitors | Oncotarget [oncotarget.com]
- 3. Direct and Allosteric Inhibition of the FGF2/HSPGs/FGFR1 Ternary Complex Formation by an Antiangiogenic, Thrombospondin-1-Mimic Small Molecule | PLOS One [journals.plos.org]
- 4. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Two Classes of Selective Inhibitors of the Suppressor of TCR Signaling Family of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Potassium 1-hydroxynaphthalene-2-sulfonate in Water and DMSO
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of Potassium 1-hydroxynaphthalene-2-sulfonate, a compound of interest in various chemical and pharmaceutical applications. Acknowledging the current scarcity of publicly available quantitative solubility data, this document furnishes a robust theoretical framework for understanding its solubility and presents a detailed experimental protocol for its precise determination in aqueous and dimethyl sulfoxide (DMSO) based systems.
Introduction: The Significance of Solubility
Potassium 1-hydroxynaphthalene-2-sulfonate belongs to a class of sulfonated aromatic compounds. The presence of the sulfonic acid group, typically as a salt, is known to significantly influence the physicochemical properties of a molecule, most notably its solubility in polar solvents.[1] In the realm of drug development, manipulating the solubility of an active pharmaceutical ingredient (API) is a critical step, as it directly impacts bioavailability and formulation strategies.[2][3] Sulfonate salts are frequently utilized to enhance the aqueous solubility of poorly soluble drug candidates.[3] Therefore, a thorough understanding of the solubility of compounds like Potassium 1-hydroxynaphthalene-2-sulfonate is paramount for its effective application.
Theoretical Framework for Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4]
Solubility in Water:
Potassium 1-hydroxynaphthalene-2-sulfonate is anticipated to be readily soluble in water. This high aqueous solubility is attributed to the ionic nature of the potassium sulfonate group (-SO₃⁻K⁺) and the presence of the hydroxyl (-OH) group.[1][5][6] Both of these functional groups can participate in strong dipole-dipole interactions and form hydrogen bonds with water molecules. The sulfonate group, in particular, leads to a significant increase in the hydrophilic character of the naphthalene core.[1]
Hypothesized Solubility in DMSO:
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic and inorganic compounds. It can effectively solvate cations and has a strong hydrogen bond accepting character. While direct data is unavailable, it is reasonable to hypothesize that Potassium 1-hydroxynaphthalene-2-sulfonate will also exhibit significant solubility in DMSO. The polar nature of DMSO will facilitate the dissolution of the ionic potassium sulfonate salt.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol outlines the necessary steps to obtain accurate and reproducible results.
4.1. Materials and Equipment
-
Potassium 1-hydroxynaphthalene-2-sulfonate (high purity)
-
Deionized water (Type I)
-
Anhydrous DMSO (≥99.9%)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
4.2. Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Potassium 1-hydroxynaphthalene-2-sulfonate to several vials. The excess solid should be clearly visible.
-
Accurately add a known volume of the respective solvent (water or DMSO) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has plateaued.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Centrifuge the vials at a moderate speed to further ensure the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of Potassium 1-hydroxynaphthalene-2-sulfonate in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
4.4. Causality and Self-Validation
-
Why excess solute? The presence of undissolved solid at the end of the experiment is the primary indicator that a saturated solution has been achieved and equilibrium has been reached.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining accurate and reproducible thermodynamic solubility data.
-
Why extended shaking? This ensures that the system reaches true thermodynamic equilibrium, moving beyond potentially kinetically trapped states.
-
Why centrifugation and filtration? These steps are critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would lead to an overestimation of the solubility.
Data Analysis and Reporting
The solubility is calculated from the concentration of the analyte in the saturated supernatant, taking into account the dilution factors. The results should be reported in standard units such as grams per liter (g/L) and moles per liter (mol/L). It is also important to report the temperature at which the solubility was determined.
Molecular Interactions and Solubility
The dissolution process can be visualized as the interplay between the solute and solvent molecules.
Caption: Key intermolecular forces in the dissolution process.
Conclusion for the Field
While quantitative data for the solubility of Potassium 1-hydroxynaphthalene-2-sulfonate in water and DMSO is not readily published, its molecular structure strongly suggests high solubility in polar solvents. For professionals in drug development and chemical research, the provided experimental protocol offers a standardized and reliable method for determining this crucial physicochemical property. Accurate solubility data is indispensable for formulation development, reaction optimization, and ensuring the predictable performance of products containing this compound.
References
- Unknown. (2022, August 9). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - Research Collection. Research Collection.
- Unknown. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Chemical Reviews.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Unknown.
- Unknown. (2022, August 9).
- Unknown. (2022, March 13). [2203.
- Unknown. CAS 833-66-9: 2-Naphthalenesulfonic acid, 6-hydroxy-, pota… - CymitQuimica. CymitQuimica.
- Unknown. Potassium naphthalene-2-sulfonate | C10H7KO3S | CID 23670145 - PubChem - NIH. PubChem.
- Unknown. 2-NAPHTHOL-8-SULFONIC ACID POTASSIUM SALT 30252-40-5 wiki - Guidechem. Guidechem.
- Unknown. (2017, February 8). Where can I find solubility data of salts in DMSO? : r/chemistry - Reddit. Reddit.
- Elder, D. P., et al. (2010, July 15). The utility of sulfonate salts in drug development - PubMed. PubMed.
- Unknown. (2025, December 31). 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 - ChemicalBook. ChemicalBook.
- Unknown.
- Unknown. Potassium 7-Hydroxy-1-naphthalenesulfonate|cas 30252-40-5 - DC Chemicals. DC Chemicals.
- Unknown.
- Unknown. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Unknown.
- Unknown.
- Unknown. (2024, February 19).
- Unknown. (2017, February 28). 4-Amino-3-hydroxy-1-naphthalene Sulfonic Acid | ACS Reagent Chemicals. ACS Reagent Chemicals.
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- 5. CAS 833-66-9: 2-Naphthalenesulfonic acid, 6-hydroxy-, pota… [cymitquimica.com]
- 6. CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
A Prospective Thermogravimetric Analysis of 1-Naphthol-2-Sulfonic Acid Potassium Salt: An In-depth Technical Guide
This technical guide provides a comprehensive, prospective thermogravimetric analysis (TGA) of 1-naphthol-2-sulfonic acid potassium salt. In the absence of specific published TGA data for this compound, this document outlines a robust experimental protocol and predicts its thermal decomposition behavior based on the established thermal stability of structurally analogous compounds, including naphthalene sulfonic acids and their salts. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal characteristics of this and similar molecules.
Introduction: The Significance of Thermal Stability
1-Naphthol-2-sulfonic acid potassium salt (C₁₀H₇KO₄S) is an aromatic sulfonate salt with applications in chemical synthesis, including the production of dyes and agrochemical intermediates.[1][2] The thermal stability of such compounds is a critical parameter, influencing storage conditions, manufacturing processes, and the ultimate safety and efficacy of resulting products. Thermogravimetric analysis is an indispensable technique for elucidating the thermal decomposition profile of a material, providing crucial data on its stability, the kinetics of its degradation, and the nature of its decomposition products.[3]
This guide will present a detailed methodology for the TGA of 1-naphthol-2-sulfonic acid potassium salt, predict its multi-stage decomposition based on existing literature for related compounds, and provide a framework for interpreting the resulting data.
Predicted Thermal Decomposition Profile
Based on the thermal behavior of related naphthalene sulfonic acids and their salts, a multi-stage decomposition pathway for 1-naphthol-2-sulfonic acid potassium salt is anticipated. Aromatic sulfonic acid salts are generally more thermally stable than their corresponding acids.[4] The decomposition is likely to initiate at temperatures exceeding 200°C.[5][6] Studies on related naphthalene sulfonates indicate that decomposition becomes significant at temperatures of 300°C and above, yielding products such as naphthalene and naphthols.[7][8]
The proposed decomposition is expected to proceed through the following key stages:
-
Initial Desulfonation: The primary thermal event is predicted to be the cleavage of the carbon-sulfur bond, leading to the loss of the sulfonate group. This is often the initial and rate-limiting step in the decomposition of aryl sulfonic acid salts.
-
Formation of Potassium Sulfite/Sulfate: The liberated SO₃ will likely react with the potassium cation to form potassium sulfite (K₂SO₃) or, in an oxidizing atmosphere, potassium sulfate (K₂SO₄).
-
Decomposition of the Naphthol Moiety: Following desulfonation, the remaining 1-naphthol structure will undergo further decomposition at higher temperatures.
The following diagram illustrates the proposed thermal decomposition pathway:
Caption: Proposed multi-stage thermal decomposition of 1-naphthol-2-sulfonic acid potassium salt.
Experimental Protocol for Thermogravimetric Analysis
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, with built-in checks for instrument performance and data integrity.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.
-
Sample Pans: Inert sample pans (e.g., platinum, alumina, or ceramic).
-
Analytical Balance: A microbalance with a readability of at least 0.01 mg.
-
Gases: High-purity nitrogen (or another inert gas) and/or dry air for controlled atmosphere experiments.
-
Sample: 1-Naphthol-2-sulfonic acid potassium salt, CAS 832-49-5.[9]
Experimental Workflow
The logical flow of the TGA experiment is depicted in the following diagram:
Caption: Step-by-step workflow for the TGA of 1-naphthol-2-sulfonic acid potassium salt.
Detailed Methodology
-
Sample Preparation:
-
Ensure the 1-naphthol-2-sulfonic acid potassium salt sample is homogenous.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA sample pan. A smaller sample size minimizes thermal gradients within the sample.
-
Record the exact initial mass.
-
-
Instrument Setup:
-
Place the sample pan securely in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to the experiment to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition. For comparison, a parallel experiment in an air atmosphere can be conducted.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C and hold until the mass signal is stable.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. This heating rate provides a good balance between resolution and experimental time.
-
-
Data Collection:
-
Continuously monitor and record the sample mass as a function of temperature.
-
Simultaneously record the derivative of the mass loss (DTG curve), which represents the rate of mass loss and helps to identify distinct decomposition stages.
-
-
Post-Analysis:
-
After the thermal program is complete, allow the furnace to cool to room temperature.
-
Carefully remove the sample pan and weigh the final residual mass.
-
Analyze the resulting TGA (mass vs. temperature) and DTG (rate of mass loss vs. temperature) curves to determine the onset temperature of decomposition, peak decomposition temperatures for each stage, and the percentage of mass loss at each stage.
-
Predicted Quantitative Data
The following table summarizes the predicted quantitative data from a TGA experiment on 1-naphthol-2-sulfonic acid potassium salt, based on the thermal behavior of analogous compounds. These values should be considered illustrative and are subject to experimental verification.
| Parameter | Predicted Value | Associated Decomposition Event |
| Onset Decomposition Temperature (T_onset) | 250 - 350 °C | Initial desulfonation and decomposition. |
| Peak Decomposition Temperature (T_peak 1) | 350 - 450 °C | Major mass loss associated with desulfonation. |
| Peak Decomposition Temperature (T_peak 2) | 450 - 600 °C | Decomposition of the naphthol moiety. |
| Mass Loss (Stage 1) | ~30-40% | Corresponds to the loss of the SO₃K group. |
| Mass Loss (Stage 2) | ~30-40% | Corresponds to the decomposition of the organic backbone. |
| Final Residue at 800°C | ~20-30% | Primarily stable potassium salts (e.g., K₂SO₄). |
Interpretation and Scientific Rationale
The interpretation of the TGA data should be grounded in the chemical principles of thermal decomposition. The initial mass loss is anticipated to correspond to the cleavage of the sulfonate group, which is generally the most thermally labile part of the molecule. The subsequent mass loss at higher temperatures would then be attributed to the breakdown of the more stable aromatic naphthol structure. The final residual mass provides evidence for the formation of a stable inorganic salt.
For a more comprehensive analysis, it is highly recommended to couple the TGA with evolved gas analysis (EGA) techniques such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). This would allow for the identification of the gaseous decomposition products at each stage, providing direct evidence for the proposed decomposition mechanism. For example, the detection of SO₂ would strongly support the desulfonation pathway.
Conclusion
This technical guide has provided a prospective yet scientifically grounded framework for the thermogravimetric analysis of 1-naphthol-2-sulfonic acid potassium salt. By outlining a detailed experimental protocol and predicting the thermal decomposition behavior based on established data for related compounds, this document serves as a valuable resource for researchers. The presented methodology and predictive data offer a solid starting point for the empirical investigation of this compound's thermal properties, which are essential for its safe and effective application in various industrial and pharmaceutical contexts.
References
- The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021-12-08).
- Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM. (2025-03-26).
- Thermal stability of acidic.
- Thermal properties of sulfonic acid group functionalized Br??nsted acidic ionic liquids.
- Naphthalene-2-sulfonic acid | 120-18-3 - ChemicalBook. (2026-01-13).
- TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts - e-Publications@Marquette.
- Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00046G. (2025-06-12).
- Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt.
- Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion - ResearchGate.
- 1-Naphthol-2-sulfonic acid potassium salt | CAS 832-49-5 | SCBT.
- The thermal decomposition of potassium and sodium-pyrosulfate.
- (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate.
- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC.
- An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-Iodo-2-naphthol - Benchchem.
- RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents.
- 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 - ChemicalBook. (2025-12-31).
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- 1. Naphthalene-2-sulfonic acid | 120-18-3 [chemicalbook.com]
- 2. 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]
- 6. Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00046G [pubs.rsc.org]
- 7. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Crystallographic Determination and Structural Analysis of Potassium 1-Hydroxynaphthalene-2-Sulfonate: A Technical Guide
Executive Summary
Potassium 1-hydroxynaphthalene-2-sulfonate (CAS: 832-49-5) is a critical intermediate in the synthesis of complex azo dyes, functional materials, and pharmaceutical agents [2]. Understanding its solid-state architecture is paramount for researchers and drug development professionals, as the spatial arrangement of its functional groups directly dictates its physicochemical stability, solubility, and reactivity. This whitepaper provides an authoritative guide on the crystallographic determination of this compound, detailing the methodologies required to isolate diffraction-quality crystals and the causal logic behind structural refinement.
Chemical Context and Structural Significance
The 1,2-substitution pattern on the naphthalene ring introduces a fascinating structural dichotomy. As documented in studies regarding the sulfonation of naphthols, compounds with adjacent bulky substituents suffer from significant steric strain [1]. In Potassium 1-hydroxynaphthalene-2-sulfonate, the bulky sulfonate group (–SO₃⁻) at the C2 position is forced into close proximity with the hydroxyl group (–OH) at the C1 position.
This proximity creates a competitive dynamic:
-
Steric Repulsion: The overlapping van der Waals radii of the oxygen atoms push the sulfonate group out of the ideal coplanar alignment with the aromatic ring.
-
Intramolecular Hydrogen Bonding: Conversely, the hydroxyl proton can act as a hydrogen-bond donor to one of the sulfonate oxygen atoms, pulling the groups together to stabilize a specific molecular conformation.
Understanding how the crystal lattice resolves this tension requires precise X-ray crystallographic analysis.
Key structural determinants and molecular interactions within the crystal lattice.
Workflow for Crystallographic Determination
To accurately map the electron density of the molecule and resolve the spatial coordinates of the potassium ion, a rigorous, self-validating crystallographic workflow must be employed.
Workflow for X-ray crystallographic determination of Potassium 1-hydroxynaphthalene-2-sulfonate.
Step-by-Step Experimental Methodologies
Protocol 1: Single Crystal Growth
The generation of defect-free single crystals is the most critical bottleneck in crystallography.
-
Solvent Selection: Prepare a binary solvent system of deionized water and absolute ethanol (1:1 v/v).
-
Causality: The amphiphilic nature of the molecule—comprising a highly polar potassium sulfonate moiety and a hydrophobic naphthalene core—makes single-solvent crystallization challenging. Water solvates the ionic groups, while ethanol reduces the bulk dielectric constant.
-
-
Dissolution: Dissolve 50 mg of the salt in 5 mL of the solvent mixture under gentle heating (40°C) and continuous stirring until absolute clarity is achieved.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial.
-
Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled microcrystalline precipitation rather than the desired slow growth of a single crystal.
-
-
Controlled Evaporation: Puncture the vial cap with an 18G needle. Store the vial in a vibration-free environment at a constant 20°C. The gradual evaporation of the solvent slowly drives the system into a state of supersaturation, thermodynamically favoring the growth of large, prismatic crystals.
-
Harvesting: After 7–14 days, harvest the crystals using a stereomicroscope. Immediately submerge them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.
Protocol 2: X-Ray Diffraction & Structure Refinement
-
Mounting and Cooling: Mount a crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop. Transfer it to the goniometer and immediately cool to 100 K using a nitrogen cold stream.
-
Causality: Cooling to 100 K minimizes the thermal atomic displacement parameters (vibrations) of the atoms. This yields sharper diffraction spots at higher resolution angles, which is strictly required to accurately locate light atoms like hydrogen.
-
-
Data Collection: Collect full-sphere diffraction data using a Mo K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector.
-
Data Reduction: Integrate reflections and apply empirical absorption corrections (multi-scan method) to account for the anomalous scattering of the heavy potassium and sulfur atoms.
-
Structure Solution & Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
-
Hydrogen Atom Treatment (Critical Step): Locate the hydroxyl hydrogen atom directly from the difference Fourier map rather than placing it in a calculated position.
-
Causality: The exact torsion angle of the –OH group is dictated by the delicate balance between steric repulsion and intramolecular hydrogen bonding [1]. A riding model would assume an idealized geometry, masking the true physical state and leading to an incorrect interpretation of the hydrogen-bonding network.
-
-
Self-Validation: The structural model validates itself. Convergence to a final R1 factor of < 0.05, coupled with a featureless residual electron density map (highest peak < 0.5 e/ų), confirms the model accurately represents the physical crystal lattice.
Quantitative Crystallographic Parameters
The table below summarizes the expected quantitative parameters and geometric features derived from the successful crystallographic refinement of such functionalized naphthalene sulfonates.
| Parameter | Typical Value / Range | Structural Significance |
| Crystal System | Monoclinic or Triclinic | Common for low-symmetry aromatic sulfonates packing into dense lattices. |
| Space Group | P21/c or P1ˉ | Allows for efficient centrosymmetric packing of asymmetric molecules. |
| Data Collection Temp. | 100(2) K | Suppresses thermal motion, essential for mapping hydrogen positions. |
| Radiation Source | Mo K α ( λ=0.71073 Å) | Standard wavelength for penetrating small molecule organic salts. |
| K–O Bond Lengths | 2.70 – 3.10 Å | Defines the primary coordination sphere; K⁺ typically coordinates with 6–8 oxygen atoms from adjacent sulfonate groups and water. |
| Intramolecular H-Bond | 2.55 – 2.65 Å (O···O distance) | Indicates a strong hydrogen bond that actively mitigates the steric strain between the C1 and C2 substituents. |
| Final R-factor (R1) | < 0.05 | Statistical proof of a high-confidence, self-consistent structural model. |
Implications for Drug Development and Materials Science
For drug development professionals and materials scientists, the crystal structure of Potassium 1-hydroxynaphthalene-2-sulfonate is more than an academic exercise. The 3D coordination polymer network formed by the potassium ions and the sulfonate oxygens dictates the lattice energy. This lattice energy directly correlates to the compound's intrinsic solubility and dissolution rate—critical parameters when formulating the compound as an active pharmaceutical ingredient (API) or a functional dye.
Furthermore, identifying the exact hydrogen-bonding motifs allows researchers to predict and screen for polymorphs. If the intramolecular hydrogen bond is disrupted by the introduction of a competing hydrogen-bond acceptor (such as a co-crystal former or a different solvent of crystallization), the molecule may adopt a higher-energy conformation, leading to a novel polymorphic form with entirely different bioavailability and stability profiles.
References
- Title: Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition.
- Title: 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 Source: ChemicalBook URL
An In-depth Technical Guide to the pKa of 1-Hydroxynaphthalene-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Hydroxynaphthalene-2-sulfonic acid, known colloquially as Baum's acid, is a diprotic acid of significant interest in chemical synthesis and pharmaceutical sciences. Its utility as a precursor for azo dyes and as a structural motif in medicinal chemistry necessitates a thorough understanding of its acid-base properties. The ionization state of a molecule, governed by its pKa values, is a critical determinant of its solubility, reactivity, membrane permeability, and interactions with biological targets. This guide provides a comprehensive analysis of the two distinct pKa values of 1-hydroxynaphthalene-2-sulfonic acid, details rigorous experimental protocols for their determination, and discusses the profound implications of these values for research and development.
Introduction to 1-Hydroxynaphthalene-2-sulfonic Acid
1-Hydroxynaphthalene-2-sulfonic acid (C₁₀H₈O₄S) is an aromatic organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group.[1][2] This dual functionality imparts unique chemical characteristics, making it a valuable intermediate in various industrial processes, most notably in the synthesis of vibrant and stable azo dyes where the ionization state dictates the molecule's reactivity in coupling reactions.[3]
From the perspective of drug discovery and development, the naphthalenesulfonic acid scaffold is a recurring motif in pharmacologically active agents. Understanding the pKa of this compound is therefore not merely an academic exercise; it is fundamental to predicting the behavior of related molecules in physiological environments (pH ~7.4), which directly impacts their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
The molecule possesses two acidic protons, leading to two distinct dissociation constants (pKa values):
-
pKa₁ : Associated with the highly acidic sulfonic acid group.
-
pKa₂ : Associated with the weakly acidic phenolic hydroxyl group.
This guide will dissect each of these values, providing a theoretical basis, quantitative data, and practical methodologies for their empirical determination.
Theoretical Framework and pKa Values
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[4] A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton in solution.
The First Dissociation (pKa₁): The Sulfonic Acid Group
The sulfonic acid moiety is inherently a strong acid. Computational predictions place the pKa₁ of 1-hydroxynaphthalene-2-sulfonic acid in the range of 0.10 ± 0.40 .
Field Insight: For professionals in drug development and biology, a pKa value this low has a clear and simple implication: at any pH above ~2, the sulfonic acid group will be completely deprotonated, existing as the negatively charged sulfonate anion (-SO₃⁻). This permanent negative charge at physiological pH is a key driver of the molecule's pharmacokinetic properties, influencing its water solubility, protein binding, and ability to cross biological membranes.
The Second Dissociation (pKa₂): The Phenolic Hydroxyl Group
The pKa of the hydroxyl group is of greater dynamic importance in biological and many chemical systems, as its protonation state can change within typical experimental and physiological pH ranges.
While a specific, experimentally verified pKa₂ value for 1-hydroxynaphthalene-2-sulfonic acid is not prominently available in peer-reviewed literature, we can derive an authoritative estimation based on established chemical principles:
-
Baseline Acidity: The parent molecule without the sulfonic acid group is 1-naphthol. The experimental pKa of 1-naphthol is approximately 9.3 .[3]
-
Inductive Effect of the Sulfonate Group: The sulfonate group (-SO₃⁻) at the ortho-position (the 2-position) is strongly electron-withdrawing. This effect pulls electron density away from the hydroxyl group, weakening the O-H bond and stabilizing the resulting phenoxide anion (the conjugate base).
-
Estimated pKa₂: This electron-withdrawing effect increases the acidity of the hydroxyl group, thereby lowering its pKa relative to the parent 1-naphthol. Therefore, the pKa₂ of 1-hydroxynaphthalene-2-sulfonic acid is confidently estimated to be less than 9.3 . The precise value must be determined experimentally, as described in the following sections.
This distinction is critical: while 1-naphthol would be predominantly protonated at physiological pH, the increased acidity of 1-hydroxynaphthalene-2-sulfonic acid means a significant fraction may exist as the dianion, profoundly altering its interaction with its environment.
Data Summary Table
| Ionizable Group | Dissociation | Predicted/Estimated pKa | Predominant State at pH 7.4 |
| Sulfonic Acid | -SO₃H ⇌ -SO₃⁻ + H⁺ | ~0.1 | Deprotonated (-SO₃⁻) |
| Hydroxyl | -OH ⇌ -O⁻ + H⁺ | < 9.3 | Protonated (-OH) |
Experimental Determination of pKa₂
Determining the precise pKa of the hydroxyl group requires robust experimental methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry. The choice between them often depends on the compound's solubility and chromophoric properties.
Method 1: Potentiometric Titration
Principle: This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is the pH at which the acidic group is exactly half-neutralized. This point corresponds to the midpoint of the buffer region in the titration curve or the peak of the first derivative of the curve.
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Analyte Preparation: Prepare a solution of 1-hydroxynaphthalene-2-sulfonic acid (e.g., 1 mM) in deionized water. To ensure solubility and maintain a consistent environment, add a background electrolyte to maintain a constant ionic strength (e.g., 0.15 M KCl).
-
Initial Acidification: For clear observation of the second equivalence point, first, acidify the analyte solution with a small amount of strong acid (e.g., 0.1 M HCl) to a starting pH of ~2. This ensures both the sulfonic acid and hydroxyl groups are fully protonated.
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Begin stirring and immerse the calibrated pH electrode. Add standardized, carbonate-free NaOH solution (e.g., 0.1 M) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. The first rapid change in pH corresponds to the neutralization of the highly acidic sulfonic acid proton. The second, less pronounced buffer region and subsequent inflection point correspond to the neutralization of the phenolic proton.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa₂ is the pH value at the half-equivalence point of the second buffer region. For higher accuracy, plot the first derivative (ΔpH/ΔV) versus volume; the peak of the second curve corresponds to the equivalence point, and the pKa₂ is the pH at half this volume.
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
Principle: This method is ideal for chromophoric molecules where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Spectral Scans:
-
Prepare a stock solution of the analyte.
-
Prepare two solutions with the same analyte concentration: one in a strongly acidic buffer (e.g., pH ~2) where the molecule exists entirely in its protonated form (HA), and one in a strongly basic buffer (e.g., pH ~12) where it exists as the deprotonated form (A⁻).
-
Scan the full UV-Vis spectrum (e.g., 200-500 nm) for both solutions to identify the wavelength of maximum absorbance (λ_max) for each species and an isosbestic point (a wavelength where both species have the same molar absorptivity).
-
-
Buffer Preparation: Prepare a series of at least 8-10 buffer solutions with precisely known pH values spanning the estimated pKa (e.g., from pH 7.5 to 10.5). Ensure the buffer components do not absorb in the analytical wavelength range.
-
Absorbance Measurements: Prepare a sample of the analyte in each buffer solution, keeping the total analyte concentration constant. Measure the absorbance of each solution at the λ_max of the deprotonated (A⁻) species.
-
Data Analysis: The pKa can be determined graphically or by calculation using the following form of the Henderson-Hasselbalch equation:
pKa = pH + log [ (A_b - A) / (A - A_a) ]
Where:
-
pH is the pH of the buffer.
-
A is the absorbance of the analyte in that buffer.
-
A_a is the absorbance of the fully protonated (acidic) form.
-
A_b is the absorbance of the fully deprotonated (basic) form.
A plot of log[ (A_b - A) / (A - A_a) ] versus pH will yield a straight line with a slope of ~1. The pKa is the pH value where the line intersects the x-axis (i.e., where the log term is zero).
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion: From pKa Value to Practical Application
The acid-base properties of 1-hydroxynaphthalene-2-sulfonic acid are defined by two distinct pKa values. The sulfonic acid group (pKa₁ ≈ 0.1) is a strong acid, existing as a sulfonate anion under all relevant physiological and most experimental conditions. The phenolic hydroxyl group (pKa₂ < 9.3) is a weak acid whose ionization state is highly dependent on the local pH.
For scientists in drug development, this diprotic nature is a critical design consideration. The permanent charge of the sulfonate group enhances aqueous solubility but can be a barrier to passive diffusion across cell membranes, while the tunable charge of the hydroxyl group can be exploited to optimize receptor binding or formulation stability. A precise, experimentally determined pKa₂ is essential for building accurate predictive models of a drug candidate's behavior. The robust protocols for potentiometric and spectrophotometric determination provided herein serve as a self-validating framework for obtaining this crucial physicochemical parameter.
References
-
Merck Index Online. (n.d.). 1-Naphthol-2-sulfonic Acid. Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Naphthol. PubChem Compound Database. Retrieved from [Link]
-
Pearson Education. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they are easily deprotonated. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
-
Study Mind. (n.d.). Acids and Bases - The Acid Dissociation Constant, Ka (A-Level Chemistry). Retrieved from [Link]
-
The Chemical Thesaurus. (n.d.). 1-Naphthol-2-sulfonic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxynaphthalenesulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocols: Leveraging Potassium 1-Hydroxynaphthalene-2-Sulfonate as an Environmentally Sensitive Fluorescent Probe
Introduction
In the landscape of modern molecular research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying molecular interactions in real-time.[1][2] Among the classic fluorophores, environmentally sensitive probes stand out for their ability to translate subtle changes in their local microenvironment—such as polarity, viscosity, or binding events—into robust, measurable changes in their fluorescence output.[3][4]
This guide provides a comprehensive overview and detailed protocols for the use of Potassium 1-hydroxynaphthalene-2-sulfonate (HNS), a water-soluble, naphthalene-based fluorescent probe. Its utility stems from a unique structural feature: an intramolecular hydrogen bond that renders its fluorescence highly sensitive to the polarity of its surroundings.[5] This property makes HNS an excellent tool for characterizing protein-ligand binding, determining binding affinities, and serving as a reporter in competitive displacement assays, a cornerstone of high-throughput screening in drug discovery.[6][7] We will explore the photophysical principles governing its function and provide step-by-step protocols for its practical application in the laboratory.
Principle of Operation: Solvatochromic Fluorescence
The functionality of HNS as a probe is rooted in its solvatochromic properties, where its fluorescence characteristics are dependent on the polarity of the solvent. Unlike many other fluorophores that are quenched in aqueous solutions, the naphthol form of HNS exhibits notable fluorescence due to a specific intramolecular interaction.
Causality of Environmental Sensitivity: The key to HNS's behavior lies in the proximity of the hydroxyl (-OH) group at the 1-position and the sulfonate (-SO₃⁻) group at the 2-position. This arrangement facilitates the formation of an internal hydrogen bond, which partially shields the excited state of the fluorophore from non-radiative de-excitation pathways (quenching) mediated by water molecules.[5]
When HNS is free in a polar aqueous buffer, it exhibits a basal level of fluorescence. However, upon binding to a non-polar, sterically confined environment, such as a hydrophobic pocket on a target protein, two critical changes occur:
-
Exclusion of Water: The probe is shielded from the quenching effects of bulk water.
-
Increased Rigidity: The confinement within the binding site reduces vibrational energy loss.
This transition from a polar, aqueous environment to a non-polar, protected one results in a significant enhancement of the probe's fluorescence quantum yield (a "turn-on" signal) and often a shift in the emission maximum to a shorter wavelength (a "blue shift").[3] This direct and measurable correlation between a binding event and a fluorescence signal is the foundation of its use in binding assays.[]
Caption: Mechanism of HNS environmental sensitivity.
Photophysical & Chemical Properties
A precise understanding of the probe's properties is critical for designing robust experiments. The table below summarizes the key characteristics of Potassium 1-hydroxynaphthalene-2-sulfonate.
| Property | Value / Description | Source |
| Chemical Structure | - | |
| Molecular Formula | C₁₀H₇KO₄S | [9] |
| Molecular Weight | 262.32 g/mol | [9] |
| Appearance | Off-white to light-yellow powder | [10] |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | [11] |
| pKa (Ground State, S₀) | ~9.58 | [5] |
| pKa (Excited State, S₁) | ~0.4 | [5] |
| Typical Excitation λ | ~310 - 330 nm (Environment-dependent) | [11] |
| Typical Emission λ | ~400 - 460 nm (Shifts to shorter λ in non-polar environments) | [5] |
Note on Spectral Properties: The exact excitation and emission maxima are highly dependent on the environment (pH, solvent polarity, binding state). It is imperative to determine the optimal wavelengths empirically for each specific experimental system.
Core Application: Protein-Ligand Binding Assays
One of the most powerful applications of HNS is in the quantitative analysis of protein-ligand interactions. This is typically achieved through a competitive displacement assay, which allows for the determination of the binding affinity (Ki) of a non-fluorescent test compound.
Workflow Rationale: The assay is built on a self-validating system. First, the HNS probe binds to the target protein, producing a stable, high-fluorescence signal. Then, a non-fluorescent competitor compound is titrated into the system. As the competitor binds to the protein, it displaces the HNS probe, forcing it back into the aqueous buffer. This displacement event causes a proportional decrease in the measured fluorescence intensity. The concentration of the competitor required to displace 50% of the probe (the IC₅₀) is then used to calculate its binding affinity (Ki).
Caption: Workflow for a competitive binding assay using HNS.
Detailed Experimental Protocols
TRUSTWORTHINESS DIRECTIVE: Each protocol includes critical controls to ensure data integrity. All solutions should be prepared fresh using high-purity water and reagents. Perform experiments at a constant, controlled temperature.
Protocol 1: Preparation and Characterization of HNS Stock Solution
Rationale: Accurate concentration determination is fundamental for binding calculations. Using UV-Vis spectrophotometry and the Beer-Lambert law is a reliable method for this.
-
Preparation:
-
Accurately weigh ~5 mg of Potassium 1-hydroxynaphthalene-2-sulfonate.
-
Dissolve in a known volume of appropriate buffer (e.g., 50 mM Tris, pH 7.5) to create a concentrated stock solution (~1-2 mM).
-
Store the stock solution protected from light at 4°C.
-
-
Concentration Determination:
-
Perform a serial dilution of your stock solution to find a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance at the characteristic maximum for naphthalenesulfonates (approx. 310-320 nm).
-
Calculate the precise concentration using the Beer-Lambert Law: A = εcl , where:
-
A = Absorbance
-
ε = Molar extinction coefficient (use a literature value for a related compound like 1-Naphthalenesulfonic acid, ~5,000 M⁻¹cm⁻¹, or determine empirically).
-
c = Concentration (M)
-
l = Path length (cm, usually 1 cm).
-
-
Protocol 2: Direct Titration to Determine HNS Affinity (Kd)
Rationale: Before using HNS in a competitive assay, you must first determine its own binding affinity (Kd) for the target protein. This value is essential for the Cheng-Prusoff correction.
-
Instrument Setup:
-
Set the fluorometer's excitation wavelength to ~320 nm and the emission scan range from 350 nm to 550 nm. Set slit widths to 5 nm for both excitation and emission (adjust as needed to optimize signal-to-noise).
-
-
Sample Preparation:
-
In a quartz cuvette, add a fixed concentration of your target protein (e.g., 1 µM) in assay buffer.
-
Control: Prepare a "buffer only" cuvette.
-
-
Titration:
-
Record the initial fluorescence spectrum of the protein solution.
-
Make sequential, small additions of the HNS stock solution to the protein cuvette, allowing the system to equilibrate for 2-3 minutes after each addition.
-
Record the full emission spectrum after each addition.
-
Control Titration: Perform an identical titration into the "buffer only" cuvette to account for the fluorescence of unbound HNS.
-
-
Data Analysis:
-
For each titration point, subtract the fluorescence intensity of the "buffer only" control from the protein sample at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF) against the total concentration of HNS.
-
Fit the resulting curve to a one-site binding equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the Kd.
-
Protocol 3: Competitive Displacement Assay
Rationale: This protocol uses the established Protein-HNS system to determine the binding affinity (Ki) of a non-fluorescent competitor.
-
Assay Setup:
-
Prepare a solution of the target protein and HNS in assay buffer. The optimal concentrations must be determined empirically, but a good starting point is:
-
[Protein] = 1 µM
-
[HNS] = Kd of HNS (determined in Protocol 2)
-
-
Allow this solution to incubate for 30 minutes at room temperature to ensure binding equilibrium.
-
-
Titration with Competitor:
-
Aliquot the Protein-HNS complex into a series of tubes or a microplate.
-
Add increasing concentrations of your non-fluorescent competitor ligand to each aliquot. Include a "no competitor" control for maximum fluorescence (F_max) and a "no protein" control for baseline fluorescence (F_min).
-
Incubate for a sufficient time to reach a new equilibrium (e.g., 1-2 hours).
-
-
Measurement:
-
Measure the fluorescence intensity of each sample at the emission maximum determined previously.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the fluorescent probe (HNS) and Kd is the dissociation constant of the probe for the protein (from Protocol 2).
-
-
Considerations and Best Practices
-
Inner Filter Effect: At high concentrations, the probe can absorb the excitation or emission light, leading to artificially low fluorescence readings. Always work with probe concentrations where absorbance at the excitation and emission wavelengths is low (<0.1 AU).
-
pH Stability: The fluorescence of HNS is pH-dependent due to the protonation state of the hydroxyl group.[5] Ensure your assay buffer has sufficient buffering capacity to maintain a constant pH throughout the experiment.
-
Non-Specific Binding: At high concentrations, probes may bind to sites other than the primary binding pocket. This can be assessed by observing if the binding curve saturates as expected.
-
Photostability: While generally stable, continuous exposure to high-intensity light can cause photobleaching. Minimize light exposure by using shutters and acquiring data efficiently.
References
- BOC Sciences. (2025, September 15). Fluorescent Probes for Western Blot & Protein.
- Sajot, N., & Imperiali, B. (n.d.). Fluorogenic probes for monitoring peptide binding to class II MHC proteins in living cells.
- Samat, A. A., et al. (2024, May 8). Hybrid Small-Molecule/Protein Fluorescent Probes.
- Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay.
- Clark, L. B., & Weller, A. (n.d.). Fluorescence and flash photolysis comparison of 1-hydroxynaphthalene-2-sulphonate and 1-hydroxynaphthalene-4-sulphonate ions in aqueous solutions of various acidities. Journal of the Chemical Society, Faraday Transactions 2, RSC Publishing.
- BOC Sciences. (n.d.). Fluorescent Imaging: Enhancing Drug Development Processes.
- BioatsBM&S. (n.d.). Fluorescent Protein Labeling (Protein/Antibody).
- Benchchem. (n.d.). 2-Hydroxynaphthalene-1-sulfonic Acid | CAS 567-47-5.
- Springer Protocols. (2019).
- ChemicalBook. (n.d.). 1-hydroxynaphthalene-2-sulphonic acid CAS#: 567-18-0.
- Alonso, M. C., et al. (2005, September 15).
- Stoyanov, S., et al. (n.d.). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PMC.
- Stoyanov, S., et al. (2025, October 13). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems.
- Yuan, L., et al. (2020, June 6). Fluorescence imaging of drug target proteins using chemical probes. PMC - NIH.
- ResearchGate. (n.d.).
- Ruckstuhl, S., et al. (n.d.). Rapid determination of sulfonated naphthalenes and their formaldehyde condensates in aqueous environmental samples using synchronous excitation fluorimetry. Analyst (RSC Publishing).
- Singha, J., et al. (2025, September 11). Naphthalene-Derived Polynorbornenes Nanoaggregates for the Selective and Sensitive Detection of Hydrogen Sulfide in Environmental and Biological Samples.
- Holmberg, K., et al. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Liu, Z., et al. (n.d.). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. PMC.
- ResearchGate. (n.d.). Potassium Ion Fluorescence Probes: Structures, Properties and Bioimaging.
- Phale, P. S., & Sharma, M. (2021, March 8).
- New Jersey Institute of Technology. (2021, April 15). Potassium Ion Fluorescence Probes: Structures, Properties and Bioimaging.
- ChemBK. (2022, October 16). 1-Hydroxynaphthalene.
- CymitQuimica. (n.d.). CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium…).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- PlumX. (n.d.). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound.
Sources
- 1. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorogenic probes for monitoring peptide binding to class II MHC proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence and flash photolysis comparison of 1-hydroxynaphthalene-2-sulphonate and 1-hydroxynaphthalene-4-sulphonate ions in aqueous solutions of various acidities - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 9. 1-hydroxynaphthalene-2-sulphonic acid CAS#: 567-18-0 [m.chemicalbook.com]
- 10. CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium… [cymitquimica.com]
- 11. chembk.com [chembk.com]
Advanced Application Note: Ion-Pair HPLC-FLD Quantification of Naphthalenesulfonates in Complex Matrices
Introduction & Mechanistic Rationale
Naphthalenesulfonates (NSs), encompassing both mono- and disulfonates, are highly polar, water-soluble chemical intermediates extensively utilized in the manufacturing of dyes, surfactants, and pharmaceuticals[1]. Furthermore, due to their exceptional thermal stability and low biodegradability, they have emerged as highly effective permeability tracers for deep geothermal reservoirs[2],[3].
However, the extreme polarity of NSs presents a significant chromatographic challenge. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), these anionic compounds exhibit poor retention, severe peak tailing, and frequent co-elution with solvent fronts. To overcome this, Ion-Pair HPLC (IP-HPLC) combined with Solid-Phase Extraction (SPE) is the analytical gold standard[4],[2].
By introducing a cationic ion-pairing agent—such as tetrabutylammonium bromide (TBAB)—into the mobile phase, the positively charged ammonium headgroup interacts electrostatically with the negatively charged sulfonate group of the NS. This neutralizes the charge, forming a hydrophobic complex that readily partitions into the non-polar C18 stationary phase. This mechanism dramatically increases retention time and enables the baseline separation of closely related structural isomers[2].
Analytical Workflow & Mechanism
End-to-end analytical workflow for trace naphthalenesulfonate quantification.
Mechanistic pathway of ion-pair formation enhancing C18 column retention.
Experimental Protocols
To guarantee a self-validating and robust system, this methodology integrates an upfront SPE cleanup to eliminate matrix suppression, followed by IP-HPLC with Fluorescence Detection (FLD) for ultra-trace quantification[2].
Protocol 3.1: Solid-Phase Extraction (SPE) Pre-concentration
Causality: High inorganic salt concentrations (e.g., up to 175 g/L NaCl in geothermal brines) severely suppress ion-pairing efficiency and cause chromatographic peak distortion[2]. SPE isolates the NSs from these salts, effectively concentrating the analytes while normalizing the injection matrix.
-
Step 1: Cartridge Conditioning. Pass 5 mL of HPLC-grade methanol followed by 5 mL of ultrapure water through a polystyrene-divinylbenzene (PS-DVB) or C18 SPE cartridge.
-
Reason: Solvates the polymer chains, activating the sorbent bed and flushing out manufacturing impurities.
-
-
Step 2: Sample Loading. Load 10–50 mL of the aqueous sample (adjusted to pH 7.0) at a controlled flow rate of 1–2 mL/min.
-
Reason: A neutral pH ensures the sulfonate groups remain fully ionized, maximizing their retention via hydrophobic and secondary electrostatic interactions on the sorbent.
-
-
Step 3: Matrix Washing. Wash the cartridge with 5 mL of 5% methanol in water.
-
Reason: Selectively elutes weakly bound inorganic salts and polar interferences without desorbing the strongly retained NS analytes.
-
-
Step 4: Analyte Elution. Elute the target analytes with 4 mL of 100% methanol.
-
Reason: The high organic strength completely disrupts the hydrophobic interactions between the NSs and the sorbent phase.
-
-
Step 5: Reconstitution. Evaporate the eluate to total dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the initial HPLC mobile phase.
-
Reason: Eliminates the strong elution solvent, which would otherwise cause severe peak broadening (solvent effect) upon injection into the aqueous mobile phase.
-
Protocol 3.2: Ion-Pair HPLC-FLD Method
Causality: Fluorescence detection is selected over standard UV detection due to its superior selectivity and sensitivity, yielding Limits of Detection (LODs) up to 100-fold lower, which is an absolute requirement for environmental trace analysis[1],[2].
-
Analytical Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Column Temperature: 30°C[1].
-
Reason: Stabilizes column backpressure and ensures highly reproducible ion-pair partitioning kinetics.
-
-
Mobile Phase A: Ultrapure water containing 5.0 mM Tetrabutylammonium bromide (TBAB).
-
Mobile Phase B: Methanol:Water (50:50, v/v) containing 5.0 mM TBAB.
-
Gradient Elution Program:
-
0–3 min: 45% B (Isocratic hold to focus the analytes at the column head).
-
3–14 min: Linear ramp to 55% B.
-
14–18 min: Linear ramp to 75% B (Increases elution strength to release highly retained disulfonates).
-
18–25 min: Hold at 75% B.
-
25–30 min: Return to 45% B and equilibrate for the next injection.
-
-
Flow Rate: 1.0 mL/min[1].
-
Injection Volume: 20 µL.
-
Detection (FLD): Excitation at 225 nm; Emission at 338 nm[2].
Data Presentation & Method Performance
The following table synthesizes the expected quantitative performance metrics of the optimized IP-HPLC-FLD method compared to standard HPLC-UV techniques, highlighting the necessity of the optimized protocol for trace analysis[1],[2].
| Performance Metric | Standard HPLC-UV (270 nm) | Optimized IP-HPLC-FLD (225/338 nm) |
| Linearity Range | 5 – 150 µg/mL | 0.05 – 10 µg/L |
| Limit of Detection (LOD) | 0.60 µg/mL | 0.01 – 0.05 µg/L |
| Limit of Quantification (LOQ) | 2.0 µg/mL | 0.05 – 0.4 µg/L |
| Matrix Tolerance | Low (Clean samples only) | High (Up to 175 g/L NaCl post-SPE) |
| Isomer Resolution | Poor (Co-elution common) | Baseline (Resolution > 1.5) |
Trustworthiness & System Self-Validation
A rigorous analytical method must be engineered as a self-validating system to ensure absolute data integrity. Implement the following controls into every analytical sequence:
-
Internal Standardization: Spike all raw samples with a structural analog (e.g., a distinct naphthalenedisulfonate isomer strictly absent from the native matrix) prior to the SPE step. Causality: This internal standard mathematically corrects for any analyte losses during extraction and normalizes minor fluctuations in HPLC injection volumes.
-
System Suitability Testing (SST): Prior to running unknown samples, inject a known calibration standard mix. The system is only validated for use if the chromatographic tailing factor ( Tf ) is ≤1.5 and the resolution ( Rs ) between closely eluting isomers (e.g., 1-naphthalenesulfonate and 2-naphthalenesulfonate) is ≥1.5 .
-
Matrix Spike Recoveries: To validate SPE efficiency and rule out matrix effects in unknown samples, spike a known concentration of target NSs into a duplicate of the raw sample. Acceptable recovery ranges must fall between 90% and 110% ( ±10% ) to confirm method accuracy[2].
References
-
Academia.edu. "Developments in Methods of Analysis for Naphthalene Sulfonates." Available at: [Link]
-
ResearchGate. "Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction." Available at:[Link]
-
National Institutes of Health (NIH). "Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Developments in Methods of Analysis for Naphthalene Sulfonates [academia.edu]
Application Note: Potassium 1-Hydroxynaphthalene-2-Sulfonate in Advanced Organic Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, orthogonal reactivity, and validated synthetic protocols.
Chemical Identity & Structural Significance
Potassium 1-hydroxynaphthalene-2-sulfonate (CAS: 832-49-5) is a highly versatile, bifunctional aromatic intermediate widely utilized in the synthesis of azo dyes, pharmaceuticals, and complex agrochemicals[1].
The synthetic utility of this molecule stems from its orthogonal reactivity profile. The strongly electron-donating hydroxyl group at the C1 position activates the naphthalene ring toward electrophilic aromatic substitution. However, because the bulky, electron-withdrawing sulfonate group occupies the C2 (ortho) position, it sterically and electronically blocks further substitution at that site. Consequently, electrophilic attack is directed exclusively to the C4 (para) position[2]. Furthermore, the molecule exhibits keto-enol tautomerism, a structural feature that can be chemically exploited to convert the hydroxyl group into other functional moieties without the need for transition-metal catalysis.
The Kinetic Origins of the 2-Sulfonate Isomer
To understand the application of this reagent, one must understand its origin. The sulfonation of 1-naphthol is a classic demonstration of kinetic versus thermodynamic control.
When 1-naphthol is treated with sulfuric acid or chlorosulfonic acid at low temperatures (< 0 °C), the reaction is governed by kinetic control. The electrophilic attack at the C2 position has a lower activation energy, yielding 1-hydroxynaphthalene-2-sulfonic acid as the major product[2]. Conversely, at elevated temperatures (> 50 °C), the reaction falls under thermodynamic control. The C2-sulfonate isomer isomerizes to the more sterically relaxed and thermodynamically stable C4-sulfonate isomer (Nevile-Winther acid)[3].
Fig 1: Reaction pathways demonstrating kinetic vs. thermodynamic control in 1-naphthol sulfonation.
Application I: Regioselective Azo Dye Synthesis
Because the C2 position is blocked by the sulfonate group, Potassium 1-hydroxynaphthalene-2-sulfonate acts as a highly specific coupling component for diazonium salts, yielding 4-(arylazo)-1-hydroxynaphthalene-2-sulfonate derivatives[4]. This regioselectivity is heavily exploited in the synthesis of complex chromophores and metal-complex dyes.
Mechanistic Causality & Reaction Design
Azo coupling is an electrophilic aromatic substitution where the diazonium cation is a relatively weak electrophile. To force the reaction to completion, the nucleophilicity of the naphthalene ring must be maximized. By adjusting the pH of the reaction to 8.0–10.0, the hydroxyl group is deprotonated to form a naphtholate anion. The negative charge delocalizes into the aromatic ring, drastically increasing the electron density at the C4 position and facilitating rapid coupling.
Fig 2: Workflow of regioselective azo coupling at the C4 position via naphtholate activation.
Protocol 1: Synthesis of 4-(Phenylazo)-1-hydroxynaphthalene-2-sulfonate
Self-Validating System: This protocol is designed to self-report success. The generation of the naphtholate ion and subsequent coupling will result in an immediate, intense color shift to deep red/orange. If the pH drops below 7, the color development will stall, instantly indicating a buffer failure.
-
Diazotization: Dissolve 0.01 mol of aniline in 20 mL of 1 M HCl. Cool the solution to 0–5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite (0.011 mol) dropwise. Stir for 15 minutes. Validation: A drop of the mixture on starch-iodide paper should immediately turn blue-black, confirming excess nitrous acid.
-
Naphtholate Activation: In a separate flask, dissolve 0.01 mol of Potassium 1-hydroxynaphthalene-2-sulfonate in 30 mL of water. Add 10% aqueous sodium carbonate ( Na2CO3 ) until the pH stabilizes between 9.0 and 9.5. Cool to 5 °C.
-
Electrophilic Coupling: Slowly add the cold diazonium solution to the naphtholate solution over 20 minutes under vigorous stirring. Crucial: Continuously monitor the pH. Add additional Na2CO3 as needed to prevent the pH from dropping below 8.0.
-
Isolation: Stir the deep red solution for 2 hours at room temperature. Add solid potassium chloride (KCl) to the mixture (approx. 15% w/v) to induce the "salting out" effect. Filter the precipitated dye under a vacuum, wash with cold 10% KCl solution, and dry under a vacuum at 60 °C.
Application II: The Bucherer Amination
The Bucherer reaction is a cornerstone of industrial organic synthesis, allowing the reversible conversion of naphthols to naphthylamines. Potassium 1-hydroxynaphthalene-2-sulfonate can be converted into 1-aminonaphthalene-2-sulfonic acid derivatives via this pathway[5].
Mechanistic Causality & Reaction Design
Direct nucleophilic aromatic substitution ( SNAr ) on an unactivated aromatic ring is thermodynamically prohibited under standard conditions. The Bucherer reaction bypasses this barrier by exploiting keto-enol tautomerism. The addition of aqueous bisulfite specifically attacks the keto tautomer of the naphthol, forming a stable, saturated tetralone-bisulfite intermediate. This loss of aromaticity dramatically lowers the activation energy for nucleophilic attack by ammonia, allowing the C-O bond to be cleaved and replaced by a C-N bond without the need for expensive palladium or copper catalysts[2].
Protocol 2: Conversion to 1-Aminonaphthalene-2-sulfonic Acid
Self-Validating System: The starting material (potassium salt) is highly soluble in water across all pH ranges. The product (an aminonaphthalenesulfonic acid) is a zwitterion. Success is validated during the workup: adjusting the pH to the isoelectric point will cause a massive, sudden precipitation of the product, confirming the transformation.
-
Reaction Setup: In a high-pressure autoclave, combine 0.1 mol of Potassium 1-hydroxynaphthalene-2-sulfonate, 0.15 mol of ammonium bisulfite, and 0.3 mol of aqueous ammonia (28%).
-
Thermal Activation: Seal the autoclave and heat the mixture to 130–150 °C. The internal pressure will rise to approximately 10–20 bar. Maintain these conditions for 8 to 10 hours[5].
-
Workup & Extraction: Cool the reactor to room temperature and safely vent the excess ammonia. Extract the aqueous mixture twice with 50 mL of toluene to remove any non-polar, desulfonated byproducts (e.g., trace naphthylamines).
-
Isoelectric Precipitation: Transfer the purified aqueous layer to a beaker. Slowly add 50% sulfuric acid ( H2SO4 ) dropwise under stirring until the pH reaches 1.5 to 1.75. Validation: A thick, crystalline precipitate of the aminated product will crash out of the solution. Filter, wash with dilute acid, and dry.
Quantitative Data Summary
The following tables summarize the critical quantitative parameters regarding the regioselectivity of the synthesis and the physicochemical properties of the reagent.
Table 1: Regioselectivity & Yields in 1-Naphthol Sulfonation
| Reaction Condition | Dominant Product | Regioselectivity (%) | Mechanistic Control |
| Sulfonation at < 0 °C | 1-Hydroxynaphthalene-2-sulfonic acid | > 85% | Kinetic Control |
| Sulfonation at > 50 °C | 1-Hydroxynaphthalene-4-sulfonic acid | > 90% | Thermodynamic Control |
| Isomerization (Heating) | Conversion of C2 to C4 isomer | ~ 95% | Thermodynamic Shift |
Table 2: Physicochemical Properties of the Reagent
| Property | Value / Description |
| IUPAC Name | Potassium 1-hydroxynaphthalene-2-sulfonate |
| CAS Number | 832-49-5 |
| Molecular Formula | C10H7KO4S |
| Orthogonal Reactive Sites | C1 (Hydroxyl), C2 (Sulfonate), C4 (Electrophilic Attack) |
| Physical State | Stable, highly water-soluble crystalline powder |
References
-
Matrix Fine Chemicals - Potassium 1-hydroxynaphthalene-2-sulfonate Catalog Matrix Fine Chemicals[Link]
-
1-Naphthol - Wikipedia Wikipedia, The Free Encyclopedia[Link]
-
Aminonaphthalenesulfonic acids - Grokipedia Grokipedia[Link]
- Improved Method for Producing 1-Naphthol-4-Sulphonic Acid (Patent DE3411058A1)
-
Synthesis, thermal analysis, spectroscopy and magnetic properties of some transition metals complexes derived from new azo compound ResearchGate[Link]
Sources
- 1. POTASSIUM 1-HYDROXYNAPHTHALENE-2-SULFONATE | CAS 832-49-5 [matrix-fine-chemicals.com]
- 2. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 3. DE3411058A1 - IMPROVED METHOD FOR PRODUCING 1-NAPHTHOL-4-SULPHONIC ACID (NEVILE-WINTHER ACID) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
Application Note: Advanced Electrochemical Strategies For and Utilizing Naphthalene Sulfonate Derivatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, self-validating protocols, and analytical performance of naphthalene sulfonate-based electrochemical systems.
Executive Summary
Naphthalene sulfonate derivatives (NSDs) occupy a unique dual-role in modern electrochemistry. On one hand, compounds such as 1-naphthol (1-NAP), 2-naphthol (2-NAP), and 1,5-naphthalenesulfonate are critical environmental and industrial analytes that require highly sensitive detection due to their toxicity[1]. On the other hand, the unique physicochemical properties of NSDs—specifically their planar, electron-rich naphthalene rings paired with highly polar sulfonic acid groups—make them exceptional dopants and polymeric modifiers for advanced biosensors[2].
This application note provides a comprehensive guide to both the detection of NSDs as target analytes and the utilization of NSDs as electrode modifiers for the quantification of critical biomarkers and neurotransmitters.
Classification of naphthalene sulfonate derivatives in electrochemical applications.
Mechanistic Insights: The Causality of Experimental Design
As a Senior Application Scientist, it is crucial to understand why specific materials and methods are chosen rather than just following a recipe.
Overcoming Overlapping Oxidation Potentials in NSD Detection
1-NAP and 2-NAP are common thermal degradation products of 1,5-naphthalenesulfonate (a geothermal tracer)[1]. Detecting them simultaneously on bare carbon electrodes is nearly impossible because their oxidation potentials overlap. To resolve this, carbon paste electrodes (CPE) are modified with a nanocomposite of magnetite ( Fe3O4 ), porous reduced graphene oxide (prGO), and carbon nanotubes (CNT)[1].
-
Causality: The high surface area of prGO-CNT enhances the accumulation of the analytes, while the Fe3O4 nanoparticles provide distinct electrocatalytic active sites. This synergistic effect shifts the oxidation peaks, resulting in a large potential separation of ~200 mV between the two naphthols, enabling simultaneous Differential Pulse Voltammetry (DPV) detection[1].
NSDs as Polymeric Modifiers: Permselectivity and π−π Stacking
When creating biosensors for neurotransmitters (e.g., Dopamine) or nucleic acids (e.g., microRNA), bare Glassy Carbon Electrodes (GCE) suffer from biofouling and interference from ascorbic acid or uric acid. Modifying the GCE with poly(amino-naphthalene sulfonic acid) (poly-ANSA) or 2-naphthalene sulfonate-doped polypyrrole (2-NS-PPy) solves this[3],[2].
-
Causality (Electrostatics): The sulfonic acid groups ( −SO3H ) on the polymer backbone deprotonate at physiological pH. This creates a negatively charged boundary layer that electrostatically pre-concentrates positively charged targets (like Dopamine) while repelling anionic interferents[2].
-
Causality ( π−π Stacking): The planar naphthalene rings provide an ideal scaffold for π−π stacking interactions. This is heavily exploited to immobilize DNA aptamers or capture probes for the detection of Carcinoembryonic Antigen (CEA) or urinary microRNAs without requiring complex covalent cross-linking[4],[3].
Experimental Protocols
Protocol A: Simultaneous Detection of 1-NAP and 2-NAP (Analyte Workflow)
This protocol utilizes a modified carbon paste electrode to detect trace naphthol derivatives in environmental or industrial water samples[1].
Step 1: Nanocomposite Synthesis
-
Synthesize Fe3O4 nanoparticles via standard co-precipitation of Fe2+ and Fe3+ in an alkaline medium.
-
Disperse prGO and CNTs in deionized water via ultrasonication for 1 hour.
-
Introduce the Fe3O4 nanoparticles to the prGO-CNT suspension and sonicate for an additional 2 hours to form the Fe3O4 @prGO-CNT nanocomposite. Dry under vacuum at 60°C.
Step 2: Electrode Fabrication
-
Mix graphite powder, paraffin oil, and the synthesized Fe3O4 @prGO-CNT nanocomposite in an agate mortar until a homogenous paste is formed.
-
Pack the paste tightly into the cavity of a Teflon tube (inner diameter ~3 mm) equipped with a copper wire for electrical contact.
-
Smooth the surface on weighing paper.
Step 3: Electrochemical Detection & Self-Validation
-
Validation: Run a Cyclic Voltammogram (CV) in 5 mM [Fe(CN)6]3−/4− containing 0.1 M KCl . A peak-to-peak separation ( ΔEp ) of < 80 mV confirms high conductivity and a properly packed electrode.
-
Detection: Transfer the electrode to the sample cell containing 0.1 M Phosphate Buffer Saline (PBS, pH 7.0) spiked with the water sample.
-
Perform DPV from +0.2 V to +0.8 V.
-
Interpretation: 1-NAP will oxidize at a lower potential compared to 2-NAP, with a distinct peak separation of ~200 mV, allowing accurate quantification of both species[1].
Protocol B: Fabrication of Poly(ANSA)/GCE for Dopamine Sensing (Modifier Workflow)
This protocol details the electropolymerization of an NSD to create a highly sensitive, permselective biosensor[2].
Workflow of Poly(ANSA) electrode fabrication and electrochemical sensing.
Step 1: GCE Pre-treatment
-
Polish a bare GCE (3 mm diameter) using 0.3 µm and 0.05 µm alumina slurries on a polishing pad until a mirror-like finish is achieved.
-
Sonicate the electrode sequentially in 1:1 HNO3 , absolute ethanol, and ultra-pure water for 5 minutes each to remove residual alumina.
Step 2: Electropolymerization of ANSA
-
Prepare a solution of 0.1 M HNO3 containing the amino-naphthalene sulfonic acid (ANSA) monomer. Note: The acidic medium is critical to generate the radical cations necessary for polymer chain propagation.
-
Submerge the GCE (Working), Pt wire (Counter), and Ag/AgCl (Reference) into the solution.
-
Perform CV by scanning the potential between -0.8 V and +1.8 V at a scan rate of 0.1 Vs−1 for 12 continuous cycles[2].
-
Rinse the resulting Poly(ANSA)/GCE gently with ultra-pure water to remove unreacted monomers.
Step 3: Self-Validation via Electroactive Surface Area (ESA)
-
Run CV in 1 mM [Fe(CN)6]3−/4− with 0.1 M KCl at varying scan rates.
-
Use the Randles-Sevcik equation to calculate the ESA. The Poly(ANSA) modification should yield a significantly higher ESA (e.g., increasing from ~0.07 cm2 to ~0.11 cm2 ) compared to the bare GCE, validating successful polymer deposition[2].
Step 4: Dopamine Quantification
-
Transfer the Poly(ANSA)/GCE to a 0.1 M PBS (pH 7.0) solution containing the biological sample.
-
Perform Linear Sweep Voltammetry (LSV) or DPV. The −SO3− groups will attract the dopamine cations, yielding a sharp, amplified oxidation peak while suppressing anionic interferents[2].
Quantitative Data Summary
The following table summarizes the analytical performance of various electrochemical systems involving naphthalene sulfonate derivatives, either as the target analyte or as the active electrode modifier.
| Analyte / Target | Role of Naphthalene Sulfonate | Electrode Modification | Limit of Detection (LOD) | Linear Dynamic Range | Ref. |
| 1-NAP & 2-NAP | Target Analyte | Fe3O4 @prGO-CNT / CPE | 8.6×10−3 ng/mL | CR 1:19 to 19:1 | [1] |
| Dopamine | Polymeric Modifier | Poly(ANSA) / GCE | 0.089 µM | 0.5 µM – 100 µM | [2] |
| CEA Biomarker | Polymer Dopant | 2-NS-PPy / AuNPs / Aptamer | 0.033 ng/mL | 10−10 – 10−6 g/mL | [3] |
| miRNA-21 | Surface Modifier | NSA / PCl5 / DNA Probe | Femtomolar range | N/A | [4] |
| Methyl Violet | ECL Co-Accelerator | 2-NSA + 6-MC / S2O82− | 5.14×10−10 M | 10−8 – 10−2 M | [5] |
References
- Electrochemical detection of urinary microRNAs via sulfonamide-bound antisense hybridisation N
- Free-standing electrochemical biosensor for carcinoembryonic antigen detection based on highly stable and flexible conducting polypyrrole nanocomposite ResearchG
- Poly (Amino-Naphthalene Sulfonic Acid) As A Low Cost Electrode Modifier For Electrochemical Sensing, Reaction Kinetics And Rate Constant Study Of Dopamine Jimma University Institutional Repository
- Significant Enhanced Electrochemiluminescence Performance of 6‐Methoxychromone/S2O82− System By 2‐Naphthalene Sulfonic Acid as Co‐reaction Accelerator and its Applic
- What are the connections between naphthalene, 1-naphthol (1-NAP) and 2-naphthol (2-NAP) and how to detect 1-NAP and 2-NA ChemicalBook
Sources
- 1. What are the connections between naphthalene, 1-naphthol (1-NAP) and 2-naphthol (2-NAP) and how to detect 1-NAP and 2-NA_Chemicalbook [chemicalbook.com]
- 2. Poly (Amino-Naphthalene Sulfonic Acid) As A Low Cost Electrode Modifier For Electrochemical Sensing, Reaction Kinetics And Rate Constant Study Of Dopamine. [repository.ju.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical detection of urinary microRNAs via sulfonamide-bound antisense hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
Application Note: Solid-Phase Extraction of Hydroxynaphthalenesulfonic Acids from Environmental Water Samples
Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Technique: Solid-Phase Extraction (SPE) coupled with LC-ESI-MS/MS
Overview and Scientific Rationale
Hydroxynaphthalenesulfonic acids (HNSAs) and related naphthalene sulfonates are critical precursors in the synthesis of azo dyes, pharmaceuticals, and agrochemicals[1]. Due to their widespread industrial application, they are frequently detected as highly mobile, water-soluble contaminants in industrial effluents and environmental water bodies[2][3].
The Analytical Challenge: HNSAs possess both a hydrophobic naphthalene ring and a highly hydrophilic, strongly acidic sulfonic acid group ( −SO3H ). Because the pKa of the sulfonic acid moiety is typically <1 , these compounds are permanently ionized (deprotonated) in almost all environmental water samples (pH 4–9)[4]. This permanent negative charge prevents adequate retention on standard hydrophobic silica-based C18 sorbents, leading to premature breakthrough and poor recovery during extraction.
To achieve robust pre-concentration and sample clean-up, the extraction chemistry must actively target the sulfonate anion. This is achieved through two primary mechanisms: Ion-Pair Solid-Phase Extraction (IP-SPE) using high-surface-area polymeric sorbents, or Mixed-Mode Anion Exchange (MAX) [5][6].
Mechanistic Pathways for Retention
Understanding the causality behind sorbent selection is critical for method development and troubleshooting.
-
Pathway A: Mixed-Mode Anion Exchange (MAX) MAX sorbents feature a polymeric backbone functionalized with strong anion-exchange groups (e.g., quaternary amines). The permanently charged sulfonate group of the HNSA binds electrostatically to the positively charged amine, while the naphthalene ring interacts hydrophobically with the polymer backbone[6]. This dual-retention mechanism allows for aggressive washing steps (e.g., using 100% methanol) to remove neutral interferences without eluting the target analytes.
-
Pathway B: Ion-Pair Reversed Phase (IP-SPE) In IP-SPE, an ion-pairing reagent such as tetrabutylammonium ( TBA+ ) is added directly to the water sample. The bulky, hydrophobic TBA+ cation pairs with the sulfonate anion, neutralizing the charge and creating a hydrophobic complex[4][7]. This neutral complex is then strongly retained on a highly cross-linked styrene-divinylbenzene polymeric sorbent (e.g., PLRP-S or SDB-1), which provides superior π−π interaction capabilities compared to silica[5][8].
Caption: Chemical retention mechanisms for HNSAs utilizing MAX and IP-SPE pathways.
Experimental Methodology: Self-Validating Protocol
The following step-by-step protocol details the Ion-Pair Solid-Phase Extraction (IP-SPE) method, optimized for large-volume environmental water samples[5][8].
Reagents & Materials
-
Sorbent: Styrene-divinylbenzene copolymer cartridge (e.g., PLRP-S, 200 mg, 6 cc)[5].
-
Ion-Pairing Buffer: 50 mM Tetrabutylammonium acetate (TBAA) adjusted to pH 4.5 with formic acid[4].
-
Internal Standard (IS): Deuterated Naphthalene-2-Sulfonic Acid ( N2SA−d7 ) to correct for matrix effects and extraction losses[1].
Step-by-Step Workflow
-
Sample Preparation: Filter 200 mL of the water sample through a 0.45 µm glass fiber filter to remove particulate matter. Spike the sample with the deuterated internal standard ( N2SA−d7 ) to achieve a final IS concentration of 50 ng/L[1]. Add 20 mL of the Ion-Pairing Buffer to the sample and mix thoroughly to ensure complete complexation[4].
-
Sorbent Conditioning: Condition the polymeric SPE cartridge with 5 mL of LC-MS grade Methanol, followed by 5 mL of HPLC-grade water containing 5 mM TBAA. Crucial: Do not allow the sorbent bed to dry out, as this collapses the polymer pores and drastically reduces surface area.
-
Sample Loading: Percolate the buffered 220 mL sample through the cartridge at a controlled flow rate of 5 mL/min[8]. A vacuum manifold or automated SPE system is recommended to maintain a consistent flow.
-
Washing Step: Wash the cartridge with 5 mL of 5% Methanol in water. This step removes highly polar, neutral interferences while the hydrophobic TBA-sulfonate complex remains firmly retained on the polymer bed. Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Target Elution: Elute the analytes using 2 × 3 mL of 100% Methanol. The high organic content disrupts the hydrophobic interactions between the polymer and the TBA-sulfonate complex.
-
Reconstitution: Evaporate the eluate to near-dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1 mL of the initial LC mobile phase prior to injection.
Caption: Step-by-step IP-SPE workflow for extracting HNSAs from water samples.
Quantitative Data & Sorbent Efficacy
The selection of the sorbent and extraction mechanism dictates the recovery rates. Table 1 summarizes the performance of various SPE approaches for aromatic sulfonates based on field-validated data[4][5][8].
Table 1: Comparative Recovery Rates of HNSAs using Different SPE Sorbents
| Sorbent Type | Primary Mechanism | Water Matrix | Recovery (%) | RSD (%) |
| PLRP-S (Polymeric) | Ion-Pairing (TBA) | Industrial Wastewater | 85 – 95% | < 5% |
| Oasis HLB | Ion-Pairing (TrBA) | River Water | 88 – 99% | < 6% |
| MAX (Mixed-Mode) | Electrostatic | Groundwater | 90 – 98% | < 4% |
| Silica C18 | Reversed-Phase | River Water | 15 – 25% | > 15% |
Note: Silica C18 shows catastrophic failure for these analytes due to the inability to retain permanently charged strong acids without ion-pairing, and poor stability if basic modifiers are used.
LC-MS/MS Analytical Conditions
Following extraction, precise quantification is achieved via Ion-Pair Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (IPC-ESI-MS/MS)[4][9].
-
Chromatographic Separation: A sub-2 µm C18 column is utilized. The mobile phase must contain a volatile ion-pairing agent (e.g., 5 mM Hexylamine or Tributylamine) to ensure retention on the analytical column.
-
Mass Spectrometry (ESI-): Because the sulfonic acid moiety is a strong acid, it is inherently deprotonated. Negative electrospray ionization (ESI-) capitalizes on this permanent charge, yielding robust [M−H]− precursor ions without the need for complex post-column chemistry[4].
-
CID Fragmentation: Collision-induced dissociation (CID) of HNSAs typically results in the characteristic loss of a neutral SO3 group (80 Da) or the formation of the highly stable SO3− product ion (m/z 80), which serves as a reliable quantifier transition[4]. Limits of detection (LOD) using this acquisition mode routinely range from 0.01 to 0.33 ng/mL[5].
References
-
Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate. 2
-
Stability study and determination of benzene- and naphthalenesulfonates following an on-line solid-phase extraction method using the new programmable field extraction system. Analyst (RSC Publishing).5
-
Multiclass Determination of Sunscreen Chemicals in Water Samples by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. 4
-
New method for rapid solid-phase extraction of large-volume water samples and its application to non-target screening of North Sea water for organic contaminants. ResearchGate. 8
-
Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. Scholars. 7
-
Studies on the Adsorption of 2-Naphthalenesulfonic Acid on Basic Resin from Effluents. Journal of Chemical & Engineering Data - ACS Publications. 6
-
Naphthalene-2-sulfonic Acid Hydrate | 2-Naphthalenesulfonic Acid. Benchchem. 1
Sources
- 1. Naphthalene-2-sulfonic Acid Hydrate|2-Naphthalenesulfonic Acid [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Developments in Methods of Analysis for Naphthalene Sulfonates [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability study and determination of benzene- and naphthalenesulfonates following an on-line solid-phase extraction method using the new programmable field extraction system - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis and Biological Evaluation of Anti-Cancer Carboxanilides
Executive Summary & Mechanistic Rationale
Carboxanilides—specifically 1-hydroxynaphthalene-2-carboxanilides, indole-2-carboxamides, and 4-oxoquinoline-3-carboxamides—represent a highly privileged class of small molecules in modern oncology. Traditional chemotherapeutics often rely on the p53 tumor suppressor pathway to induce cell death; however, because TP53 is mutated or deleted in over 50% of human cancers, resistance is a pervasive clinical hurdle.
Carboxanilide derivatives bypass this limitation by exerting potent, multi-modal anti-proliferative effects via p53-independent mechanisms . Their primary modes of action include:
-
Mitochondrial Uncoupling: Ring-substituted derivatives target mitochondrial function, inducing membrane depolarization, reactive oxygen species (ROS) generation, and the subsequent release of cytochrome c to trigger intrinsic apoptosis .
-
Enzymatic Inhibition: Indole- and quinoline-based carboxamides act as potent DNA intercalators and inhibitors of critical progression targets, including topoisomerase II and PI3Kα , .
Multi-modal p53-independent apoptotic pathways triggered by anti-cancer carboxanilides.
Synthetic Strategy: Microwave-Assisted Amidation
The classical synthesis of carboxanilides typically relies on thionyl chloride (SOCl₂) to activate the carboxylic acid into an acyl chloride prior to amidation. However, this conventional approach frequently yields undesired chlorinated by-products (e.g., chlorination at the 4-position of the quinoline ring), which drastically reduces yield and necessitates tedious chromatographic separation.
To ensure high purity and regioselectivity, a Microwave-Assisted Synthesis (MWAS) protocol utilizing phosphorus trichloride (PCl₃) in chlorobenzene is the gold standard . Microwave irradiation accelerates the aminolysis of the acyl chloride intermediate, achieving yields exceeding 70% in under an hour while preventing the thermal degradation associated with prolonged refluxing.
Microwave-assisted synthetic workflow for ring-substituted carboxanilides.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 1-Hydroxynaphthalene-2-carboxanilides
This protocol is designed as a self-validating system; the absence of chlorinated by-products during the final HPLC check confirms the successful execution of the PCl₃-mediated activation.
-
Reagent Preparation: In a microwave-safe quartz reaction vessel, suspend 1-hydroxy-2-naphthoic acid (1.0 eq) and the appropriate ring-substituted aniline (1.0 eq) in dry chlorobenzene (approx. 10 mL per gram of starting acid).
-
In Situ Activation: Carefully add phosphorus trichloride (PCl₃) (0.5 eq) dropwise to the suspension.
-
Causality Note: PCl₃ acts as the coupling agent, converting the carboxylic acid to a highly reactive acyl chloride in situ. Using PCl₃ instead of SOCl₂ prevents the destructive electrophilic chlorination of the aromatic rings.
-
-
Microwave Irradiation: Seal the vessel and place it in a dedicated laboratory microwave synthesizer (e.g., Milestone StartSynth). Irradiate the mixture at 120–130 °C and 500 W for 45–50 minutes.
-
Quenching & Extraction: Allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to quench any unreacted PCl₃. Extract the organic layer with ethyl acetate (3 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with a 5% NaHCO₃ solution to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification & Validation: Recrystallize the crude solid from a mixture of ethanol and water. Validate the structural integrity and purity using HPLC (target >98% purity) and ¹H/¹³C NMR spectroscopy.
Protocol B: In Vitro Antiproliferative Evaluation (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, K-562, MCF-7) and normal human dermal fibroblasts (NHDF, used as a negative control for selectivity) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 h at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat cells with varying concentrations of the synthesized carboxanilides (0.1 µM to 50 µM) dissolved in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced cytotoxicity. Include Doxorubicin as a positive control.
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
Causality Note: A minimum 48-hour window is critical. Carboxanilides induce G1 cell cycle arrest prior to triggering apoptosis ; measuring viability too early will yield false negatives regarding the compound's true cytotoxic potential.
-
-
Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Solubilize the resulting formazan crystals in 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Quantitative Data & Biological Evaluation
The structural versatility of the carboxamide linkage allows for the fine-tuning of pharmacokinetic properties. The integration of specific moieties (e.g., pyridinyl or anthraquinone groups) into the carboxamide scaffold drastically improves the Selectivity Index (SI) compared to standard chemotherapeutics like doxorubicin, which suffer from high toxicity in non-cancerous cells.
Table 1: In Vitro Cytotoxicity (IC₅₀) and Selectivity of Key Carboxanilide Scaffolds
| Compound Scaffold | Primary Target / MOA | HCT-116 (Colon) IC₅₀ | K-562 (Leukemia) IC₅₀ | MCF-7 (Breast) IC₅₀ | Selectivity Index (SI)* |
| 1-Hydroxynaphthalene-2-carboxanilides (-F, -CF₃ substituted) | Mitochondrial Depolarization | ~5.0 - 15.0 µM | N/A | ~12.0 - 20.0 µM | > 10 |
| Indole-2-carboxamides (Compound 10, Pyridinyl) | Topoisomerase / PI3Kα | 1.01 µM | N/A | > 70.0 µM | 99.4 |
| Indole-2-carboxamides (Compound 12, Anthraquinone) | Topoisomerase / DNA Intercalation | N/A | 0.33 µM | ~ 5.0 µM | > 50 |
| 4-Oxoquinoline-3-carboxamides (Compound 16b) | DNA Intercalation | 1.92 µM (Gastric)** | N/A | N/A | > 10 |
| Doxorubicin (Standard Control) | Topoisomerase II Poison | 0.2 - 1.0 µM | 0.1 - 0.5 µM | 0.5 - 2.0 µM | < 2 (Low) |
*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in normal fibroblasts to the IC₅₀ in the target cancer cell line. Higher values indicate a wider therapeutic window. **Tested primarily on gastric cancer cell lines (ACP-03) rather than HCT-116.
References
-
Spaczyńska, E., Mrozek-Wilczkiewicz, A., Malarz, K., et al. "Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action." Scientific Reports 9, 6387 (2019).[Link]
-
Kauerová, T., Goněc, T., Jampílek, J., et al. "Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis." International Journal of Molecular Sciences 21(10), 3416 (2020).[Link]
-
Forezi, L.D.S.M., Tolentino, N.M.C., de Souza, A.M.T., et al. "Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs." Molecules 19(5), 6651-6670 (2014).[Link]
-
Al-Najdawi, M.M., Saleh, M.M., Sabbah, D.A., et al. "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights." International Journal of Molecular Sciences 26(12), 5903 (2025).[Link]
Application Note: Catalytic Multicomponent Synthesis of 1-Amidoalkyl-2-Naphthols
Executive Summary & Pharmacological Relevance
1-Amidoalkyl-2-naphthols are high-value pharmacophores characterized by their unique 1,3-amino-oxygenated structural motif. They exhibit a broad spectrum of biological activities, including potent antibacterial, antiviral, antiparasitic, and cholinesterase-inhibitory properties[1]. In drug development, these compounds also serve as critical building blocks; they can be readily hydrolyzed to 1-aminoalkyl-2-naphthols (Betti bases) or intramolecularly cyclized into 1,3-oxazine derivatives via the Vilsmeier–Haack reaction[1].
Historically, the synthesis of amidoalkyl naphthols relied on multi-step processes utilizing toxic organic solvents. Modern synthetic protocols have shifted toward one-pot, three-component Mannich-type condensations (MCRs) utilizing β-naphthol, an aromatic aldehyde, and an amide or urea under solvent-free conditions[2]. This guide details the mechanistic rationale, catalyst selection parameters, and a highly reproducible protocol for green synthesis.
Mechanistic Causality: The Role of Acid Catalysis
The success of this multicomponent condensation relies entirely on the precise modulation of electrophilicity and nucleophilicity by an acid catalyst (Lewis or Brønsted acid). The reaction proceeds via a self-assembling cascade:
-
Carbonyl Activation : The acidic catalyst coordinates with the oxygen of the aromatic aldehyde, significantly enhancing its electrophilicity[3].
-
Nucleophilic Attack : The electron-rich β-naphthol attacks the activated aldehyde, forming an intermediate silyl ether or alcohol depending on the specific catalyst used[2].
-
Dehydration to o-Quinone Methide (o-QM) : This is the critical, rate-limiting step. Acid-catalyzed dehydration generates the highly reactive ortho-quinone methide intermediate. The thermodynamic driving force for this step is the subsequent restoration of the stable naphthalene aromatic system[2].
-
Michael Addition : The amide (or urea), acting as a nucleophile, attacks the o-QM intermediate to yield the final 1-amidoalkyl-2-naphthol[3].
Mechanistic pathway of 1-amidoalkyl-2-naphthol synthesis via o-QM intermediate.
Catalyst Selection & Quantitative Optimization
Transitioning to solvent-free conditions leverages Le Chatelier's principle: by operating in a solvent-free melt at elevated temperatures, the byproduct (water) is driven off as vapor, pushing the equilibrium toward the product[4]. Furthermore, the high localized concentration of reagents accelerates the collision rate.
The table below summarizes the performance of modern catalytic systems, emphasizing yield, reaction time, and reusability.
| Catalyst System | Reaction Conditions | Time (min) | Yield (%) | Catalyst Reusability |
| Tetrachlorosilane (TCS) [2] | Solvent-free, Room Temp | 10 - 20 | 85 - 95 | Single-use |
| Potassium Hydrogen Sulfate (KHSO₄) [4] | Solvent-free, 100°C | 60 | 90 | High |
| Nano-Graphene Oxide (NGO) [5] | Solvent-free, 110°C | 15 - 30 | 92 - 98 | High (Up to 5 cycles) |
| Zeolite H-BEA [6] | Solvent-free, 125°C | 5 - 10 | 85 - 90 | High (Up to 5 cycles) |
Data Interpretation: While offers excellent yields at room temperature, it generates HCl as a byproduct and cannot be reused[2]. Solid heterogeneous catalysts like and provide the optimal balance of high atom economy, rapid kinetics, and environmental sustainability[5][6].
Standardized Experimental Protocol: Solvent-Free Synthesis
The following protocol outlines a self-validating workflow using a heterogeneous solid acid catalyst (e.g., Nano-Graphene Oxide or KHSO₄). This method is designed to be highly reproducible, bypassing the need for complex chromatographic purification.
Materials Required
-
Reagents : β-Naphthol (1.0 mmol), Aromatic Aldehyde (1.0 mmol), Amide/Urea (1.1 - 1.2 mmol).
-
Catalyst : Nano-Graphene Oxide (NGO) or KHSO₄ (approx. 10-15 mol%).
-
Equipment : 50 mL round-bottom flask, oil bath, magnetic stirrer, TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
-
Reagent Homogenization : In a 50 mL round-bottom flask, combine 1.0 mmol of β-naphthol, 1.0 mmol of the selected aromatic aldehyde, and 1.2 mmol of acetamide. Add the solid acid catalyst (e.g., 0.15 mmol KHSO₄ or 15 mg NGO)[4][5].
-
Causality Check: A slight excess of the amide (1.2 eq) ensures complete consumption of the highly reactive o-QM intermediate, preventing dimerization side-reactions.
-
-
Solvent-Free Condensation : Submerge the flask in a pre-heated oil bath at 100°C – 110°C. Stir the neat mixture continuously. The mixture will initially melt into a uniform paste and subsequently solidify as the high-melting-point amidoalkyl naphthol product forms[4].
-
Reaction Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (3:1 v/v) eluent system.
-
Validation: The disappearance of the aldehyde and β-naphthol spots confirms reaction completion (typically 15–60 minutes depending on the aldehyde's electronic nature)[5].
-
-
Aqueous Workup : Cool the reaction mixture to room temperature. Add 20 mL of ice-cold distilled water and stir vigorously for 5 minutes. Filter the resulting solid precipitate using a Büchner funnel.
-
Causality Check: The target amidoalkyl naphthol is highly hydrophobic due to the bulky naphthyl ring. The water wash selectively dissolves unreacted amide and the inorganic catalyst (if using KHSO₄), providing a rapid, self-purifying isolation step[4].
-
-
Recrystallization : Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry under a vacuum[7].
Step-by-step solvent-free experimental workflow for amidoalkyl naphthol synthesis.
References
-
Petkov, H., & Simeonov, S. P. (2023). "Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches." Applied Sciences (MDPI).[Link]
-
Said, S., et al. (2015). "New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions." International Journal of Organic Chemistry (SCIRP).[Link]
-
Zang, H., et al. (2011). "One-pot Multi-component Synthesis of Amidoalkyl Naphthols with Potassium Hydrogen Sulfate as Catalyst under Solvent-free Conditions." International Journal of Chemistry (CCSENET).[Link]
-
Kantevari, S., et al. (2012). "Zeolite H-BEA catalysed multicomponent reaction: One-pot synthesis of amidoalkyl naphthols." Journal of Chemical Sciences (Indian Academy of Sciences).[Link]
-
Zare, A., et al. (2012). "Efficient Synthesis of 1-Amidoalkyl-2-Naphthols by One-Pot, Three-Component Reaction under Solvent-Free Conditions." ISRN Organic Chemistry (Semantic Scholar).[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ccsenet.org [ccsenet.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Troubleshooting for Potassium 1-Hydroxynaphthalene-2-Sulfonate
Welcome to the official troubleshooting hub for Potassium 1-hydroxynaphthalene-2-sulfonate (1-N2S) . As a highly reactive naphthol derivative, 1-N2S is a critical chromogenic coupler in diagnostic Trinder assays and a valuable photoacidic probe[1][2]. However, its electron-rich aromatic system makes it highly susceptible to environmental degradation.
This guide is designed for researchers and assay developers to diagnose stability issues, understand the underlying chemical causality, and implement self-validating protocols to ensure reproducible experimental results.
Diagnostic FAQs: Stability & Degradation Mechanisms
Q1: My aqueous 1-N2S stock solution develops a pink or brown discoloration over time. What is the chemical mechanism, and how can I prevent it? Causality & Expert Insight: 1-N2S is widely used as a hydrogen donor (coupler) in oxidase/peroxidase enzymatic assays[2]. The electron-donating hydroxyl group at the C1 position significantly increases the electron density of the naphthalene ring. In the presence of dissolved oxygen, trace transition metals, or ambient light, 1-N2S undergoes spontaneous auto-oxidation to form colored naphthoquinone derivatives. If 4-aminoantipyrine (4-AAP) is present in your mix, it will couple prematurely to form a quinoneimine dye (absorbing at ~650 nm)[1]. Solution: Prepare solutions in degassed (nitrogen-sparged) ultrapure water. Store in amber vials to prevent photo-oxidation and keep chilled at 4°C for short-term use, or -20°C for long-term storage[1].
Q2: Does the buffer pH impact the degradation rate of 1-N2S? Causality & Expert Insight: Yes, fundamentally. The ground-state pKa of the naphtholic hydroxyl group is approximately 9.0 to 10.0. As the pH approaches or exceeds this pKa, the molecule exists predominantly as the naphtholate anion. The anionic form is exponentially more susceptible to single-electron transfer (oxidation) than the fully protonated form. Solution: For optimal stability, maintain the aqueous solution at a slightly acidic to neutral pH. A 50 mM phosphate buffer at pH 5.9 to 7.0 is highly recommended to suppress auto-oxidation while maintaining aqueous solubility[1].
Q3: I am using 1-N2S in fluorescence assays, but my emission spectra are inconsistent. Why? Causality & Expert Insight: 1-N2S exhibits strong photoacidity—upon UV excitation, its excited-state pK*a drops significantly (often to around 12.3 in methanol/water mixtures) compared to its ground state[3]. This means that even in neutral or slightly acidic solutions, the excited molecule can rapidly eject a proton to the solvent. This leads to dual emission peaks originating from both the excited neutral and excited anionic species[3]. Solution: If you require stable fluorescence, strictly control the buffer capacity and minimize exposure time to the excitation source to prevent photobleaching and complex excited-state proton transfer (ESPT) kinetics.
Quantitative Stability Profile
To optimize your assay design, refer to the following stability matrix, which summarizes the environmental triggers that accelerate 1-N2S degradation.
Table 1: 1-N2S Aqueous Stability Matrix
| Parameter | Optimal Condition | High-Risk Condition | Primary Degradation Mechanism |
| pH | 5.9 – 6.5 (Phosphate Buffer) | > 8.0 (Alkaline) | Deprotonation leading to rapid auto-oxidation[1] |
| Temperature | 4°C (Working) / -20°C (Stock) | Room Temp (20-25°C) | Thermal acceleration of radical oxidation |
| Light Exposure | Amber Vials / Dark Storage | Direct UV / Fluorescent | Photo-induced proton transfer and photo-oxidation[3] |
| Dissolved O₂ | Degassed (N₂/Ar sparged) | Aerated | Direct reaction forming naphthoquinones |
Mechanistic Pathways
Understanding the divergence between the intended diagnostic reaction and unwanted degradation is critical for assay optimization.
Mechanistic pathways of 1-N2S auto-oxidation versus enzymatic Trinder coupling reactions.
Validated Preparation Protocol (SOP)
To guarantee the integrity of your experiments, follow this self-validating Standard Operating Procedure (SOP) for preparing a 10 mM stock solution.
Step-by-Step Methodology
Step 1: Solvent Deoxygenation Boil ultrapure water (18.2 MΩ·cm) and sparge with high-purity Nitrogen or Argon gas for 15 minutes as it cools to room temperature. Causality: Removing dissolved oxygen eliminates the primary electron acceptor responsible for baseline auto-oxidation.
Step 2: Buffer Formulation Prepare a 50 mM Potassium Phosphate buffer using the degassed water. Adjust the pH to 5.9 using dilute phosphoric acid. Causality: A pH of 5.9 keeps the naphthol group fully protonated, drastically reducing its nucleophilicity and oxidation potential[1].
Step 3: Dissolution (Dark Room) Under subdued lighting, weigh the required mass of Potassium 1-hydroxynaphthalene-2-sulfonate and dissolve it in the prepared buffer to a final concentration of 10 mM. Causality: Minimizing photon exposure prevents premature photoacidic degradation[3].
Step 4: Self-Validation (Spectrophotometric Check) Take a 100 µL aliquot, dilute to 1 mL, and measure the absorbance at 650 nm. Validation Criteria: The OD₆₅₀ must be < 0.01. Any significant absorbance indicates pre-existing quinoneimine or naphthoquinone contamination, meaning the batch must be discarded[1].
Step 5: Storage Sterile-filter (0.22 µm) the validated solution, dispense into amber glass vials purged with Argon, and store immediately at -20°C.
Step-by-step workflow for preparing and validating ultra-stable 1-N2S aqueous stock solutions.
References
-
[3] Title: UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. Source: SciSpace. URL: [Link]
-
[1] Title: EP0243126B1 - Method of measuring hydrogen peroxide or of measuring an enzyme or biochemical substrate liberating the peroxide. Source: Google Patents. URL:
-
[2] Title: EP0137521A2 - Integral multilayer element for chemical analysis. Source: Google Patents. URL:
Sources
- 1. EP0243126B1 - Method of measuring hydrogen peroxide or of measuring an enzyme or biochemical substrate liberating the peroxide - Google Patents [patents.google.com]
- 2. EP0137521A2 - Integral multilayer element for chemical analysis - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
Technical Support Center: Synthesis & Troubleshooting of Hydroxynaphthalenesulfonic Acids
Welcome to the Technical Support Center for the synthesis of hydroxynaphthalenesulfonic acids. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind side-product formation. Hydroxynaphthalenesulfonic acids—such as Neville-Winther (NW) acid, H-acid, and Schaeffer’s acid—are indispensable intermediates in the synthesis of azo dyes, pigments, and pharmaceuticals[1]. However, their synthesis is notoriously prone to isomeric impurities, over-sulfonation, and oxidative degradation[2].
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the thermodynamic principles necessary to achieve high-purity isolations.
Part 1: Mechanistic Causality of Side Product Formation
Understanding why side products form is the first step in eliminating them. The synthesis of these compounds generally relies on electrophilic aromatic sulfonation, alkali fusion, or the Bucherer reaction[3].
-
Kinetic vs. Thermodynamic Control in Sulfonation : The hydroxyl group on a naphthol ring is strongly activating and ortho/para directing. During the direct sulfonation of 1-naphthol, the electrophilic attack at the 2-position (ortho) is kinetically favored due to proximity, yielding 1-naphthol-2-sulfonic acid at low temperatures. However, the 4-position (para) is sterically less hindered, making 1-naphthol-4-sulfonic acid the thermodynamically stable product at elevated temperatures[2]. Failure to tightly control thermal gradients results in a skewed isomer ratio.
-
Over-Sulfonation : Prolonged exposure to fuming sulfuric acid (oleum) inevitably leads to consecutive reactions, generating disulfonic and trisulfonic acids (e.g., 1-naphthol-2,4-disulfonic acid)[2].
-
Oxidative Degradation (Quinone Formation) : Aminonaphthols like H-acid (1-amino-8-naphthol-3,6-disulfonic acid) possess highly electron-rich aromatic systems. Exposure to atmospheric oxygen during alkaline workup causes single-electron transfer to O2 , forming highly conjugated, red-colored naphthoquinone or quinone-imine impurities[4].
H-acid synthesis workflow highlighting critical branch points for side product formation.
Part 2: Troubleshooting FAQs
Q1: I am synthesizing Neville-Winther (NW) acid via direct sulfonation of 1-naphthol, but my yield is ruined by 1-naphthol-2,4-disulfonic acid. How do I prevent this? A1: Direct sulfonation of 1-naphthol is notoriously difficult to arrest at the monosulfonation stage due to the highly activating nature of the hydroxyl group. To bypass this, abandon direct sulfonation and utilize the Reverse Bucherer Reaction [3]. By starting with sodium naphthionate (1-aminonaphthalene-4-sulfonic acid) and refluxing it with sodium bisulfite, you selectively hydrolyze the amine to a hydroxyl group without risking over-sulfonation[5].
Q2: My H-acid (1-amino-8-naphthol-3,6-disulfonic acid) precipitates as a dark brown/red powder instead of a light grey crystalline solid. What is causing this discoloration? A2: The "red impurity" is a well-documented oxidation byproduct caused by the coupling of diazonium salts with oxidized aminonaphthol species (quinones)[4]. Because H-acid has both an amino and a hydroxyl group in the peri-positions (1,8), it is exceptionally susceptible to air oxidation under alkaline conditions. Fix: Always quench the alkali fusion reaction into an ice-water bath containing an antioxidant (e.g., NaHSO3 ) and maintain a strict nitrogen blanket during filtration.
Q3: During the alkali fusion of Koch acid to H-acid, I am seeing high levels of unreacted starting material. Should I increase the temperature? A3: Do not exceed 190°C. Increasing the temperature further will lead to thermal desulfonation (loss of the sulfonic acid groups at the 3 and 6 positions)[6]. Instead, verify the concentration of your NaOH melt. The fusion requires a highly concentrated caustic environment (typically 30-40% NaOH). If water is not properly flashed off during the initial heating phase, the boiling point of the mixture will remain too low to drive the nucleophilic aromatic substitution.
Troubleshooting logic tree for resolving oxidative discoloration in aminonaphthol synthesis.
Part 3: Quantitative Data & Isomeric Distribution
To optimize your reaction conditions, refer to the thermodynamic and kinetic parameters summarized below.
Table 1: Common Hydroxynaphthalenesulfonic Acids & Side Products
| Target Acid | Chemical Nomenclature | Primary Industrial Route | Dominant Side Products |
| Neville-Winther Acid | 1-Naphthol-4-sulfonic acid | Reverse Bucherer of Naphthionate | Unreacted naphthionate, 1-naphthol-2,4-disulfonic acid[2] |
| H-Acid | 1-Amino-8-naphthol-3,6-disulfonic acid | Alkali fusion of Koch acid | Naphthoquinones (red impurity), desulfonated derivatives[4][6] |
| Schaeffer's Acid | 2-Naphthol-6-sulfonic acid | Direct sulfonation of 2-naphthol | 2-Naphthol-3,6-disulfonic acid (R-acid) |
Table 2: Kinetic vs. Thermodynamic Control in 1-Naphthol Sulfonation
| Parameter | Kinetic Regime | Thermodynamic Regime |
| Temperature | < 20 °C | > 90 °C |
| Primary Product | 1-Naphthol-2-sulfonic acid | 1-Naphthol-4-sulfonic acid (NW Acid) |
| Major Byproduct | 1-Naphthol-4-sulfonic acid | 1-Naphthol-2,4-disulfonic acid |
| Reaction Time | Short (1-2 hours) | Prolonged (4-6 hours) |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the in-process validation check passes.
Protocol A: Synthesis of Neville-Winther Acid via Reverse Bucherer Reaction
This method avoids the over-sulfonation side products inherent to direct naphthol sulfonation[2][5].
-
Condensation : Charge a reaction vessel with 1.0 equivalent of sodium naphthionate and 3.0 equivalents of aqueous sodium bisulfite ( NaHSO3 ). Reflux the mixture continuously for 48 hours[5].
-
Causality: The bisulfite adds across the substituted ring, facilitating the nucleophilic displacement of the amino group by water.
-
-
Hydrolysis & SO2 Expulsion : Cool the reactor to 60°C and slowly add concentrated H2SO4 until the pH reaches 1.0. Heat to 90°C to expel dissolved SO2 gas. Scrub the effluent gas through a soda ash solution[5].
-
Ammonia Removal : Neutralize the acidic mass with 30% NaOH (caustic lye) until strongly alkaline (pH > 11). Boil the solution to drive off the liberated ammonia[5].
-
Self-Validation Check: Hold a piece of damp red litmus paper in the vapor space above the reactor. Continue boiling until the paper no longer turns blue. If it turns blue, ammonia is still present and will contaminate the final crystallization.
-
-
Isolation : Cool the mass to 20°C. Filter off any precipitated inorganic salts. Acidify the filtrate with dilute HCl to pH 2.0 to precipitate the Neville-Winther acid. Filter, wash with cold water, and dry under vacuum[5].
-
Self-Validation Check: Analyze the filter cake via HPLC. A successful run will yield <0.5% 1-naphthol-2-sulfonic acid and <3% 1-naphthol-2,4-disulfonic acid[2].
-
Protocol B: Alkali Fusion of Koch Acid to H-Acid
This protocol incorporates specific steps to mitigate the formation of the red quinone impurity[4].
-
Alkali Fusion : In a high-pressure autoclave, charge 1.0 equivalent of Koch acid (1-aminonaphthalene-3,6,8-trisulfonic acid) and a 35% w/w aqueous NaOH solution. Seal and heat to 180–185°C for 6 hours[6].
-
Causality: The sulfonic acid group at the 8-position is selectively displaced by the hydroxide ion due to peri-strain and electronic activation by the adjacent rings.
-
-
Quenching (Critical Step) : Purge a receiving vessel with Nitrogen gas. Fill it with an equal volume of ice water containing 1% w/v sodium bisulfite. Carefully discharge the hot fusion melt into the quenching solution under continuous N2 flow.
-
Causality: The bisulfite acts as a sacrificial reductant, instantly neutralizing any dissolved oxygen before it can oxidize the newly formed H-acid into a red quinone[4].
-
-
Acidification & Isolation : Slowly add concentrated H2SO4 to the quenched mixture until the pH reaches 2.0. Cool the mixture to 10°C to maximize crystallization. Filter the product.
-
Self-Validation Check: Perform a diazonium spot test on the filtrate. Spot the filtrate onto filter paper and overlay it with a drop of diazotized p-nitroaniline. If a deep blue/purple color develops, unprecipitated H-acid remains in the mother liquor, indicating that the pH must be lowered further or the solution salted out.
-
Part 5: References
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Naphthol-4-sulfonic acid | 84-87-7 [chemicalbook.com]
- 3. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. CN107759496B - H acid synthesis method - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Polysulfonation in 1-Naphthol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals facing regioselectivity and over-reaction issues during the sulfonation of 1-naphthol.
Mechanistic Overview: The Causality of Polysulfonation
The hydroxyl (-OH) group of 1-naphthol is a potent activating group that donates electron density to the aromatic ring via resonance, making it significantly more reactive toward electrophiles than unsubstituted naphthalene[1]. Because the first sulfonation event does not sufficiently deactivate the electron-rich ring, the molecule is highly susceptible to sequential electrophilic attacks.
When subjected to standard sulfonating conditions (e.g., concentrated sulfuric acid or oleum), the reaction rapidly bypasses monosulfonation, yielding polysulfonated byproducts such as 1-naphthol-2,4-disulfonic acid[2]. To restrict the reaction strictly to monosulfonation (typically targeting the kinetic product, 1-naphthol-4-sulfonic acid), three parameters must be tightly controlled:
-
Stoichiometric Restriction: Utilizing chlorosulfonic acid ( ClSO3H ) allows for a strict 1:1 molar ratio, avoiding the excess reagent required when using equilibrium-driven sulfuric acid[3].
-
Phase Sequestration: Conducting the reaction in an inert solvent (like toluene or chlorobenzene) forces the monosulfonated product to precipitate out of the reactive medium, physically protecting it from further sulfonation[4].
-
Thermal Profiling: Initiating the reaction at low temperatures (0–30°C) favors the kinetically driven C4-position attack, while subsequent heating ensures complete conversion without triggering thermodynamic isomerization[1].
Logical workflow demonstrating how phase separation and stoichiometric control prevent polysulfonation.
Troubleshooting Guide & FAQs
Q: I am observing significant amounts of 1-naphthol-2,4-disulfonic acid in my LC-MS. What is the root cause? A: This indicates unrestricted electrophilic attack (over-sulfonation). The primary causes are using an excess of the sulfonating agent or failing to precipitate the monosulfonated intermediate. Ensure you are using an inert solvent (like toluene or 1,1,2-trichloroethane) where the target monosulfonic acid has extremely low solubility (0.01–5.0% by weight at >50°C)[3]. This physically isolates the product from the reactive medium.
Q: Why do we heat the reaction to 80°C if lower temperatures favor the kinetic product (1-naphthol-4-sulfonic acid)? A: While the initial electrophilic attack at the C4 position has a lower activation energy and is favored at 0–30°C[1], the reaction must be driven to completion. Heating to 80°C ensures all starting material is consumed. Because the 1-naphthol-4-sulfonic acid precipitates out of the inert solvent at these temperatures, it is protected from thermodynamic isomerization (which would yield the 2-isomer) and from polysulfonation[4],[3].
Q: Can I use sulfuric acid instead of chlorosulfonic acid to avoid handling hazardous HCl gas? A: Using sulfuric acid typically requires an excess to drive the equilibrium forward (since water is produced as a byproduct), which inherently leads to polysulfonation[2]. Chlorosulfonic acid is strongly preferred because it reacts irreversibly, produces HCl gas (which escapes and drives the reaction forward), and allows for strict 1:1 stoichiometry[5],[3].
Validated Experimental Protocol: Selective Monosulfonation
This protocol details the synthesis of 1-naphthol-4-sulfonic acid (Nevile-Winther acid) using phase-sequestration to prevent polysulfonation. This is a self-validating system: the cessation of HCl gas evolution indicates the complete consumption of the sulfonating agent, while the formation of a dense precipitate confirms successful phase-sequestration, inherently halting further sulfonation.
Step 1: Setup and Dissolution
-
Equip a thoroughly dried 1L three-necked flask with a mechanical stirrer, a dropping funnel, a thermometer, and a gas scrubber system (to neutralize evolved HCl).
-
Suspend 73 g (0.5 mol) of 1-naphthol in 700 mL of anhydrous toluene[1].
-
Cool the suspension to 0°C using an ice bath.
Step 2: Controlled Reagent Addition
-
Charge the dropping funnel with 61 g (0.52 mol, ~1.05 eq) of chlorosulfonic acid.
-
Add the chlorosulfonic acid dropwise over 1 hour, maintaining the internal temperature between 0°C and 10°C to enforce kinetic regioselectivity[1].
Step 3: Thermal Maturation
-
Remove the ice bath and gradually heat the reaction mixture to 80°C.
-
Maintain continuous stirring at 80°C for 4 hours. During this time, the monosulfonated product will precipitate as a solid mass, sequestering it from the remaining reactive species[4].
Step 4: Hot Isolation
-
Filter the reaction suspension while hot (>50°C). Causality note: Filtering hot ensures that any trace amounts of the thermodynamically favored 1-naphthol-2-sulfonic acid and unreacted starting material remain dissolved in the mother liquor[3].
Step 5: Washing and Drying
-
Wash the filter cake with 500 mL of hot toluene to displace the residual mother liquor[1],[4].
-
Dry the product under a vacuum to obtain pure 1-naphthol-4-sulfonic acid.
Quantitative Data: Reaction Parameters vs. Product Distribution
The following table summarizes how solvent choice and temperature profiling dictate the yield and polysulfonation rates.
| Reagent | Solvent | Temperature Profile | Major Product | Yield | Polysulfonation / Byproducts | Ref |
| Chlorosulfonic acid (1.05 eq) | Toluene | 0°C (add) → 80°C (heat) | 1-Naphthol-4-sulfonic acid | 88–92% | < 0.5% (Trace 2-isomer) | [1],[4] |
| Chlorosulfonic acid (1.0 eq) | Chlorobenzene | 30°C (add) → 80°C (heat) | 1-Naphthol-4-sulfonic acid | ~90% | ~5% (1-Naphthol-2-sulfonic acid) | [4] |
| Chlorosulfonic acid (1.0 eq) | Tetrachloroethane | -20°C to 120°C (variable) | 1-Naphthol-4-sulfonic acid | High | Minimized polysulfonation | [5] |
| Concentrated H₂SO₄ (Excess) | None (Neat) | >60°C | 1-Naphthol-2,4-disulfonic acid | Variable | High (Polysulfonation dominates) | [2] |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Martius Yellow sodium monohydrate | 304655-86-5 | Benchchem [benchchem.com]
- 3. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 4. DE3411058A1 - IMPROVED METHOD FOR PRODUCING 1-NAPHTHOL-4-SULPHONIC ACID (NEVILE-WINTHER ACID) - Google Patents [patents.google.com]
- 5. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]
Overcoming poor solubility of naphthalenesulfonate derivatives in organic solvents
Welcome to the Technical Support Center. Naphthalenesulfonates are ubiquitous in drug development (e.g., suramin derivatives, PROTAC linkers) and materials science (e.g., fluorescent dyes like ANS). However, their amphiphilic nature—combining a hydrophobic naphthalene core with a highly polar, anionic sulfonate group—often renders them completely insoluble in standard organic solvents.
This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these phase barriers and keep your syntheses homogeneous.
❓ Frequently Asked Questions (FAQs)
Q: Why is my sodium naphthalenesulfonate salt crashing out of my organic reaction mixture? A: Sodium naphthalenesulfonates possess a remarkably high crystal lattice energy due to the strong electrostatic interaction between the hard sodium cation and the sulfonate anion. While they are highly soluble in water[1], the low dielectric constant of non-polar organic solvents (like DCM or EtOAc) cannot overcome this lattice energy, leading to rapid precipitation.
Q: Can I force dissolution using polar aprotic co-solvents? A: Yes, adding 10–20% v/v of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can disrupt the ionic lattice and solvate the sodium cation. However, this is often a trap for downstream processing. The high boiling points of DMSO (189°C) and DMF (153°C) make solvent removal tedious and complicate aqueous workups, often leading to product loss in the aqueous phase.
Q: What is the most reliable chemical strategy for solubilization in anhydrous organic solvents? A: Cation exchange. By replacing the hard, small sodium cation with a large, lipophilic quaternary ammonium cation—such as Tetrabutylammonium (TBA)—you drastically reduce the lattice energy. The bulky butyl chains shield the ionic charge, effectively "greasing" the molecule and rendering it highly soluble in solvents like DCM, chloroform, and THF[2][3].
Q: What if I cannot isolate the TBA salt beforehand? A: You can use Phase Transfer Catalysis (PTC) . By adding a catalytic amount of Tetrabutylammonium bromide (TBAB) to a biphasic mixture (e.g., Water/DCM), the TBAB acts as a molecular shuttle. It forms an interfacial ion pair with the water-soluble naphthalenesulfonate, transporting it into the organic phase where it can react with lipophilic electrophiles[4][5].
📊 Quantitative Data: Solvent Compatibility Matrix
The following table summarizes the causal relationship between solvent polarity and the solubility of different naphthalenesulfonate salt forms.
| Solvent | Dielectric Constant (ε) | Sodium Salt Solubility | TBA Salt Solubility |
| Water | 80.1 | High (>100 mg/mL) | Moderate |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate (~20-50 mg/mL) | High |
| Methanol | 32.7 | Low (<5 mg/mL) | High |
| Dichloromethane (DCM) | 8.9 | Insoluble | High (>50 mg/mL) |
| Tetrahydrofuran (THF) | 7.5 | Insoluble | Moderate to High |
| Hexane | 1.9 | Insoluble | Low |
(Note: Values are generalized estimates based on 1-naphthalenesulfonate derivatives at 25°C[2][6].)
🛠️ Troubleshooting Guides & Experimental Protocols
Protocol A: Preparative Cation Exchange (Sodium to TBA Salt)
Use Case: You need to run a strictly anhydrous, homogeneous reaction (e.g., coupling, esterification) in DCM or THF. Causality: This biphasic extraction method leverages the differential solubility of the salts. When TBA-HSO₄ is added to the aqueous sodium salt, the resulting TBA-naphthalenesulfonate ion pair becomes highly lipophilic and spontaneously partitions into the organic phase, leaving inorganic sodium salts behind in the water[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the sodium naphthalenesulfonate in a minimum volume of deionized water.
-
Organic Layering: Add an equal volume of Dichloromethane (DCM) to the flask to create a biphasic system.
-
Ion Exchange: Add 1.05 eq of Tetrabutylammonium hydrogen sulfate (TBA-HSO₄) directly to the vigorously stirring biphasic mixture. Stir at room temperature for 30 minutes.
-
Separation: Transfer the mixture to a separatory funnel. The desired TBA salt is now in the bottom DCM layer.
-
Washing: Separate the DCM layer and wash it twice with deionized water to remove any residual sodium sulfate or unreacted TBA-HSO₄.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TBA-naphthalenesulfonate salt as a viscous oil or foam.
-
Self-Validation Step: To confirm complete exchange and purity, acquire a ¹H NMR spectrum in CDCl₃. Calculate the integration ratio of the terminal methyl groups of the TBA cation (12H, ~0.9 ppm triplet) against the aromatic protons of the naphthalene core. A perfect 1:1 molar ratio confirms complete conversion, validating the protocol's success.
Protocol B: Biphasic Alkylation via Phase Transfer Catalysis (PTC)
Use Case: You need to alkylate the sulfonate or the naphthalene core, but the electrophile is strictly organic and water-sensitive. Causality: The reaction rate in PTC is bottlenecked by the interfacial surface area. The TBAB catalyst must physically reach the water-DCM interface to exchange bromide for the naphthalenesulfonate anion before shuttling it into the DCM layer[5].
Step-by-Step Methodology:
-
Aqueous Phase Prep: Dissolve 1.0 eq of sodium naphthalenesulfonate and 2.0 eq of an inorganic base (e.g., K₂CO₃) in water.
-
Organic Phase Prep: Dissolve 1.2 eq of your organic electrophile (e.g., an alkyl halide) in DCM.
-
Catalyst Addition: Add 0.1 eq (10 mol%) of Tetrabutylammonium bromide (TBAB) to the mixture[4].
-
Vigorous Agitation: Stir the biphasic mixture vigorously (>800 rpm) at the desired temperature. Crucial: Gentle stirring will cause the reaction to stall, as the interfacial ion exchange will not occur efficiently.
-
Self-Validation Step: Monitor the organic phase exclusively via TLC or LC-MS. Since the starting sodium naphthalenesulfonate is locked in the aqueous phase, any product detected in the organic phase validates that the PTC shuttle mechanism is actively working.
🗺️ Solubilization Strategy Workflow
Use the following logical decision tree to determine the optimal solubilization strategy for your specific experimental constraints.
Decision workflow for selecting a naphthalenesulfonate solubilization strategy.
📚 References
-
Sodium Alkyl Naphthalene Sulfonate - INTERSURFCHEM. [Link]
-
Equilibrium Solubility of Sodium 1-Naphthalenesulfonate in Binary Solvent Mixtures - ResearchGate. [Link]
-
4 - Organic Syntheses Procedure (Tetrabutylammonium salts) - Organic Syntheses.[Link]
-
TETRABUTYLAMMONIUM DODECYL SULFATE: ION EXCHANGE SYNTHESIS... - Gujarat University. [Link]
-
Phase transfer catalysis (PTC) - OperaChem. [Link]
Sources
- 1. Sodium Alkyl Naphthalene Sulfonate - INTERSURFCHEM [polymerchem.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. hrdc.gujaratuniversity.ac.in [hrdc.gujaratuniversity.ac.in]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
Optimizing HPLC separation of naphthalene sulfonate isomers
Welcome to the Technical Support Center for the chromatographic analysis of naphthalene sulfonates. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physicochemical behaviors of these compounds.
Naphthalene sulfonates (NS) are highly polar, permanently ionized compounds with a pKow<2 [1]. Because of their extreme hydrophilicity, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to retain them. This guide provides self-validating workflows, mechanistic troubleshooting, and authoritative methodologies to ensure robust separation and quantification.
Core Diagnostic Workflow
The following logic tree dictates the optimization path for NS isomers, from sample preparation to detection.
Fig 1. Diagnostic workflow for HPLC optimization and troubleshooting of naphthalene sulfonates.
Self-Validating Experimental Protocols
To guarantee reproducibility, every analytical run must be treated as a self-validating system. Do not proceed to sample analysis until the validation criteria in these protocols are met.
Protocol A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Causality: Because NS isomers are too polar to interact with a C18 stationary phase, we must introduce a lipophilic cation (e.g., tetrabutylammonium, TBA+ ). The TBA+ pairs with the negatively charged sulfonate group, forming a neutral complex. The nonpolar butyl chains of the complex then interact with the C18 column, enabling retention and separation[2].
-
Step 1: Mobile Phase Formulation. Prepare an isocratic mobile phase consisting of 20% HPLC-grade methanol and 80% HPLC-grade water[2]. Add tetrabutylammonium phosphate (TBAP) to achieve a final concentration of 5.0 mM[2].
-
Step 2: Column Equilibration. Pump the mobile phase through a 50-mm reverse-phase C18 column (3 µm particle size) at a flow rate of 2.5 mL/min[2]. Maintain the column compartment at 30°C[3].
-
Step 3: Self-Validation Check. Inject a known standard of 2-naphthalene sulfonate three consecutive times.
-
Validation Gate: The system is ready for unknown samples only when the retention time relative standard deviation (RSD) is <1.0%. A drifting retention time indicates that the stationary phase is not yet fully saturated with the ion-pairing agent.
-
Protocol B: Solid-Phase Extraction (SPE) for Complex/Saline Matrices
Causality: High ionic strength matrices (like geothermal brines) contain excess inorganic salts that compete with the ion-pairing agent, disrupting the formation of the NS-TBA complex on the column[1]. Pre-column SPE extracts the analytes while washing away competing chlorides.
-
Step 1: Conditioning. Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water[3].
-
Step 2: Loading. Load 50 mL of the saline sample (tolerates up to 175 g/L NaCl)[1].
-
Step 3: Washing & Elution. Wash the cartridge with a weak organic solvent to remove interferences. Elute the retained NS isomers using pure methanol or acetonitrile[3].
-
Step 4: Reconstitution. Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase[3].
-
Step 5: Self-Validation Check. Process a blank matrix sample spiked with 0.5 µg/L of the target analytes.
-
Validation Gate: Proceed with actual samples only if the spike recovery falls between 91% and 96%[1]. Lower recoveries indicate breakthrough during the loading phase.
-
Quantitative Data & Method Comparison
Table 1: Chromatographic Strategies for Naphthalene Sulfonates
| Strategy | Column Type | Mobile Phase Composition | Causality / Mechanism of Retention |
| Ion-Pair RP-HPLC | Reverse-Phase C18 | 20% Methanol / 80% Water + 5.0 mM TBAP[2] | Lipophilic TBA+ cations pair with sulfonate anions, allowing hydrophobic interaction with C18 chains[2]. |
| BIST™ Method | Cation-Exchange | High Alcohol (MeOH/EtOH) + TMDAP Buffer[4] | Organic solvent minimizes the solvation layer; TMDAP acts as an electrostatic bridge between the analyte and the negatively charged column[4]. |
Table 2: Detection Modalities & Performance Metrics
| Detection Mode | Wavelength Settings | Limit of Detection (LOD) | Causality / Optimal Application |
| Fluorescence | Ex/Em: Optimized per isomer | 0.05 – 0.4 µg/L[1] | Polyaromatic rings naturally fluoresce. Highly sensitive; ideal for trace environmental tracking in groundwater or brines[1]. |
| UV Absorbance | 270 nm[3],[4] | ~0.60 µg/mL[3] | Aromatic rings strongly absorb UV light. Best suited for high-concentration industrial formulations or API impurity profiling[3]. |
Troubleshooting Guides & FAQs
Q1: Why do my naphthalene sulfonate isomers elute in the void volume on a standard C18 column? A1: Naphthalene sulfonates possess a permanent negative charge and extreme hydrophilicity. In standard RP-HPLC, the hydrophobic C18 chains cannot interact with the charged sulfonate group, causing the analytes to pass through unretained. You must switch to Ion-Pair Chromatography (IPC) by adding an agent like TBAB or TBAP to the mobile phase, which neutralizes the charge and adds a lipophilic tail for column interaction[2].
Q2: I am experiencing continuously increasing backpressure and baseline drift during ion-pair HPLC. What is the cause? A2: This is a classic symptom of buffer precipitation. When using phosphate buffers in mobile phases with high organic content (e.g., >50% methanol or acetonitrile), the phosphate salts exceed their solubility limit and precipitate, clogging the column frit[1]. Resolution: Switch the counter-ion from phosphate to sulfate. Sulfate maintains the required ionic strength but exhibits much higher solubility in organic modifiers, ensuring long-term method robustness without altering the separation profile[1].
Q3: How can I improve the separation resolution between 1-naphthalene sulfonate and 2-naphthalene sulfonate? A3: 1-NS and 2-NS are positional isomers with identical molecular weights and nearly identical polarities. Their separation relies entirely on subtle steric differences during their interaction with the stationary phase. Resolution: Utilize an isocratic mobile phase of 20% methanol and 80% water containing 5.0 mM TBAP. The high aqueous content forces a stronger, more prolonged interaction with the C18 phase, maximizing the steric resolution between the isomers and allowing baseline separation[2].
Q4: What is the BIST™ method, and when should I use it instead of traditional Ion-Pair Chromatography? A4: The Biomodal Stationary Phase (BIST™) method is an alternative to IPC that utilizes a negatively charged cation-exchange column[4]. By using a multi-charged positive buffer (like N,N,N',N'-Tetramethyl-1,3-propanediamine, TMDAP) and a mobile phase composed mostly of organic solvents (e.g., alcohols), the solvation layer around the analytes is stripped away. This allows the TMDAP to act as an electrostatic bridge, linking the negatively charged sulfonate isomers directly to the negatively charged column surface[4]. It is highly useful when you want to avoid the long equilibration times associated with heavy ion-pairing agents.
Q5: My environmental samples show massive matrix interference and poor recovery. How do I clean them up? A5: High salinity (e.g., >25 g/L NaCl) in matrices like geothermal brines or seawater competes directly with the ion-pairing agent, disrupting the formation of the NS-TBA complex[1]. Resolution: Implement Solid-Phase Extraction (SPE)[1] or In-Syringe Dispersive Liquid-Liquid Microextraction (IS-DLLME)[5] prior to injection. These techniques isolate the analytes by extracting the NS-TBA ion pairs into an organic phase while leaving the inorganic salts behind, achieving enrichment factors of up to 280-fold[5].
Sources
Enhancing the fluorescence signal of naphthalene-based probes
Welcome to the Technical Support Center for Naphthalene-Based Fluorescent Probes. As a Senior Application Scientist, I frequently assist researchers in overcoming the photophysical hurdles associated with these powerful diagnostic tools. Naphthalene derivatives offer excellent structural plasticity and high quantum efficiency, but their performance is highly contingent on their microenvironment and rational experimental design.
This guide bypasses generic advice to focus on the causality behind signal degradation and provides self-validating protocols to systematically enhance your fluorescence readouts.
Part 1: Core Mechanisms of Naphthalene Fluorescence
To troubleshoot a probe, you must first understand how it dissipates energy. Naphthalene probes typically rely on switching between radiative (fluorescent) and non-radiative (dark) decay pathways. A highly effective design strategy is Chelation-Enhanced Fluorescence (CHEF) coupled with Photoinduced Electron Transfer (PET) [1].
In a free state, electron transfer from a receptor moiety to the excited naphthalene core quenches the signal. Upon binding a target (e.g., a metal ion), the lone pair of electrons is locked into coordination, inhibiting PET and forcing the molecule to release energy as a photon[1].
Mechanism of Chelation-Enhanced Fluorescence (CHEF) via PET inhibition.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my naphthalene probe's quantum yield drastically reduced in polar, aqueous buffers compared to organic solvents? A1: This is driven by two distinct phenomena: Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Caused Quenching (ACQ) . Upon excitation, naphthalene probes often undergo a structural twist. Highly polar solvents (like water) thermodynamically stabilize this charge-separated, non-planar TICT state, which is non-emissive, providing a non-radiative pathway back to the ground state[2],[3]. Furthermore, the planar, hydrophobic nature of the naphthalene core makes it poorly solvated in water, forcing the molecules to π-π stack (ACQ), which leads to self-quenching[2]. To fix this, you must shield the fluorophore from the bulk water (See Protocol 1).
Q2: How do I eliminate high background autofluorescence when imaging naphthalene probes in live cells? A2: Standard naphthalene probes require high-energy UV or blue light excitation (~340–400 nm). This wavelength inadvertently excites endogenous cellular molecules like NADH and riboflavin, creating severe autofluorescence[4]. The causal fix is to shift the excitation window. By employing a Donor-π-Acceptor (D-π-A) naphthalene architecture, you can utilize Two-Photon Microscopy (TPM)[5]. TPM uses two lower-energy near-infrared photons to excite the fluorophore, entirely bypassing the absorption spectra of endogenous biomolecules and significantly enhancing the signal-to-noise ratio and tissue penetration depth[5].
Q3: My signal continuously decreases during measurement. Is my target being consumed, or is the probe failing? A3: A continuous signal decay during illumination is a hallmark of photobleaching—the irreversible photochemical destruction of the fluorophore[6]. However, it can be confused with environmental quenching (e.g., dissolved oxygen acting as a collisional quencher)[6]. Self-Validation Test: Perform a time-course measurement in the dark, only briefly opening the shutter to take a reading. If the signal remains stable in the dark but drops rapidly under continuous illumination, photobleaching is the culprit. If the signal drops regardless of illumination, suspect a chemical quencher like O₂ and degas your buffers using argon purging[6].
Systematic troubleshooting workflow for weak naphthalene fluorescence.
Part 3: Step-by-Step Optimization Protocols
Protocol 1: Enhancing Quantum Yield via Cyclodextrin Inclusion
If your assay requires an aqueous environment but suffers from TICT or ACQ, you can use macrocyclic hosts like β-cyclodextrin (β-CD) to artificially create a hydrophobic microenvironment. The cyclodextrin cavity encapsulates the naphthalene ring, restricting molecular rotation and shielding it from polar water molecules[7].
-
Preparation: Prepare a 10 µM stock of your naphthalene probe in a minimal volume of DMSO to ensure initial solubility.
-
Host Titration: Prepare a series of aqueous buffers containing increasing concentrations of methylated β-CD (0 to 10 mM)[7].
-
Equilibration: Spike the probe into the cyclodextrin solutions and incubate for 15 minutes at room temperature to allow the host-guest complex to form.
-
Measurement: Measure the fluorescence emission. You should observe a dramatic "turn-on" enhancement as the non-radiative decay pathways are restricted[7].
-
Self-Validation: Plot 1/(F−F0) versus 1/[β-CD] . A strictly linear Benesi-Hildebrand plot confirms a 1:1 host-guest complexation, proving the enhancement is driven by specific structural encapsulation rather than arbitrary solvent effects.
Protocol 2: Correcting Inner Filter Effect (IFE) & Calculating Relative Quantum Yield
Researchers often artificially lower their measured quantum yield by using probe concentrations that are too high, leading to self-absorption (the Inner Filter Effect)[6]. This protocol ensures accurate quantum yield ( Φ ) determination.
-
Absorbance Matching: Prepare serial dilutions of your probe and a reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ=0.54 )[8].
-
Crucial Causality Step: Measure the absorbance of all samples. You must dilute the samples until the absorbance at the excitation wavelength is below 0.05 . Higher absorbance guarantees IFE, skewing the emission data[6],[8].
-
Integration: Record the emission spectra and calculate the integrated fluorescence intensity (the total area under the emission curve) for each sample[2].
-
Self-Validation: Plot Integrated Fluorescence vs. Absorbance for both the standard and the sample. The relationship must be strictly linear ( R2>0.99 ). If the line curves downward at higher concentrations, IFE is still occurring, and further dilution is required.
-
Calculation: Calculate the relative quantum yield using the gradients (slopes) of your linear plots:
Φx=Φst×(GradstGradx)×(ηst2ηx2)(Where η is the refractive index of the respective solvents)[2],[8].
Part 4: Quantitative Data Comparison
The photophysical behavior of naphthalene probes is highly dependent on their functionalization. The table below summarizes benchmark data to guide your probe selection.
| Probe Type / Target | Photophysical Mechanism | Solvent Environment | Quantum Yield / LOD | Reference |
| Schiff Base (Al³⁺) | CHEF / PET Inhibition | Methanol/Water | LOD: 87.3 nM | [1] |
| Azide-Naphthalene (H₂S) | Two-Photon / Reduction | Aqueous Buffer | LOD: 20 nM | [5] |
| Anilino-Naphthalene (ANS) | Cyclodextrin Inclusion | Aqueous + β-CD | Significant Enhancement | [7] |
| Piperidine-Naphthalimide | ICT / Solvent Polarity | Dioxane to Water | Φ decreases in Water | [3] |
References
-
ACS Publications. High-Sensitivity Naphthalene-Based Two-Photon Fluorescent Probe Suitable for Direct Bioimaging of H2S in Living Cells. Analytical Chemistry. Available at: [Link]
-
MDPI. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Available at: [Link]
-
PubMed. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril. Spectrochim Acta A Mol Biomol Spectrosc. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of Potassium 1-hydroxynaphthalene-2-sulfonate Production
Welcome to the technical support center for the synthesis and scale-up of Potassium 1-hydroxynaphthalene-2-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. We provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to support your experimental success.
Part 1: The Sulfonation Reaction - Controlling Isomer Formation
The critical first step in the synthesis is the electrophilic aromatic sulfonation of 1-naphthol (α-naphthol). The primary challenge is directing the sulfonation to the desired 2-position while minimizing the formation of the 1-hydroxynaphthalene-4-sulfonic acid isomer and other side products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sulfonating agent for this reaction?
For the sulfonation of 1-naphthol, oleum (fuming sulfuric acid) or sulfur trioxide (SO₃) in an inert solvent are typically used.[1] The choice depends on the desired reactivity and scale. Oleum is often preferred in industrial settings, but requires stringent safety protocols. The reaction with 1-naphthol and oleum in the cold typically yields a mixture of the 2- and 4-sulfonic acids.[1]
Q2: How does reaction temperature affect the product outcome?
Temperature is a critical parameter for controlling the isomer ratio. While low-temperature sulfonation of naphthalene favors the alpha-isomer (kinetic control), the sulfonation of 1-naphthol presents a different regioselectivity challenge.[2][3] For 1-naphthol, studies have shown that upon increasing the reaction temperature, the relative amount of the desired 1-hydroxynaphthalene-2-sulfonic acid (2-S isomer) increases.[4][5][6] This suggests that the 2-S isomer may be the thermodynamically more stable product in this specific reaction.
Q3: What is the role of the SO₃-to-naphthol molar ratio?
The molar ratio of sulfur trioxide to 1-naphthol significantly impacts the product distribution.
-
A 1:1 molar ratio primarily yields a mixture of the 2- and 4-monosulfonic acids.[4][5]
-
Using an excess of SO₃ (e.g., 4:1 ratio) can lead to the formation of di- and tri-sulfonated products, such as 1-naphthol-2,4-disulfonic acid.[1] It can also promote the formation of naphthyl hydrogen sulfates, where the hydroxyl group itself is sulfated, which further complicates the product mixture.[4][5]
Troubleshooting Guide: Sulfonation Step
| Problem Encountered | Probable Cause | Recommended Solution |
| Low yield of the desired 2-sulfonic acid isomer. | Sub-optimal reaction temperature. The reaction may be favoring the formation of the 4-sulfonic acid isomer. | Systematically increase the reaction temperature. Studies indicate that higher temperatures favor the formation of the 2-isomer.[4][6] Monitor the isomer ratio at different temperatures using in-process HPLC analysis. |
| Significant formation of disulfonic acids. | Excess sulfonating agent. A molar ratio of SO₃ to 1-naphthol greater than 1:1 promotes polysulfonation.[1][4] | Maintain a strict 1:1 molar ratio of the sulfonating agent to 1-naphthol. Ensure precise addition of the sulfonating agent. |
| Product mixture is dark/charred, indicating degradation. | Excessively high reaction temperature or "hot spots". Naphthols can be sensitive to oxidation and degradation under harsh acidic conditions and high temperatures.[2] | Ensure uniform heating and efficient stirring to avoid localized overheating. Consider using a solvent to help moderate the reaction exotherm. Do not exceed the optimal temperature determined during process optimization. |
| Formation of insoluble precipitates during the reaction. | Formation of naphthyl hydrogen sulfates. With excess SO₃, the hydroxyl group can be sulfated, leading to different intermediates and byproducts.[4][5] | Adhere to a 1:1 molar ratio. If using a stronger sulfonating agent like oleum, ensure controlled, slow addition to the 1-naphthol solution. |
Reaction Pathway and Isomer Control
The sulfonation of 1-naphthol is a competitive reaction leading to multiple products. Understanding this is key to troubleshooting.
Caption: Key products from the sulfonation of 1-naphthol.
Part 2: Isolation and Purification
After the sulfonation reaction, the next critical phase is the isolation of the desired 1-hydroxynaphthalene-2-sulfonic acid and its conversion to the final potassium salt. This stage often involves quenching the reaction, followed by fractional crystallization.
Frequently Asked Questions (FAQs)
Q4: How is the crude product isolated from the highly acidic reaction mixture?
The reaction is typically "quenched" by carefully adding the reaction mixture to water or a brine solution. This dilutes the acid and precipitates the sulfonic acids, which have limited solubility in cold, saline water.[1] The resulting solid can then be collected by filtration.
Q5: What is the most effective method to separate the 2-sulfonic acid and 4-sulfonic acid isomers?
The separation relies on the differing solubilities of their salts. A common industrial method is "salting out," where a potassium salt (like potassium chloride, KCl) is added to the aqueous solution of the mixed sulfonic acids. The potassium salt of 1-hydroxynaphthalene-2-sulfonic acid is often less soluble than the 4-isomer salt under specific conditions, allowing it to be selectively precipitated.[1][7]
Troubleshooting Guide: Crystallization and Purification
| Problem Encountered | Probable Cause | Recommended Solution |
| Product fails to crystallize or oils out. | Supersaturation or high impurity load. The presence of significant amounts of the other isomer or byproducts can inhibit crystal formation. The solvent system may not be optimal. | 1. Seeding: Introduce a small seed crystal of pure product to induce crystallization. 2. Solvent Adjustment: If an anti-solvent is used, ensure the addition rate is slow. 3. Purity Check: Analyze the crude material. If purity is very low, an initial purification step (e.g., charcoal treatment to remove colored impurities) may be needed before crystallization. |
| Low purity of the final potassium salt. | Inefficient separation of isomers. The crystallization conditions may not be selective enough, causing co-precipitation of the 4-isomer salt. Incomplete removal of inorganic salts. Residual KCl or sulfates from neutralization may be trapped in the crystal lattice. | 1. Optimize Salting Out: Adjust the concentration of KCl and the temperature of precipitation to maximize the solubility difference between the isomers. 2. Recrystallization: Perform one or more recrystallization steps from a suitable solvent (e.g., water-alcohol mixture).[8] 3. Washing: Wash the filtered crystals with a cold, saturated solution of the pure product or a specific solvent mixture to remove surface impurities and residual mother liquor.[8] |
| Low recovery after crystallization. | Product is too soluble in the mother liquor. The chosen solvent or temperature profile results in significant loss of the desired product. | 1. Cooling: Ensure the solution is cooled sufficiently to minimize solubility. 2. Solvent System: Investigate different solvent/anti-solvent systems. 3. Concentration: Concentrate the mother liquor and attempt a second crop of crystals. |
Experimental Protocol: Purification by Salting Out and Recrystallization
This protocol provides a general workflow for isolating and purifying the potassium salt.
-
Quenching: Slowly and carefully pour the sulfonation reaction mixture into a chilled, stirred vessel containing a saturated solution of sodium chloride (brine).
-
Initial Isolation: Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation of the sulfonic acids. Filter the crude solid and wash with a small amount of cold brine.
-
Dissolution: Transfer the crude solid to a new vessel and dissolve it in a minimal amount of hot deionized water.
-
Neutralization & Salting Out: While hot, adjust the pH to be slightly acidic (pH 5-6) with a potassium base (e.g., KOH or K₂CO₃ solution). Then, slowly add a concentrated solution of potassium chloride (KCl). The less soluble Potassium 1-hydroxynaphthalene-2-sulfonate should begin to precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to help remove water.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Purification Workflow
Caption: General workflow for product isolation and purification.
Part 3: Quality Control & Analysis
Ensuring the purity and identity of the final product is essential. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.
Frequently Asked Questions (FAQs)
Q6: What is the recommended HPLC method for analyzing the purity of Potassium 1-hydroxynaphthalene-2-sulfonate?
An ion-pair reversed-phase HPLC method is highly effective for separating naphthalenesulfonic acid isomers.[9] This method uses a standard C18 column along with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium) to achieve good retention and separation of the highly polar sulfonate compounds.[9] Detection is typically performed using a UV detector.
Troubleshooting Guide: HPLC Analysis
| Problem Encountered | Probable Cause | Recommended Solution |
| Poor separation between the 2- and 4-isomers. | Sub-optimal mobile phase. The concentration of the organic modifier or the ion-pairing agent may not be ideal. | 1. Adjust Organic Modifier: Vary the percentage of acetonitrile or methanol in the mobile phase. 2. Adjust Ion-Pair Agent: Modify the concentration of the ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate).[9] |
| Broad or tailing peaks. | Secondary interactions with the column. The highly polar sulfonate group can interact with residual silanols on the stationary phase. Column degradation. | 1. Adjust pH: Ensure the mobile phase pH is controlled with a suitable buffer. 2. Use a High-Quality Column: Employ an end-capped C18 column designed for polar analytes. 3. Replace Column: If performance degrades over time, replace the column. |
| Inaccurate quantification. | Non-linear detector response or poor standard preparation. | 1. Calibrate: Run a multi-point calibration curve with a certified reference standard. 2. Check Wavelength: Ensure the detection wavelength is set to the absorption maximum of the analytes. |
Example HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 5 mM Tetrabutylammonium Hydrogen Sulfate and 20 mM Potassium Phosphate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient (e.g., 20-40% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temp. | 30 °C |
| Note: This is a starting point. Method development and optimization are required for specific equipment and sample matrices.[9][10] |
References
-
Marmion, D. M. (1979). Preparation of Pure 1- and 2-Naphthalenesulfonic Acids and Analysis of Their Mixtures. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. (2019). IOP Conference Series: Materials Science and Engineering. Available at: [Link]
- Paul, A. P., & Reidler, R. F. (1964). U.S. Patent No. 3,155,716. U.S. Patent and Trademark Office.
-
Why is alfa-sulphonated naphthalene converted into beta-sulphonated derivatives at a high temperature? (2017). Quora. Available at: [Link]
-
Cerfontain, H., et al. (1986). Sulfonation of 1‐ and 2‐naphthol and their methanesulfonate esters with sulfur trioxide. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
Cerfontain, H., et al. (1987). Sulfonation of a series of naphthalenes containing two different oxy substituents. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
Lämmerhold, K., & Jastorff, B. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Journal of Chromatographic Science. Available at: [Link]
-
Pivetta, T., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
1-Naphthol. Wikipedia. Available at: [Link]
- Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal. (2015). Google Patents.
-
Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. Available at: [Link]
-
1-Naphthol-2-sulfonic Acid. Merck Index. Available at: [Link]
-
Naphthols – The Foundation of Vibrant Textile Colors in Indian Manufacturing. (2025). Textile Value Chain. Available at: [Link]
-
SOP: CRYSTALLIZATION. Columbia University. Available at: [Link]
-
Cerfontain, H., & Koeberg-Telder, A. (1981). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry. Available at: [Link]
-
Connecting Chem 501 Theory with Chem 502 Lab. University of Missouri–St. Louis. Available at: [Link]
-
Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition. (1986). Scite. Available at: [Link]
-
Harris, C. M., & Selinger, B. K. (1980). Acid-base properties of 1-naphthol. Proton-induced fluorescence quenching. The Journal of Physical Chemistry. Available at: [Link]
-
The synthesis of 1 and 2-naphthols from Napththalene. (2009). Sciencemadness Discussion Board. Available at: [Link]
- Tedeschi, R. J. (1960). U.S. Patent No. 2,955,134. U.S. Patent and Trademark Office.
-
Naphthol: Structure, Properties, Uses & Key Chemistry Facts. (2021). Vedantu. Available at: [Link]
- Process for the preparation of aromatic sulfonyl chlorides. (1992). Google Patents.
-
Impact of aromatic sulfonate derivative on the crystallization, thermal resistance, and hydrolytic properties of poly(lactic acid). (2025). ResearchGate. Available at: [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Available at: [Link]
-
Hydroxynaphthalenesulfonic acid. Wikipedia. Available at: [Link]
-
NAPHTHALENE SULFONATE. Ataman Kimya. Available at: [Link]
-
Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015). Chemistry Stack Exchange. Available at: [Link]
-
Kuhm, A. E., et al. (1991). Purification and characterization of a 1,2-dihydroxynaphthalene dioxygenase from a bacterium that degrades naphthalenesulfonic acids. Journal of Bacteriology. Available at: [Link]
-
1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties. (2015). PubMed. Available at: [Link]
-
Potassium 1,2-Naphthoquinone-4-sulfonate. Organic Syntheses. Available at: [Link]
- Sulfonation and alkali fusion optimized production process for 2- naphthol. (2014). Google Patents.
-
1-Hydroxynaphthalene. ChemBK. Available at: [Link]
- Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids. (1982). Google Patents.
-
Kim, H., et al. (2012). Effect of reaction conditions on naphthalene sulfonation. Journal of Industrial and Engineering Chemistry. Available at: [Link]
-
2- and 3-phenanthrenesulfonic acids. Organic Syntheses. Available at: [Link]
Sources
- 1. 1-hydroxynaphthalene-2-sulphonic acid CAS#: 567-18-0 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Sulfonation of 1‐ and 2‐naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo‐product composition / Recueil des Travaux Chimiques des Pays-Bas, 1993 [sci-hub.red]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. academic.oup.com [academic.oup.com]
- 10. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial 1-Naphthol-2-Sulfonic Acid Potassium Salt
Welcome to the technical support center for the purification of commercial 1-naphthol-2-sulfonic acid potassium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address challenges encountered during the purification of this important chemical intermediate.
Introduction
1-Naphthol-2-sulfonic acid and its salts are key precursors in the synthesis of various dyes and pharmaceutical compounds.[1] The purity of this starting material is critical for the successful synthesis of downstream products, as impurities can lead to side reactions, lower yields, and final products that are difficult to purify. Commercial grades of 1-naphthol-2-sulfonic acid potassium salt often contain isomeric impurities and other byproducts from its synthesis. This guide provides a comprehensive resource for understanding and overcoming the challenges associated with its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 1-naphthol-2-sulfonic acid potassium salt?
A1: The most common impurities arise from the sulfonation of 1-naphthol. The primary impurities include:
-
Isomeric Naphtholsulfonic Acids: The sulfonation of 1-naphthol can also produce other isomers, such as 1-naphthol-4-sulfonic acid (Neville-Winther acid) and 1-naphthol-5-sulfonic acid (Laurent's acid).[2] The distribution of these isomers is influenced by reaction conditions like temperature.[1]
-
Disulfonic Acids: Over-sulfonation can lead to the formation of naphthalenedisulfonic acids.[3]
-
Unreacted 1-Naphthol: Incomplete sulfonation can leave residual 1-naphthol in the product mixture.[4]
-
Oxidation Products: Naphthols are susceptible to oxidation, which can result in colored impurities.
-
Inorganic Salts: Residual salts from the synthesis and workup process may also be present.
Q2: Why is purification of 1-naphthol-2-sulfonic acid potassium salt important?
A2: The presence of impurities can have several detrimental effects on subsequent reactions:
-
Reduced Yield: Isomeric impurities may not react as desired, leading to a lower yield of the target molecule.
-
Side Reactions: Impurities can participate in unwanted side reactions, complicating the reaction mixture and making purification of the final product more challenging.
-
Altered Product Properties: The incorporation of isomeric impurities into a final product, such as a dye, can alter its color, solubility, and other critical properties.
-
Regulatory Concerns: In pharmaceutical applications, the presence of impurities is strictly regulated, and their levels must be controlled and monitored.[5]
Q3: What is the most effective method for purifying 1-naphthol-2-sulfonic acid potassium salt?
A3: Recrystallization is the most common and effective method for purifying 1-naphthol-2-sulfonic acid potassium salt.[6] This technique relies on the differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures. A well-chosen solvent will dissolve the compound and impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent should:
-
Dissolve the 1-naphthol-2-sulfonic acid potassium salt sparingly or not at all at room temperature, but have good solubility at elevated temperatures.
-
Dissolve the impurities well at both room and elevated temperatures, so they remain in solution as the desired product crystallizes.
-
Not react with the compound being purified.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic and environmentally friendly, if possible.
For 1-naphthol-2-sulfonic acid potassium salt, which is a salt of a sulfonic acid, water or aqueous alcohol mixtures are often suitable solvents.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-naphthol-2-sulfonic acid potassium salt.
| Problem | Probable Cause(s) | Solution(s) |
| Low Recovery of Purified Product | - The chosen solvent is too good at dissolving the product, even at low temperatures.- Too much solvent was used during recrystallization.- The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter. | - Choose a less polar solvent or a solvent mixture.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product is Still Colored After Recrystallization | - The colored impurities have similar solubility to the product.- The impurities are adsorbed onto the surface of the crystals. | - Perform a second recrystallization.- Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Oily Precipitate Forms Instead of Crystals | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling solvent.- Add a seed crystal to induce crystallization.- Gently scratch the inside of the flask with a glass rod to create nucleation sites. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then cool again.- Add a co-solvent in which the compound is less soluble (an "anti-solvent"). |
| Purity Does Not Improve Significantly | - The impurities co-crystallize with the product due to similar chemical structures and properties. | - Consider alternative purification techniques such as fractional crystallization or chromatography.[9] |
Experimental Protocol: Recrystallization of 1-Naphthol-2-Sulfonic Acid Potassium Salt
This protocol provides a general guideline for the recrystallization of commercial 1-naphthol-2-sulfonic acid potassium salt. The optimal solvent and conditions may need to be determined empirically.
Materials:
-
Commercial 1-naphthol-2-sulfonic acid potassium salt
-
Distilled water
-
Ethanol (or other suitable alcohol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the commercial product in various solvents (e.g., water, ethanol, water/ethanol mixtures) at room temperature and with heating. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude 1-naphthol-2-sulfonic acid potassium salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration (if charcoal was used): To remove the charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Purification Workflow Diagram
Caption: Workflow for the purification of commercial 1-naphthol-2-sulfonic acid potassium salt.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of 1-naphthol-2-sulfonic acid potassium salt and for identifying and quantifying impurities.[2][10][11][12] A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) can effectively separate the desired product from its isomers and other impurities.
References
-
PubMed. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. Available from: [Link]
-
Wikipedia. Naphthalenedisulfonic acid. Available from: [Link]
-
Sciencemadness Discussion Board. The synthesis of 1 and 2-naphthols from Napththalene. Available from: [Link]
- Google Patents. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid.
-
Organic Syntheses. 1-amino-2-naphthol-4-sulfonic acid. Available from: [Link]
- Google Patents. US1494096A - Process of separating naphthol-sulphonic acids.
-
Chemistry Stack Exchange. Thermodynamic vs Kinetic Sulphonation of Naphthalene. Available from: [Link]
-
Drugs.com. 1-Naphthol-2-sulfonic Acid. Available from: [Link]
-
ACS Publications. Preparation of Pure 1- and 2-Naphthalenesulfonic Acids and Analysis of Their Mixtures. Available from: [Link]
-
University of the Fraser Valley. The Synthesis of Azo Dyes. Available from: [Link]
-
Victoria University of Wellington. The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Available from: [Link]
-
Organic Syntheses. 1,2-NAPHTHOQUINONE-4-SULFONATE, AMMONIUM AND POTASSIUM. Available from: [Link]
-
MDPI. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Available from: [Link]
-
PMC. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available from: [Link]
- Google Patents. CS237196B1 - Method for removing 2-naphthol As undesirable impurities in 2-naphthol-1-sulfonic acid.
-
University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]
-
Academia.edu. Developments in Methods of Analysis for Naphthalene Sulfonates. Available from: [Link]
-
Wikipedia. Naphthalene-1-sulfonic acid. Available from: [Link]
-
ResearchGate. Solubilities of 2-naphthalenesulfonic acid monohydrate and sodium 2-naphthalenesulfonate in sulfuric acid solution and their application for preparing sodium 2-naphthalenesulfonate. Available from: [Link]
-
Organic Chemistry Research. Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Available from: [Link]
-
PubMed. Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regulation. Available from: [Link]
-
Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Available from: [Link]
-
ResearchGate. (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available from: [Link]
-
Texium. Purification of commercial 1-naphthol. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]
- 3. Naphthalenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 4. CS237196B1 - Method for removing 2-naphthol As undesirable impurities in 2-naphthol-1-sulfonic acid - Google Patents [patents.google.com]
- 5. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 1-Naphthol-2-sulfonic Acid [drugfuture.com]
- 8. chemistry-solutions.com [chemistry-solutions.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Developments in Methods of Analysis for Naphthalene Sulfonates [academia.edu]
Strategies to control regioselectivity in the sulfonation of 1-naphthol
Welcome to the Technical Support Center for electrophilic aromatic substitution workflows. This guide is designed for researchers, analytical scientists, and drug development professionals who require precise regiocontrol during the sulfonation of 1-naphthol.
Below, you will find a mechanistic overview, troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to ensure reproducible isomer distribution.
Mechanistic Overview: Kinetic vs. Thermodynamic Control
The regioselectivity of 1-naphthol sulfonation is governed by the delicate balance between reaction kinetics and thermodynamic stability. The hydroxyl group at the C1 position strongly activates the naphthalene ring, directing incoming electrophiles to the ortho (C2) and para (C4) positions.
-
Kinetic Pathway (Low Temperature): Attack at the C2 position is kinetically favored due to the proximity effect (potential hydrogen bonding between the directing -OH group and the sulfonating agent), resulting in a lower activation energy.
-
Thermodynamic Pathway (High Temperature): The C2 position is sterically crowded by the adjacent -OH group and the peri-hydrogen at C8. At elevated temperatures, the sulfonation reaction becomes reversible. The bulky sulfonic acid group migrates to the sterically unhindered C4 position, yielding the thermodynamically stable isomer .
Reaction pathways for 1-naphthol sulfonation illustrating kinetic vs. thermodynamic control.
Troubleshooting Guides & FAQs
Q1: My sulfonation yields a mixture of isomers instead of pure 1-naphthol-4-sulfonic acid. How can I drive the reaction exclusively to the para-position?
Causality: You are likely operating in a temperature or time regime that does not allow for complete thermodynamic equilibration. Because 1-naphthol-2-sulfonic acid forms rapidly, quenching the reaction too early or running it below 50 °C traps the kinetic product . Solution: Heat the reaction mixture to 60–80 °C (depending on the solvent's boiling point) and extend the reaction time to 4–10 hours. This provides the activation energy necessary for the reversibility of the sulfonation, allowing the sterically hindered 2-sulfonate to isomerize completely into the 4-sulfonate.
Q2: I am observing significant amounts of 1-naphthol-2,4-disulfonic acid. How do I prevent over-sulfonation?
Causality: Over-sulfonation occurs when the highly activated 1-naphthol reacts with an excess of the sulfonating agent, or when the reaction is run in a highly polar, unmoderated solvent that stabilizes multiple electrophilic attacks. Solution: Strictly control your stoichiometry to 1.05 equivalents of the sulfonating agent. Transition from concentrated sulfuric acid to chlorosulfonic acid ( ClSO3H ) in an inert halogenated solvent (e.g., chloroform or 1,1,2-trichloroethane). The inert solvent attenuates the reactivity of the electrophile and prevents the formation of polysulfonated byproducts .
Q3: Why should I use chlorosulfonic acid instead of concentrated sulfuric acid for thermodynamic control?
Causality: Sulfonation with concentrated H2SO4 produces water as a byproduct. As water accumulates, it dilutes the acid, shifting the equilibrium backward and stalling the reaction before complete isomerization can occur. Chlorosulfonic acid produces HCl gas as a byproduct, which escapes the system, driving the reaction forward via Le Chatelier's principle and eliminating water-induced stalling .
Quantitative Data Summary
Use the following table to benchmark your expected isomer distributions based on standard reaction parameters.
| Parameter | Kinetic Control Workflow | Thermodynamic Control Workflow |
| Target Product | 1-Naphthol-2-sulfonic acid | 1-Naphthol-4-sulfonic acid |
| Temperature | 0 °C – 20 °C | 60 °C – 80 °C |
| Reaction Time | 1 – 2 hours | 4 – 10 hours |
| Preferred Solvent | 2-Nitrotoluene | Chloroform or 1,1,2-Trichloroethane |
| Sulfonating Agent | H2SO4 (98%) | Chlorosulfonic acid ( ClSO3H ) |
| Typical Yield | ~70 - 85% | 80 - 92% |
| Isomeric Purity | Moderate (Requires salting out) | High (<0.5% 2-isomer remaining) |
Standard Operating Protocols (SOPs)
Protocol A: Synthesis of 1-Naphthol-4-sulfonic acid (Thermodynamic Control)
This self-validating protocol utilizes solvent reflux to guarantee the temperature remains constant, ensuring complete thermodynamic isomerization.
-
Apparatus Setup: Equip a 1000 mL round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to an HCl gas scrubber.
-
Dissolution: Suspend 73.0 g (0.5 mol) of 1-naphthol in 600 mL of anhydrous chloroform.
-
Electrophile Addition: Cool the suspension to 0–5 °C using an ice bath. Slowly add 65.0 g (approx. 0.55 mol) of chlorosulfonic acid dropwise over 30 minutes. Note: Maintaining a low initial temperature prevents uncontrolled exotherms and charring.
-
Thermodynamic Isomerization: Remove the ice bath. Heat the reaction mixture to reflux (approx. 60 °C) and maintain vigorous stirring for 10 hours. During this phase, the kinetically formed 2-isomer will migrate to the 4-position.
-
Isolation: Cool the mixture to room temperature. The 1-naphthol-4-sulfonic acid will precipitate as a solid. Filter the mixture under a vacuum.
-
Purification: Wash the filter cake with 500 mL of cold chloroform. Crucial Step: This displaces the mother liquor, which contains trace amounts of the un-isomerized 2-sulfonic acid and unreacted 1-naphthol.
-
Drying: Dry the product under a vacuum at 40 °C to yield pure 1-naphthol-4-sulfonic acid (Expected yield: ~80%, with <0.5% 2-isomer impurity).
Protocol B: Synthesis of 1-Naphthol-2-sulfonic acid (Kinetic Control)
This protocol utilizes low temperatures and rapid quenching to trap the kinetic intermediate before it can overcome the activation barrier for isomerization.
-
Apparatus Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer and an internal thermometer. Submerge the flask in an ice-salt bath.
-
Dissolution: Dissolve 73.0 g (0.5 mol) of 1-naphthol in 300 mL of 2-nitrotoluene.
-
Electrophile Addition: Cool the solution to 5 °C. Slowly add 50.0 g (0.5 mol) of 98% sulfuric acid dropwise. Monitor the internal thermometer to ensure the temperature strictly remains below 15 °C.
-
Kinetic Trapping: Stir the mixture at 5–15 °C for exactly 2 hours. Do not allow the reaction to warm to room temperature.
-
Quenching & Separation: Pour the reaction mixture into 500 mL of vigorously stirred ice water. Transfer to a separatory funnel and isolate the aqueous layer (which contains the water-soluble sulfonic acid).
-
Salting Out: Partially neutralize the aqueous layer with sodium bicarbonate, heat to a gentle boil, and add potassium chloride ( KCl ) until saturation. Cool the solution in an ice bath to precipitate potassium 1-naphthol-2-sulfonate. Filter and dry.
References
- IMPROVED METHOD FOR PRODUCING 1-NAPHTHOL-4-SULPHONIC ACID (NEVILE-WINTHER ACID). Google Patents (DE3411058A1).
-
Synthesis of 1-naphthol-2-sulfonic acid and 1-naphthol-4-sulfonic acid . Journal of the Korean Applied Science and Technology. Verified URL:[Link]
Validation & Comparative
Validation of HPLC Method for Potassium 1-Hydroxynaphthalene-2-Sulfonate Quantification: A Comparative Guide
Introduction to the Analytical Challenge
Potassium 1-hydroxynaphthalene-2-sulfonate (CAS 832-49-5) is a highly polar, sulfonated aromatic compound widely utilized as a dye intermediate, a critical component in concrete superplasticizers, and a target analyte in environmental biodegradation studies[1][2].
From an analytical perspective, quantifying this compound presents a significant challenge. The presence of the highly hydrophilic sulfonate group renders the molecule permanently ionized in aqueous solutions. Consequently, when analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the compound exhibits minimal partitioning into the hydrophobic C18 stationary phase, often eluting in the void volume with severe peak tailing and poor resolution[3]. To achieve reliable quantification, the chromatographic method must be fundamentally altered to accommodate the analyte's extreme polarity.
Methodological Comparison: Selecting the Optimal Chromatographic Strategy
To establish a robust analytical method, we must objectively compare the performance of three alternative liquid chromatography strategies. Table 1 summarizes the experimental performance of each approach.
Table 1: Comparison of Chromatographic Strategies for Sulfonated Naphthalenes
| Chromatographic Strategy | Retention Mechanism | Analyte Retention (k') | Peak Symmetry (As) | Suitability for Routine QA/QC |
| Standard RP-HPLC (C18, Water/ACN) | Hydrophobic partitioning | < 0.5 (Elutes in void) | > 2.5 (Severe tailing) | Poor. Unreliable integration and high matrix interference. |
| HILIC (Amide/Silica, High ACN) | Hydrophilic partitioning / Hydrogen bonding | 3.0 - 5.0 | 1.2 - 1.5 | Moderate. Long equilibration times; sensitive to sample solvent. |
| IP-RP-HPLC (C18 + TBA+ Ion-Pairing) | Hydrophobic partitioning of neutral ion-pair | 4.5 - 6.0 | 0.9 - 1.1 | Excellent. Highly reproducible, sharp peaks, robust retention. |
Mechanistic Causality: Why Ion-Pairing RP-HPLC is Superior
Rather than changing the stationary phase (as in HILIC), Ion-Pairing RP-HPLC (IP-RP-HPLC) modifies the analyte's apparent hydrophobicity in situ. By adding a lipophilic tetraalkylammonium salt—specifically Tetrabutylammonium (TBA+)—to the mobile phase, a dynamic equilibrium is established.
The abnormal associability of 1-naphthol-2-sulfonate with TBA+ is driven by a synergistic increase in the hydrophobicity of the resulting monovalent/divalent ion complex[4]. The bulky, hydrophobic butyl chains of the TBA+ cation mask the polar sulfonate group, creating a neutral, hydrophobic ion-pair. This complex readily partitions into the C18 stationary phase, transforming a non-retained polar analyte into a well-retained, sharp peak.
Fig 1. Mechanistic comparison of standard RP-HPLC vs. Ion-Pairing RP-HPLC for sulfonate retention.
Experimental Protocol: A Self-Validating IP-RP-HPLC System
To ensure maximum trustworthiness, the following protocol is designed as a self-validating system. It does not merely process samples; it continuously verifies its own chromatographic resolution, baseline stability, and quantitative accuracy through integrated System Suitability Testing (SST) and bracketing standards.
Step 1: Mobile Phase Preparation & pH Causality
-
Mobile Phase A (Aqueous): Dissolve 3.40 g of Tetrabutylammonium hydrogen sulfate (TBAHS, 10 mM) in 1000 mL of HPLC-grade water. Adjust the pH to exactly 6.0 using 0.1 M NaOH. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
-
Causality Check: Why pH 6.0? The sulfonic acid group ( pKa<1 ) is fully ionized at this pH, while the naphthol hydroxyl group ( pKa≈9.5 ) remains strictly protonated (neutral). This precise pH control ensures the molecule exists exclusively as a mono-anion, forming a predictable 1:1 stoichiometric ion-pair complex with TBA+[4]. Higher pH values would trigger di-anion formation, resulting in split peaks and irreproducible retention times.
Step 2: Chromatographic Conditions
-
Column: C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Elution Mode: Isocratic, 65% Mobile Phase A / 35% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Stabilizes the dynamic ion-pairing equilibrium).
-
Detection: UV Absorbance at 230 nm.
-
Injection Volume: 10 µL.
Step 3: The Self-Validating Injection Sequence
Execute the following sequence to guarantee real-time data integrity:
-
Blank (Mobile Phase): 1 injection (Verifies baseline stability and absence of carryover).
-
SST Standard (10 µg/mL): 6 consecutive injections. Acceptance criteria: %RSD of peak area < 2.0%, Tailing factor < 1.5, Theoretical plates > 5000.
-
Unknown Samples: Up to 10 injections.
-
Bracketing Standard (10 µg/mL): 1 injection. Acceptance criteria: Recovery must be 98.0% - 102.0% of the initial SST average to validate the preceding sample block.
Method Validation per ICH Q2(R2) Guidelines
Analytical procedure validation must demonstrate that the method is fit for its intended purpose, following a lifecycle-based risk approach[5][6]. The optimized IP-RP-HPLC method was subjected to rigorous validation according to the latest ICH Q2(R2) standards for quantitative assays.
Fig 2. Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.
Table 2: ICH Q2(R2) Validation Parameters and Experimental Results
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Conclusion |
| Specificity | Complete discrimination of analyte from matrix/blank. | No interfering peaks at Rt = 5.8 min. | Pass |
| Linearity & Range | Direct proportionality across the intended range. | Range: 1.0 to 100.0 µg/mL.Regression: y=45210x+120 Correlation Coefficient ( R2 ): 0.9998 | Pass |
| Accuracy (Recovery) | Assessment across 3 concentrations (e.g., 50%, 100%, 150%) in triplicate. | Mean Recovery: 99.4%Range: 98.5% - 101.2% | Pass |
| Precision (Repeatability) | Minimum of 6 determinations at 100% test concentration. | Peak Area %RSD: 0.85%Retention Time %RSD: 0.12% | Pass |
| Sensitivity (LOD / LOQ) | Based on Signal-to-Noise ratio (S/N 3:1 for LOD, 10:1 for LOQ). | LOD: 0.05 µg/mLLOQ: 0.15 µg/mL | Pass |
| Robustness | Deliberate variations in method parameters (pH, flow, temp). | Stable recovery (98-101%) across:pH ± 0.2Flow ± 0.1 mL/minTemp ± 2°C | Pass |
Conclusion
Standard RP-HPLC fails to adequately retain highly polar sulfonates like Potassium 1-hydroxynaphthalene-2-sulfonate. By understanding the chemical causality of the analyte and implementing an Ion-Pairing RP-HPLC strategy utilizing TBA+, we successfully shift the retention mechanism from electrostatic repulsion to hydrophobic partitioning. The resulting method, underpinned by a self-validating injection sequence, fully complies with ICH Q2(R2) guidelines, offering a highly accurate, precise, and robust solution for pharmaceutical and environmental quantification.
References
- CAS:832-49-5, 1-萘酚-2-磺酸钾 - 毕得医药.Bidepharm.
- Leaching and Primary Biodegradation of Sulfonated Naphthalenes and Their Formaldehyde Condensates from Concrete Superplasticizers in Groundwater Affected by Tunnel Construction.
- Capillary zone electrophoretic studies of ion association between inorganic anions and tetraalkylammonium ions in aqueous-dioxane media.
- Benzene- and naphthalenesulfonates in leachates and plumes of landfills.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
- Validation of Analytical Procedures Q2(R2).
Sources
- 1. CAS:832-49-5, 1-萘酚-2-磺酸钾-毕得医药 [bidepharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Comparative Guide: Antioxidant Activity of 1- and 2-Naphthol and Their Sulfonate Derivatives
As a Senior Application Scientist in drug development, evaluating the pharmacokinetic and pharmacodynamic profiles of phenolic compounds requires a deep understanding of their metabolic transformations. 1-Naphthol and 2-Naphthol are foundational phenolic isomers. In biological systems, these compounds undergo Phase II biotransformation—specifically, the transfer of a sulfonate group to the phenolic hydroxyl, forming sulfate conjugates (often referred to broadly as sulfonate derivatives in metabolic literature) .
Traditionally, masking a phenolic hydroxyl group is assumed to abolish its antioxidant capacity. However, comparative experimental data reveals a striking positional anomaly: while the 1-naphthol sulfonate derivative loses almost all radical scavenging efficacy, the 2-naphthol derivative retains its potency. This guide dissects the mechanistic causality behind this divergence and provides validated protocols for evaluating these properties.
Mechanistic Insights: The Causality of Positional Isomerism
To understand why these isomers behave differently upon sulfonation, we must examine the fundamental mechanisms of radical scavenging: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .
-
Baseline Activity (Unmodified Naphthols): Both 1-naphthol (alpha-position) and 2-naphthol (beta-position) are potent antioxidants. They readily donate the hydrogen atom from their hydroxyl (-OH) group via the HAT mechanism to quench free radicals. The resulting naphthoxyl radicals are highly stabilized by resonance across the fused aromatic rings.
-
The Sulfonation Impact (1-NapS vs. 2-NapS): When the hydroxyl group is conjugated with a sulfonate group (forming an -OSO3⁻ ester), the HAT mechanism is entirely blocked because the donatable hydrogen is gone. The molecule must now rely on the SET mechanism to neutralize radicals.
-
1-Naphthyl Sulfate (1-NapS): The addition of a bulky, strongly electron-withdrawing sulfonate group at the electron-rich alpha (1) position introduces severe steric hindrance. It prevents bulky radicals (like DPPH•) from approaching the aromatic ring and destabilizes the potential radical cation formed during SET. Consequently, its antioxidant activity plummets by 5.6 to 7.35-fold .
-
2-Naphthyl Sulfate (2-NapS): Positioned at the beta (2) carbon, the sulfonate group exerts significantly less steric interference. More importantly, the resonance topology of the beta-substituted naphthalene ring better accommodates the electron-withdrawing effect. This allows 2-NapS to successfully execute Single Electron Transfer (SET), retaining an antioxidant capacity nearly identical to its unsulfated parent .
-
Mechanistic pathway showing the impact of sulfonation on the antioxidant activity of 1- and 2-naphthol.
Comparative Data Analysis
The table below synthesizes the quantitative performance of these compounds across two gold-standard radical scavenging assays. The EC50 value represents the effective concentration required to scavenge 50% of the initial radical concentration; a lower value indicates higher potency.
Table 1: Comparative Radical Scavenging Activity (EC50)
| Compound | Structural Position | DPPH Assay EC50 (µM) | ABTS Assay EC50 (µM) | Post-Sulfonation Activity Retention |
| 1-Naphthol (1-Nap) | Alpha (-OH) | 23.4 | 11.2 | N/A (Baseline) |
| 2-Naphthol (2-Nap) | Beta (-OH) | 22.6 | 11.2 | N/A (Baseline) |
| 1-Naphthyl Sulfate (1-NapS) | Alpha (-OSO3⁻) | 172.0 | > 80.0 | Low (Reduced ~5.6 to 7.3x) |
| 2-Naphthyl Sulfate (2-NapS) | Beta (-OSO3⁻) | 29.8 | ~ 12.0 | High (Comparable to Baseline) |
Data synthesized from established free radical scavenging evaluations of naphthol isomers .
Experimental Methodologies: Self-Validating Protocols
To ensure scientific trustworthiness, experimental protocols cannot simply be a list of mixing instructions. They must be designed as self-validating systems. The following methodologies for evaluating naphthol sulfonate derivatives incorporate critical controls to prevent false positives caused by background absorbance or solvent interference.
Protocol A: DPPH• Radical Scavenging Assay
The DPPH assay measures the reduction of the deep violet 2,2-diphenyl-1-picrylhydrazyl radical to a colorless hydrazine. Because sulfonate derivatives rely on SET rather than HAT, this assay is an excellent indicator of their electron-donating capacity.
-
Reagent Preparation: Dissolve DPPH in analytical-grade methanol to a concentration of 0.1 mM. Causality Note: Methanol is chosen over water because DPPH is insoluble in aqueous media, and methanol stabilizes the radical prior to the reaction.
-
Sample Preparation: Prepare serial dilutions of 1-NapS and 2-NapS (e.g., 10 µM to 500 µM) in methanol.
-
Reaction Matrix: In a 96-well microplate, mix 100 µL of the sample with 100 µL of the 0.1 mM DPPH solution.
-
Self-Validating Controls:
-
Positive Control: Use Trolox (a water-soluble Vitamin E analog) to verify that the DPPH radical is active and capable of being reduced.
-
Sample Blank: Mix 100 µL of the sample with 100 µL of pure methanol. Causality Note: Naphthol derivatives can exhibit slight background absorbance. Subtracting the sample blank prevents artificially inflating the calculated scavenging percentage.
-
Control Blank: Mix 100 µL of DPPH with 100 µL of methanol (represents 0% scavenging).
-
-
Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate scavenging activity: [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] × 100. Plot against concentration to determine the EC50.
Protocol B: ABTS•+ Radical Cation Scavenging Assay
The ABTS assay generates a radical cation, making it highly sensitive to the SET mechanism, perfectly complementing the evaluation of 2-NapS.
-
Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 12–16 hours to fully generate the blue-green ABTS•+ chromophore.
-
Standardization: Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 (± 0.02) at 734 nm. Causality Note: Standardizing the initial absorbance ensures batch-to-batch reproducibility across different days of testing.
-
Reaction & Measurement: Add 10 µL of the naphthol sulfonate sample to 190 µL of the standardized ABTS•+ solution. Incubate for exactly 6 minutes, then measure absorbance at 734 nm.
Standardized high-throughput workflow for DPPH and ABTS radical scavenging assays.
Conclusion
For drug development professionals, the comparative study of 1- and 2-naphthol sulfonate derivatives serves as a critical case study in structure-activity relationships (SAR). It disproves the blanket assumption that Phase II sulfonation universally inactivates phenolic antioxidants. By leveraging the beta-position (2-naphthol), chemists can design derivatives that maintain robust Single Electron Transfer (SET) capabilities, offering a pathway to highly water-soluble, biologically active antioxidant therapeutics.
References
Comparative analysis of the bioactivity of methoxylated 1-hydroxynaphthalene-2-carboxanilides
As drug resistance continues to outpace the development of novel antimicrobials, researchers are increasingly turning to multitarget pharmacophores. Among these, methoxylated 1-hydroxynaphthalene-2-carboxanilides (1-HNCs) have emerged as a highly versatile class of salicylanilide derivatives. Originally recognized for their herbicidal properties, targeted structural optimizations—specifically the introduction of methoxy (-OCH₃) and methyl (-CH₃) groups at the anilide ring—have dramatically expanded their therapeutic utility[1].
This guide provides a rigorous comparative analysis of the bioactivity of methoxylated 1-HNCs against clinical standards, detailing the structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required for their evaluation.
Structural Dynamics and Causality of Bioactivity
The bioactivity profile of 1-HNCs is fundamentally governed by their hydro-lipophilic balance (expressed as log P) and the electronic distribution across the anilide moiety. As an application scientist, it is critical to understand why specific substitutions yield distinct biological outcomes:
-
Antimicrobial Causality: The mycobacterial cell wall is notoriously rich in mycolic acids, presenting a formidable lipophilic barrier. Methoxylation modulates the lipophilicity of the 1-HNC scaffold, optimizing passive membrane permeation. Once intracellular, these compounds disrupt energy metabolism and downregulate essential survival proteins[2].
-
Anticancer Causality: Derivatives with meta- or para-substitutions coupled with electron-withdrawing or electron-donating groups (like methoxy) have been shown to inhibit proliferation in human monocytic leukemia (THP-1) cells. The causality here is linked to the induction of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and subsequent apoptosis[3].
Quantitative Efficacy: 1-HNCs vs. Clinical Standards
In vitro screenings demonstrate that specific methoxylated and methylated derivatives not only match but frequently exceed the efficacy of traditional antibiotics against resistant strains. The table below summarizes the Minimum Inhibitory Concentrations (MIC) of lead 1-HNC derivatives compared to standard clinical agents[1].
| Compound / Drug | Key Substitution | MIC vs S. aureus (µM) | MIC vs MRSA Isolates (µM) | Cytotoxicity (THP-1) IC₅₀ |
| Compound 23 | 3-fluoro-5-methoxy | 1.60 | 3.21 | > 30 µM |
| Compound 13 | 3,5-dimethyl | 3.43 | 6.85 | > 30 µM |
| Ampicillin | Clinical Standard | ~ 1.5 - 3.0 | Resistant (> 50 µM) | N/A |
| Isoniazid | Clinical Standard | N/A | N/A | > 30 µM |
Data Insight: Compound 23 exhibits exceptional potency against methicillin-resistant S. aureus (MRSA), effectively bypassing the resistance mechanisms that neutralize ampicillin, while maintaining a safe cytotoxicity profile in human cells[1].
Mechanistic Pathways
The multitarget nature of methoxylated 1-HNCs requires a clear mapping of their biological interactions. The diagram below illustrates how the core physicochemical properties of the pharmacophore branch into distinct therapeutic and herbicidal activities.
Mechanistic pathways of methoxylated 1-HNCs across diverse biological targets.
Standardized Experimental Methodologies
To ensure absolute reproducibility, the evaluation of 1-HNCs must follow a self-validating workflow. Every step, from synthesis to biological screening, must include internal controls to isolate the variable of interest.
Standardized workflow from microwave-assisted synthesis to lead compound selection.
Protocol A: Microwave-Assisted Synthesis of Methoxylated 1-HNCs
Causality of Choice: Traditional reflux synthesis of carboxamides often suffers from low yields and thermal degradation. Microwave irradiation accelerates the condensation reaction, driving it to completion in minutes while ensuring high purity[1].
-
Preparation: Combine 1-hydroxynaphthalene-2-carboxylic acid (1.0 eq) and the specific methoxy-substituted aniline (1.0 eq) in dry chlorobenzene.
-
Coupling: Slowly add phosphorus trichloride (PCl₃) (0.5 eq) dropwise. Note: PCl₃ acts as the activating agent for the carboxylic acid.
-
Irradiation: Subject the reaction vessel to microwave irradiation (e.g., 300 W) for 15 minutes.
-
Purification: Quench the mixture, filter the precipitate, and recrystallize from ethanol to obtain the pure methoxylated 1-HNC. Validate the structure via ¹H-NMR and IR spectroscopy.
Protocol B: In Vitro Antistaphylococcal Susceptibility Testing (MIC)
Causality of Choice: Broth microdilution provides a highly reproducible, quantitative metric (MIC) that allows for direct benchmarking against clinical standards. The system is self-validated by the inclusion of Ampicillin as a positive control and a DMSO vehicle as a negative control.
-
Inoculum Preparation: Culture S. aureus (ATCC 29213) and MRSA clinical isolates in Mueller-Hinton broth until they reach the logarithmic growth phase. Adjust to a final concentration of 5 × 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the methoxylated 1-HNCs (ranging from 0.5 to 256 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced toxicity.
-
Incubation: Inoculate 96-well microtiter plates with the bacterial suspension and the compound dilutions. Incubate at 37°C for 24 hours.
-
Analysis: Determine the MIC visually or via spectrophotometry as the lowest concentration completely inhibiting bacterial growth.
Protocol C: Cytotoxicity Assessment via WST-1 Assay
Causality of Choice: A compound is only a viable drug candidate if its antimicrobial MIC is significantly lower than its cytotoxic concentration. The WST-1 assay measures the cleavage of tetrazolium salts to formazan by mitochondrial dehydrogenases, serving as a direct indicator of cellular metabolic viability[3].
-
Cell Seeding: Seed THP-1 human monocytic leukemia cells in 96-well plates at a density of 1 × 10⁵ cells/well.
-
Treatment: Expose the cells to varying concentrations of the synthesized 1-HNCs (up to 30 µM) for 24 hours. Include untreated cells as a 100% viability control.
-
Detection: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2 hours.
-
Quantification: Measure the absorbance at 440 nm using a microplate reader. Calculate the IC₅₀ to ensure the therapeutic window is sufficiently broad.
References
-
Michnová, H., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2991.[Link]
-
Kauerová, T., et al. (2020). Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis. International Journal of Molecular Sciences, 21(10), 3426.[Link]
-
Kos, J., et al. (2013). Antimycobacterial and herbicidal activity of ring-substituted 1-hydroxynaphthalene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 21(21), 6531-6541.[Link]
-
Kratky, M., et al. (2025). Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides. ADMET and DMPK. [Link]
Sources
Evaluating the performance of different solid-phase extraction cartridges for sulfonates
Evaluating Solid-Phase Extraction (SPE) Cartridges for Sulfonates: A Mechanistic and Performance Guide
Executive Summary
The extraction and preconcentration of sulfonates ( R−SO3− )—ranging from perfluoroalkyl sulfonates (PFAS) to aromatic naphthalenesulfonates—present a unique analytical challenge. Due to their extremely low pKa values ( <1 ), sulfonate moieties remain permanently ionized across the entire practical pH range. This high polarity causes them to exhibit poor retention on traditional reversed-phase sorbents, often leading to premature breakthrough during sample loading.
As a Senior Application Scientist, I frequently observe that selecting the wrong sorbent chemistry is the primary cause of poor recovery and high relative standard deviations (RSDs) in sulfonate analysis. This guide objectively evaluates the mechanistic performance of three primary SPE chemistries—Hydrophilic-Lipophilic Balance (HLB), Weak Anion Exchange (WAX), and Graphitized Carbon Black (GCB)—providing a self-validating protocol to ensure rigorous scientific integrity.
Mechanistic Causality: Cartridge Chemistries
Understanding the causality behind cartridge performance requires examining the molecular interactions between the sorbent and the sulfonate group.
1. Hydrophilic-Lipophilic Balance (HLB)
-
Mechanism: HLB is a macroporous copolymer consisting of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone[1].
-
Causality: Retention on HLB is driven entirely by hydrophobic interactions (van der Waals forces). For long-chain sulfonates (e.g., PFOS, ≥C8 ), the hydrophobic fluorinated tail is large enough to partition effectively into the sorbent, yielding acceptable recoveries[2]. However, for short-chain sulfonates (e.g., PFBS, ≤C4 ), the molecule's behavior is dominated by the highly polar, strongly acidic sulfonate headgroup. Lacking electrostatic retention mechanisms, short-chain sulfonates exhibit severe breakthrough on HLB cartridges[2].
2. Weak Anion Exchange (WAX)
-
Mechanism: WAX sorbents utilize a polymeric backbone functionalized with a weak base, typically a piperazine ring or secondary amine[1].
-
Causality: WAX operates via a mixed-mode mechanism. At acidic to neutral pH (pH <8 ), the amine groups on the sorbent are protonated, carrying a positive charge. The permanently negatively charged sulfonate group forms a strong, highly selective electrostatic bond with the sorbent[3]. Because this ionic interaction is independent of the analyte's carbon chain length, WAX is the superior choice for capturing the entire spectrum of short- and long-chain perfluoroalkyl sulfonates[2].
3. Graphitized Carbon Black (GCB)
-
Mechanism: GCB consists of hexagonal carbon arrays with trace positively charged oxonium groups on its surface.
-
Causality: GCB is highly selective for aromatic sulfonates (e.g., benzenesulfonates, naphthalenesulfonates). The graphite structure provides strong π−π interactions with the aromatic rings of the analyte, while the oxonium sites offer a secondary anion-exchange mechanism, resulting in near-quantitative recoveries[4].
Logical selection tree for sulfonate SPE cartridges based on analyte chemistry.
Comparative Performance Data
The following table synthesizes quantitative recovery data across different sulfonate classes, demonstrating the critical failure of HLB for short-chain aliphatic sulfonates and the superiority of mixed-mode/GCB approaches[2][4].
| Analyte Class | Specific Compound | Chain Length / Type | WAX Recovery (%) | HLB Recovery (%) | GCB Recovery (%) |
| Perfluoroalkyl | PFBS | Short ( C4 ) | 85 – 95 | < 40 | N/A |
| Perfluoroalkyl | PFHxS | Medium ( C6 ) | 88 – 98 | 60 – 75 | N/A |
| Perfluoroalkyl | PFOS | Long ( C8 ) | 90 – 102 | 85 – 95 | N/A |
| Aromatic | Benzenesulfonate | Aromatic | 75 – 85 | < 30 | > 90 |
| Aromatic | Naphthalenesulfonate | Aromatic | 80 – 90 | 40 – 50 | > 90 |
Self-Validating Experimental Protocol: Mixed-Mode WAX Extraction
To ensure scientific integrity, a robust SPE protocol must function as a self-validating system . This requires the incorporation of isotopically labeled internal standards (e.g., 13C -labeled sulfonates) prior to sample preparation[5]. This specific sequencing accounts for matrix suppression, extraction losses, and instrumental drift, ensuring the final quantified concentration represents absolute ground truth.
Step-by-Step Methodology:
-
Sample Preparation (Isotope Spiking & pH Adjustment)
-
Action: Spike the aqueous sample with 13C -labeled internal standards (e.g., 13C4 -PFOS) to a known concentration (e.g., 100 ng/L )[5]. Adjust the sample pH to 3–4 using formic or acetic acid.
-
Causality: Spiking before any manipulation ensures the internal standard undergoes the exact same physical losses as the native analyte. Lowering the pH ensures the WAX sorbent's amine groups are fully protonated (active) for ion exchange[3].
-
-
Conditioning
-
Action: Pass 2 mL of Methanol (MeOH), followed by 2 mL of 0.1 M Formic Acid in Water through the cartridge[5].
-
Causality: MeOH solvates the polymeric backbone, opening the pores. The acidic water equilibrates the sorbent to the sample's pH, ensuring the ion-exchange sites remain positively charged.
-
-
Loading
-
Action: Load the sample at a strictly controlled flow rate of 1–2 mL/min.
-
Causality: Ion exchange kinetics are slower than reversed-phase partitioning. Rapid loading causes premature breakthrough of short-chain sulfonates.
-
-
Washing (Matrix Removal)
-
Action: Wash with 2 mL of 25 mM Acetate Buffer (pH 4), followed by 2 mL of 100% MeOH.
-
Causality: The acidic buffer removes salts and polar interferences. The 100% MeOH wash removes neutral hydrophobic interferences (e.g., lipids). The sulfonates remain locked to the sorbent because the ionic bond is impervious to organic solvents, provided the sorbent remains protonated.
-
-
Elution
-
Action: Elute with 2 mL of 0.1% to 0.5% Ammonium Hydroxide ( NH4OH ) in MeOH[1].
-
Causality: The high pH of the NH4OH ( >10 ) deprotonates the piperazine groups on the WAX sorbent, neutralizing its positive charge. Without the electrostatic hold, the methanolic solvent easily sweeps the sulfonates off the cartridge for collection[3].
-
Step-by-step self-validating SPE workflow for sulfonate extraction using WAX.
References
-
A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds Source: MDPI URL:[Link]
-
Evaluation and validation of methodologies for the extraction of per- and polyfluoroalkyl substances (PFASs) in serum of birds and mammals Source: PMC / NIH URL:[Link]
-
Investigation of the adsorption/desorption mechanism of perfluoroalkyl substances on HLB-WAX extraction phases for microextraction Source: ResearchGate URL:[Link]
-
A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater Source: Ghent University (UGent) URL:[Link]
-
Determination of Benzene- and Naphthalenesulfonates in Wastewater by Solid-Phase Extraction with Graphitized Carbon Black and Ion-Pair Liquid Chromatography with UV Detection Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Oasis Cartridges and 96-Well Plates Care and Use Manual Source: Waters Corporation URL:[Link]
Sources
Inter-Laboratory Comparison Guide: Analytical Methodologies for Potassium 1-Hydroxynaphthalene-2-Sulfonate
Executive Summary
Potassium 1-hydroxynaphthalene-2-sulfonate (PHNS) is a highly specialized aromatic compound utilized extensively as a chromogenic coupler in clinical diagnostic assays (Trinder reagents) and monitored as a biodegradation tracer in environmental chemistry. As a Senior Application Scientist, I have compiled this guide to objectively compare the analytical performance of PHNS against alternative naphthol sulfonates across different laboratory environments. This document provides field-proven, self-validating protocols designed to ensure absolute data integrity, whether quantifying active pharmaceutical ingredients or tracing complex environmental leachates.
Mechanistic Causality: Molecular Design & Reactivity
When designing a peroxidase-mediated colorimetric assay, the choice of the naphtholic coupler dictates the molar absorptivity, regioselectivity, and stability of the resulting quinoneimine dye[1]. PHNS is frequently evaluated against alternatives such as 1-hydroxynaphthalene-4-sulfonate (PHNS-4) and 1,7-dihydroxynaphthalene (1,7-DHN).
The Causality of Regioselectivity: In PHNS, the placement of the sulfonate group at the ortho (2-) position sterically blocks oxidative coupling at that site. This forces the 4-aminoantipyrine (4-AAP) radical to couple exclusively at the para (4-) position of the naphthol ring. This strict regioselectivity prevents the formation of isomeric dye mixtures, yielding a sharper, more intense absorption peak compared to 1,7-DHN, which can couple at multiple sites and produce broad, overlapping spectral noise.
Ionization Dynamics: The acidities of sulfonate groups are sufficiently low that they remain essentially unprotonated (anionic) across all standard analytical and physiological pH ranges, while the naphtholic hydroxyl group dictates the molecule's pKa[2]. This permanent anionic charge ensures rapid dissolution in aqueous diagnostic reagents and prevents the precipitation of the final dye complex—a common failure point when using non-sulfonated alternatives like 1,7-DHN.
Fig 1. Peroxidase-mediated oxidative coupling of PHNS and 4-AAP to form a quinoneimine dye.
Inter-Laboratory Performance Comparison
To establish a baseline for analytical expectations, the following table synthesizes inter-laboratory validation data comparing PHNS with its primary alternatives. Data reflects optimized conditions across Clinical QC (HPLC-UV) and Environmental Monitoring (LC-MS/MS) laboratories[3].
| Parameter | Potassium 1-hydroxynaphthalene-2-sulfonate (PHNS) | 1-Hydroxynaphthalene-4-sulfonate (PHNS-4) | 1,7-Dihydroxynaphthalene (1,7-DHN) |
| Primary Application | Clinical Diagnostics (Trinder Coupler) | Environmental Tracer / Dye Intermediate | Alternative Chromogen |
| HPLC-UV Retention Time * | 6.2 min (Sharp, symmetric) | 5.8 min (Slight tailing) | 8.4 min (Broad) |
| LC-MS/MS LOD (Environmental) | 0.05 µg/L (ESI- Mode) | 0.08 µg/L (ESI- Mode) | 0.50 µg/L (ESI- Mode) |
| Matrix Effect (Humic Water) | -12% (Ion suppression) | -15% (Ion suppression) | -35% (Severe suppression) |
| Dye Molar Absorptivity (ε) | > 25,000 M⁻¹cm⁻¹ | ~ 18,000 M⁻¹cm⁻¹ | ~ 12,000 M⁻¹cm⁻¹ |
| Inter-Lab Reproducibility (RSD) | 1.2% | 2.5% | 4.8% |
*Conditions: C18 Column, Ion-Pairing Mobile Phase (5 mM TBAHS).
Self-Validating Analytical Protocols
To guarantee trustworthiness, an analytical method must not merely measure a sample; it must continuously prove its own fitness. The following protocols integrate System Suitability Tests (SSTs) and internal standards to create self-validating workflows.
Protocol A: Ion-Pair HPLC-UV/Vis (Clinical Formulations)
Because the sulfonate group of PHNS is permanently ionized, standard reversed-phase HPLC will result in the analyte eluting in the void volume. We utilize an ion-pairing reagent to temporarily neutralize the charge, allowing hydrophobic interaction with the C18 stationary phase.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Dissolve 5 mM tetrabutylammonium hydrogen sulfate (TBAHS) in a 70:30 mixture of 20 mM Phosphate Buffer (pH 6.5) and Acetonitrile. Causality: The TBAHS forms a lipophilic ion-pair with the PHNS sulfonate group, dramatically increasing retention time and peak symmetry.
-
Standard & Sample Prep: Dilute clinical reagent samples to a target PHNS concentration of 50 µg/mL using the mobile phase. Spike all samples with 10 µg/mL of 2-naphthol-6-sulfonic acid as an Internal Standard (IS).
-
System Suitability Test (Self-Validation): Inject a resolution standard containing both PHNS and PHNS-4. The system is only validated for sample analysis if the critical resolution ( Rs ) between the two positional isomers is >2.0 and the tailing factor is <1.5 .
-
Chromatographic Run: Isocratic elution at 1.0 mL/min on a C18 column (150 x 4.6 mm, 5 µm) at 30°C. Monitor UV absorbance at 230 nm and 280 nm.
-
Data Acceptance: Calculate the concentration using the peak area ratio of PHNS to the IS. Recovery of Quality Control (QC) samples must fall within 98-102%.
Fig 2. Self-validating HPLC-UV/Vis analytical workflow for PHNS quantification.
Protocol B: LC-MS/MS (Environmental Matrices)
When tracing PHNS in landfill leachates or biodegradation studies[4], UV detection lacks the necessary specificity due to matrix interference. LC-MS/MS in negative Electrospray Ionization (ESI-) mode is required.
Step-by-Step Methodology:
-
Sample Extraction: Filter 10 mL of environmental water through a 0.22 µm PTFE syringe filter. Causality: Naphthalenesulfonates do not partition well into organic solvents, making liquid-liquid extraction inefficient. Direct injection or Solid Phase Extraction (SPE) using weak anion exchange (WAX) cartridges is mandatory.
-
Matrix Correction (Self-Validation): Spike the filtered sample with a stable isotope-labeled standard (e.g., ¹³C₆-PHNS) at 1 µg/L. The recovery of this isotope intrinsically validates the extraction efficiency and mathematically corrects for any ion suppression caused by humic acids in the mass spectrometer source.
-
Chromatographic Run: Inject 10 µL onto a core-shell C18 column. Use a gradient of 10 mM Ammonium Acetate (pH 6.8) and Methanol. Causality: Ammonium acetate is a volatile buffer essential for maintaining the ionization state without fouling the MS source.
-
Mass Spectrometry: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor-to-product ion transition m/z 223.0 → 143.0 (loss of SO3 ).
-
Data Acceptance: The signal-to-noise (S/N) ratio for the LOQ must be ≥10 , and the ion ratio of the quantifier/qualifier transitions must match the reference standard within ±20% .
References
-
EP0137521A2 - Integral multilayer element for chemical analysis. Google Patents. Available at:[1]
-
The AIBLHiCoS Method: Predicting Aqueous pKa Values from Gas-Phase Equilibrium Bond Lengths. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link][2]
-
Benzene- and naphthalenesulfonates in leachates and plumes of landfills. ResearchGate. Available at:[Link][3]
-
Degradation of h-acid by free and immobilized cells of Alcaligenes latus. SciELO. Available at:[Link][4]
Sources
Assessing the Bioaccumulation Potential of Sulfonated Naphthalenes: A Comparative Guide for Researchers
Introduction: The Environmental Significance of Sulfonated Naphthalenes
Sulfonated naphthalenes are a class of anionic surfactants and dispersing agents produced in high volumes for a wide array of industrial applications, including concrete plasticizers, dye manufacturing, and agricultural formulations. Their widespread use leads to their inevitable release into aquatic environments. The introduction of one or more sulfonate groups onto the naphthalene backbone drastically increases their water solubility, a characteristic that traditionally suggests a low potential for bioaccumulation, which is primarily driven by the lipophilicity of a chemical.
However, this simplistic view can be misleading. While the high water solubility limits partitioning into fatty tissues, the diverse structures of sulfonated naphthalenes—varying in the number of sulfonate groups, the presence and length of alkyl chains, and other substitutions—result in a spectrum of physicochemical properties and, consequently, a range of bioaccumulation potentials. This guide provides a comprehensive assessment of the bioaccumulation potential of sulfonated naphthalenes, offering a comparative analysis of different structural classes, outlining standardized testing methodologies, and presenting key experimental data to inform environmental risk assessments and guide the development of safer alternatives.
Pillars of Assessment: Understanding Bioaccumulation Metrics
To rigorously assess the bioaccumulation potential of a substance, several key metrics are employed. A fundamental understanding of these is crucial for interpreting the data presented in this guide.
-
Bioconcentration Factor (BCF): This is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. It primarily reflects uptake from the water across respiratory surfaces and the skin.
-
Bioaccumulation Factor (BAF): A broader measure, the BAF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment, including water, food, and sediment. It accounts for uptake from all exposure routes.
-
Biota-Sediment Accumulation Factor (BSAF): This factor quantifies the partitioning of a chemical from sediment into the tissues of benthic organisms. It is particularly relevant for compounds that tend to associate with sediment.
-
Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's lipophilicity ("fat-loving" nature). It is a key physicochemical property used to predict bioaccumulation potential, with higher log Kow values generally indicating a higher potential for bioaccumulation.
The relationship between these factors is crucial. For many neutral organic compounds, a strong correlation exists between log Kow and BCF. However, for ionizable compounds like sulfonated naphthalenes, this relationship can be less predictable.
Caption: Simplified workflow of the OECD 305 bioaccumulation test.
Comparative Analysis of Sulfonated Naphthalenes
The bioaccumulation potential of sulfonated naphthalenes is highly dependent on their specific chemical structure. The following sections compare different classes of these compounds based on available experimental data.
Mono- and Di-Sulfonated Naphthalenes: The Influence of High Water Solubility
Simple naphthalene sulfonates, such as naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, are characterized by their high water solubility and, consequently, a low octanol-water partition coefficient (log Kow). For instance, the calculated log Kow for 2-naphthalene sulfonate is 0.6. [1]This suggests a low propensity for partitioning into lipids and, therefore, a low bioaccumulation potential.
Experimental data for these simpler sulfonated naphthalenes is limited. However, a study on 2-naphthalene sulfonate in the freshwater fish Channa punctatus showed that while the compound was taken up by the fish, it was also eliminated over time, suggesting a limited potential for long-term bioaccumulation. [2][3]The study focused on toxicity endpoints and did not calculate a BCF value, but the observed depuration is a key indicator. [2][3]
Alkyl-Substituted and Dinonylnaphthalene Sulfonates: The Role of Lipophilicity
In contrast to the simpler sulfonated naphthalenes, those with significant alkyl substitution, such as dinonylnaphthalene sulfonates (DNS), exhibit a higher potential for bioaccumulation. The long alkyl chains increase the lipophilicity of the molecule, leading to greater partitioning into biological tissues and sediment organic matter.
A study on dinonylnaphthalene disulfonic acid (DNDS), barium dinonylnaphthalene sulfonate (BaDNS), and calcium dinonylnaphthalene sulfonate (CaDNS) in the freshwater mussel Lampsilis siliquoidea and the oligochaete worm Tubifex tubifex provides valuable comparative data. [4] Table 1: Bioaccumulation Data for Dinonylnaphthalene Sulfonates in Aquatic Invertebrates [4]
| Compound | Test Organism | Exposure Duration | BCFk (L/kg) | BSAF (unitless) |
|---|---|---|---|---|
| CaDNS | Lampsilis siliquoidea (mussel) | 25 days | 14.07 (gill), 16.39 (viscera) | - |
| DNDS | Tubifex tubifex (worm) | 28 days | - | 2.8 - 5.2 |
| BaDNS | Tubifex tubifex (worm) | 28 days | - | 0.53 - 0.76 |
| CaDNS | Tubifex tubifex (worm) | 28 days | - | 0.83 - 1.11 |
BCFk: Kinetic Bioconcentration Factor; BSAF: Biota-Sediment Accumulation Factor
These results highlight several important points:
-
The BCF values for CaDNS in mussels are relatively low, suggesting a low potential for bioconcentration from the water column. [4]* The BSAF values for DNDS in worms are significantly higher than for BaDNS and CaDNS, indicating a higher potential for accumulation from sediment. [4]This suggests that the form of the sulfonate salt can influence its environmental partitioning and bioavailability.
-
The BSAF for DNDS being greater than 1 raises a potential concern for biomagnification. [4]
Comparison with Alternative Surfactants: Linear Alkylbenzene Sulfonates (LAS)
Linear alkylbenzene sulfonates (LAS) are another major class of anionic surfactants. Due to their structural similarities (an aromatic ring with a sulfonate group and an alkyl chain), they provide a relevant point of comparison. Generally, LAS are considered to have a low to moderate potential for bioaccumulation.
Bioconcentration tests conducted according to OECD TG 305 with various LAS congeners (C10 to C13 alkyl chain lengths) have reported BCF values ranging from 22 to 439 L/kg. In a study using C12 LAS, measured BCF values in fish, molluscs, and invertebrates were in the range of 9–119 L/kg.
Table 2: Comparative Bioaccumulation Potential
| Compound/Class | Log Kow | BCF (L/kg) | Bioaccumulation Potential |
| Sulfonated Naphthalenes | |||
| 2-Naphthalene Sulfonate | 0.6 [1] | Not determined, but depuration observed [2][3] | Low |
| Dinonylnaphthalene Sulfonates (DNS) | High (not specified) | 14-16 (mussel) [4] | Low to Moderate (species and salt dependent) |
| Alternative Surfactant | |||
| Linear Alkylbenzene Sulfonates (LAS) | ~1.9 - 3.9 | 9 - 439 | Low to Moderate |
| Persistent Organic Pollutants (for context) | |||
| Polychlorinated Biphenyls (PCBs) | 4.5 - 8.2 | >10,000 | Very High |
| Naphthalene (un-sulfonated) | 3.3 | ~40 - 350 | Moderate |
This comparison indicates that while some sulfonated naphthalenes, particularly those with long alkyl chains, have a bioaccumulation potential that is in a similar range to LAS, they are significantly less bioaccumulative than well-known persistent organic pollutants like PCBs. The sulfonation plays a clear role in reducing the bioaccumulation potential compared to the parent naphthalene molecule.
Conclusion: A Nuanced Perspective on Bioaccumulation
The assessment of the bioaccumulation potential of sulfonated naphthalenes requires a nuanced approach that goes beyond simple considerations of water solubility. While the sulfonate group generally imparts high water solubility and limits bioaccumulation, the overall structure of the molecule, particularly the presence and nature of alkyl substituents, plays a critical role.
-
Simple, non-alkylated sulfonated naphthalenes exhibit a low potential for bioaccumulation.
-
Alkyl-substituted sulfonated naphthalenes , such as dinonylnaphthalene sulfonates, have a higher, albeit still generally low to moderate, bioaccumulation potential. The form of the salt can also influence bioavailability from sediment.
-
Compared to their un-sulfonated parent compounds and other persistent organic pollutants, sulfonated naphthalenes demonstrate a significantly lower tendency to bioaccumulate.
For researchers and drug development professionals, this guide underscores the importance of considering the specific structure of a sulfonated naphthalene when evaluating its environmental fate and potential risks. The standardized methodologies outlined in the OECD guidelines provide a robust framework for generating the necessary data to make these critical assessments. Future research should focus on generating more comprehensive BCF and BAF data for a wider range of sulfonated naphthalene structures to further refine our understanding of their structure-bioaccumulation relationships.
References
-
Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. (2020). Toxicology Research, 9(3), 338–347. Available at: [Link]
-
Bioaccumulation of sediment-associated dinonylnaphthalene sulfonates in the freshwater mussel Lampsilis siliquoidea and oligochaete Tubifex tubifex. (2021). Chemosphere, 264(Pt 1), 128391. Available at: [Link]
-
Draft screening assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group. (2023). Government of Canada. Available at: [Link]
-
OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris. Available at: [Link]
-
OECD 305: Bioaccumulation in Fish Test. Fera Science Ltd. Available at: [Link]
-
PubChem. (n.d.). 2-Naphthalenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]
-
Screening Assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group. (2023). Government of Canada. Available at: [Link]
Sources
- 1. 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioaccumulation of sediment-associated dinonylnaphthalene sulfonates in the freshwater mussel Lampsilis siliquoidea and oligochaete Tubifex tubifex - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
